molecular formula C9H18O3Si3 B147133 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 134733-45-2

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B147133
CAS No.: 134733-45-2
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a vital organosilicon compound for advanced research, primarily serving as a specialized reagent in carbon-carbon bond formation and the synthesis of functional polymeric materials. Its core scientific value lies in its role as an alkenylsilane cross-coupling agent in palladium-catalyzed reactions, where it participates in the Hiyama coupling mechanism for the selective formation of carbon-carbon bonds with aryl, alkenyl, and allyl halides . This makes it a valuable building block in synthetic organic chemistry for constructing complex molecular architectures. In materials science, V3D3 is a fundamental precursor for creating tailored siloxane-based polymers. The three vinyl groups on the cyclotrisiloxane ring provide active sites for polymerization and functionalization, enabling the development of materials with specific properties. Research demonstrates its application in constructing gradient polymer coatings via techniques like initiated chemical vapor deposition (iCVD) . In these systems, V3D3 can form a robust bottom layer, contributing to the coating's durability and adhesion, while a second monomer (such as a fluorinated acrylate) provides surface functionalities like icephobicity . This showcases the compound's utility in creating next-generation, functional surfaces for anti-icing applications, which are critical in aerospace and energy infrastructure . Furthermore, it is extensively used in the preparation of vinyl silicone rubbers and vinyl silicone oils , where it acts as a key chemical intermediate that determines the cross-linking density and final material properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
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InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
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Molecular Formula

C9H18O3Si3
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, often abbreviated as V3, is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure, combining the reactivity of vinyl groups with the stability of a siloxane backbone, makes it a crucial monomer and crosslinking agent in the synthesis of a wide range of silicone-based polymers.[1] Its ability to undergo controlled ring-opening polymerization and participate in hydrosilylation reactions allows for the creation of polymers with tailored properties, finding applications in advanced materials, electronics, and potentially in the biomedical field. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its primary applications, with a focus on the underlying chemical mechanisms.

Chemical and Physical Properties

This compound is a colorless to light yellow, transparent liquid under standard conditions.[2] Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Chemical Formula C₉H₁₈O₃Si₃[3]
Molecular Weight 258.49 g/mol [3]
CAS Number 3901-77-7[3]
Appearance Colorless or yellowish transparent liquid[2]
Density 0.967 g/cm³[3]
Boiling Point 80 °C at 20 mmHg[3]
Melting Point < 0 °C[3]
Refractive Index 1.448[2]
Flash Point > 65 °C[2]
Vapor Pressure 0.428 mmHg at 25 °C[2]

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrolysis and condensation of dichloromethylvinylsilane. This process is a cornerstone of silicone chemistry, allowing for the formation of the cyclic siloxane ring from a readily available precursor.

Experimental Protocol: Synthesis via Hydrolysis and Condensation of Dichloromethylvinylsilane

This protocol provides a representative procedure for the synthesis of methylvinylcyclosiloxanes. The precise ratio of cyclic species, including the desired trimer (this compound), can be influenced by reaction conditions such as temperature, concentration, and the rate of addition.

Materials:

  • Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂

  • Deionized water

  • A suitable organic solvent (e.g., diethyl ether or toluene)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a mixture of deionized water and an organic solvent.

  • The mixture is cooled in an ice bath to maintain a low temperature during the exothermic hydrolysis reaction.

  • Dichloromethylvinylsilane is added dropwise from the dropping funnel to the stirred water-solvent mixture. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent to recover any dissolved product.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid, followed by washing with deionized water until the washings are neutral.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed by rotary evaporation.

  • The resulting mixture of linear and cyclic methylvinylsiloxanes is then subjected to fractional distillation under reduced pressure to isolate the desired this compound. The fraction boiling at approximately 80 °C at 20 mmHg is collected.

Synthesis_of_V3 Dichloromethylvinylsilane Dichloromethylvinylsilane ((CH2=CH)Si(CH3)Cl2) Hydrolysis Hydrolysis Dichloromethylvinylsilane->Hydrolysis Water Water (H2O) Water->Hydrolysis Methylvinylsilanetriol Methylvinylsilanetriol (intermediate) Hydrolysis->Methylvinylsilanetriol Condensation Condensation (-H2O) Methylvinylsilanetriol->Condensation Cyclic_Siloxanes Mixture of cyclic siloxanes (trimers, tetramers, etc.) Condensation->Cyclic_Siloxanes Distillation Fractional Distillation Cyclic_Siloxanes->Distillation V3 1,3,5-Trivinyl-1,3,5-trimethyl- cyclotrisiloxane (V3) Distillation->V3

Synthesis of this compound.

Key Applications and Reaction Mechanisms

The utility of this compound stems from two primary reactive pathways: ring-opening polymerization of the cyclotrisiloxane ring and addition reactions involving the vinyl groups.

Ring-Opening Polymerization (ROP)

This compound can undergo both anionic and cationic ring-opening polymerization to produce linear poly(methylvinyl)siloxanes. The strained six-membered ring of the cyclotrisiloxane makes it particularly susceptible to ring-opening, leading to controlled polymerization and the formation of polymers with predictable molecular weights and narrow polydispersity.

Anionic ROP is initiated by a nucleophile, such as an organolithium reagent or a silanolate. The initiator attacks a silicon atom in the cyclotrisiloxane ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center. This active center can then propagate by attacking another monomer molecule, extending the polymer chain.

Experimental Protocol: Anionic ROP of this compound

Materials:

  • This compound (V3), freshly distilled

  • Anhydrous tetrahydrofuran (THF) as the solvent

  • Anionic initiator (e.g., a solution of sec-butyllithium in cyclohexane)

  • Terminating agent (e.g., chlorotrimethylsilane)

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is transferred to the reaction flask via cannula.

  • The freshly distilled V3 monomer is added to the THF.

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • The anionic initiator is added dropwise to the stirred solution. The reaction mixture may develop a characteristic color indicating the presence of the active anionic species.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.

  • The polymerization is terminated by the addition of a terminating agent, such as chlorotrimethylsilane, which quenches the active silanolate chain ends.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., R-Li+) Ring_Opening Ring Opening Initiator->Ring_Opening Nucleophilic attack V3_monomer V3 Monomer V3_monomer->Ring_Opening Active_Center Formation of Active Silanolate Center Ring_Opening->Active_Center Active_Center_prop Active Silanolate Chain End Another_V3 Another V3 Monomer Chain_Growth Chain Growth Another_V3->Chain_Growth Active_Center_prop->Chain_Growth Attack on new monomer Longer_Chain Elongated Polymer Chain with Active End Chain_Growth->Longer_Chain Active_Chain_term Active Polymer Chain Terminator Terminating Agent (e.g., Me3SiCl) Quenching Quenching Terminator->Quenching Active_Chain_term->Quenching Final_Polymer Stable Polymer Quenching->Final_Polymer

Mechanism of Anionic Ring-Opening Polymerization of V3.
Hydrosilylation Crosslinking

The vinyl groups on this compound are reactive sites for hydrosilylation, a platinum-catalyzed addition reaction between a silicon-hydride (Si-H) bond and a carbon-carbon double bond. This reaction is fundamental to the curing of many silicone elastomers and resins. In these systems, this compound can act as a crosslinking agent, reacting with polymers containing Si-H groups to form a stable, three-dimensional network.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation Crosslinking

Materials:

  • A vinyl-terminated polysiloxane (e.g., polydimethylsiloxane)

  • A hydride-containing crosslinker (e.g., a copolymer of dimethylsiloxane and methylhydrosiloxane)

  • This compound (as an additional crosslinker or reactive modifier)

  • A platinum catalyst (e.g., Karstedt's catalyst)

  • An inhibitor (optional, to control the curing rate at room temperature)

Procedure:

  • The vinyl-terminated polysiloxane and the hydride-containing crosslinker are thoroughly mixed in the desired ratio.

  • If used, this compound is added to the mixture.

  • An inhibitor, if required, is added and mixed to ensure homogeneity.

  • The platinum catalyst is added in a very small, precise amount (typically in the parts-per-million range) and the mixture is rapidly and thoroughly stirred.

  • The mixture is then degassed under vacuum to remove any entrapped air bubbles.

  • The formulation is cured at a specific temperature (e.g., room temperature or elevated temperature, depending on the catalyst and inhibitor system) until a solid, crosslinked elastomer is formed.

Hydrosilylation_Crosslinking V3_crosslink 1,3,5-Trivinyl-1,3,5-trimethyl- cyclotrisiloxane (V3) Pt_Catalyst Platinum Catalyst V3_crosslink->Pt_Catalyst SiH_Polymer Polymer with Si-H groups SiH_Polymer->Pt_Catalyst Crosslinked_Network Crosslinked Silicone Network Pt_Catalyst->Crosslinked_Network Hydrosilylation Reaction

Hydrosilylation crosslinking involving V3.

Conclusion

This compound is a versatile and highly reactive organosilicon compound that serves as a fundamental building block in silicone polymer chemistry. Its unique combination of a strained cyclotrisiloxane ring and reactive vinyl groups allows for its use in both controlled polymer synthesis via ring-opening polymerization and the formation of crosslinked networks through hydrosilylation. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with representative experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development. A thorough understanding of the chemistry of this compound opens up possibilities for the design and creation of novel silicone-based materials with a wide range of advanced properties and functionalities.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key intermediate in the production of specialized silicone polymers. The document details the primary synthetic methodologies, experimental protocols, and underlying reaction mechanisms.

Physicochemical Properties

This compound, also known as V3D3, is a cyclic organosilicon compound with the molecular formula C9H18O3Si3.[1][2] It is a colorless to yellowish transparent liquid.[3] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight258.49 g/mol [1][2]
Density0.967 g/cm³
Boiling Point201.9 °C at 760 mmHg
Flash Point64.2 °C
Refractive Index1.4215 @ 20°C[4]

Synthetic Routes

The synthesis of this compound can be primarily achieved through two main routes: the hydrolysis of dichloromethylvinylsilane and the vinylation of 1,3,5-trimethylcyclotrisiloxane.

Hydrolysis of Dichloromethylvinylsilane

This method involves the controlled hydrolysis of dichloromethylvinylsilane to form the cyclic trisiloxane. The reaction is typically carried out in the presence of a hydrogen chloride acceptor to neutralize the HCl byproduct.

Reaction Scheme:

3 CH2=CHSi(CH3)Cl2 + 3 H2O → (CH2=CHSi(CH3)O)3 + 6 HCl

Experimental Protocol:

While a detailed, peer-reviewed protocol specifically for this compound was not found in the immediate search, a general procedure for the hydrolysis of chloromethylsilanes can be adapted.[5] The reaction is vigorous and evolves hydrogen chloride gas, necessitating the use of a fume hood and appropriate personal protective equipment.[5]

  • Materials: Dichloromethylvinylsilane, water, a suitable organic solvent (e.g., diethyl ether), and a hydrogen chloride acceptor (e.g., pyridine or a weak base).

  • Procedure:

    • A solution of dichloromethylvinylsilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

    • Water, mixed with the hydrogen chloride acceptor, is added dropwise to the silane solution with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

    • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

    • The reaction mixture is then washed with water to remove the salt byproduct.

    • The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation.

    • The crude product is then purified by fractional distillation under reduced pressure.

Reaction Mechanism:

The hydrolysis of dichloromethylvinylsilane proceeds through the formation of silanol intermediates, which then condense to form siloxane bonds. The formation of the cyclic trimer is favored under specific conditions, though the formation of larger cyclosiloxanes and linear polymers can also occur. The proposed mechanism involves the initial hydrolysis of the dichloro-silane to a silanediol, which is unstable and readily condenses.

hydrolysis_mechanism Dichlorosilane CH₂=CHSi(CH₃)Cl₂ Silanediol CH₂=CHSi(CH₃)(OH)₂ Dichlorosilane->Silanediol +2H₂O -2HCl LinearTrimer HO-[Si(CH₃)(CH=CH₂)-O]₃-H Silanediol->LinearTrimer Condensation Cyclotrisiloxane (CH₂=CHSi(CH₃)O)₃ LinearTrimer->Cyclotrisiloxane Intramolecular Condensation -H₂O

Caption: Proposed reaction pathway for the hydrolysis of dichloromethylvinylsilane.

Vinylation of 1,3,5-Trimethylcyclotrisiloxane

This synthetic route involves the deprotonation of the methyl groups on 1,3,5-trimethylcyclotrisiloxane followed by reaction with a vinylating agent, such as vinylmagnesium bromide.

Reaction Scheme:

(CH3SiO)3 + 3 CH2=CHMgBr → ((CH2=CH)SiO)3(CH3)3 + 3 Mg(H)Br

Experimental Protocol:

  • Preparation of Vinylmagnesium Bromide:

    • In a three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, magnesium turnings are placed in anhydrous tetrahydrofuran (THF).[6]

    • A small amount of vinyl bromide is added to initiate the reaction.[6]

    • The remaining vinyl bromide, dissolved in THF, is added at a rate that maintains a moderate reflux.[6]

    • After the addition is complete, the solution is refluxed for a short period.[6]

  • Vinylation Reaction:

    • A solution of 1,3,5-trimethylcyclotrisiloxane in an anhydrous solvent like THF is prepared in a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • The freshly prepared vinylmagnesium bromide solution is then added dropwise to the cyclotrisiloxane solution at a controlled temperature.

    • The reaction mixture is stirred for a set time to ensure complete reaction.

    • The reaction is quenched by the slow addition of a saturated ammonium chloride solution.[6]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).

    • The combined organic layers are dried, and the solvent is removed.

    • The product is purified by fractional distillation under reduced pressure.

Logical Workflow for Vinylation Synthesis:

vinylation_workflow cluster_grignard Grignard Reagent Preparation cluster_vinylation Vinylation Reaction Start_Grignard Mg turnings in THF Add_Vinyl_Bromide Add Vinyl Bromide Start_Grignard->Add_Vinyl_Bromide Reflux_Grignard Reflux Add_Vinyl_Bromide->Reflux_Grignard Grignard_Reagent Vinylmagnesium Bromide Solution Reflux_Grignard->Grignard_Reagent Add_Grignard Add Grignard Reagent Grignard_Reagent->Add_Grignard Start_Vinylation 1,3,5-Trimethylcyclotrisiloxane in THF Start_Vinylation->Add_Grignard Quench Quench with NH₄Cl Add_Grignard->Quench Workup Extraction & Drying Quench->Workup Purification Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis via vinylation.

Characterization Data

The structure and purity of this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons and the vinyl group protons. The methyl protons would appear as a singlet, while the vinyl protons would exhibit a more complex splitting pattern (dd or ddt).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the vinyl carbons (both the carbon attached to silicon and the terminal carbon).[2]

Infrared (IR) Spectroscopy:

The FTIR spectrum would display characteristic absorption bands for the Si-O-Si linkage in the cyclosiloxane ring, typically in the region of 1000-1100 cm⁻¹. Additionally, peaks corresponding to the C=C stretching of the vinyl groups and C-H bonds would be present.[2]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2]

Quantitative Data Summary

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of dichloromethylvinylsilane and the vinylation of 1,3,5-trimethylcyclotrisiloxane being the most common methods. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Further research into optimizing reaction conditions could lead to improved yields and reduced formation of byproducts. This versatile molecule remains a crucial building block in the development of advanced silicone-based materials.

References

An In-depth Technical Guide to the Ring-Opening Polymerization of Trivinyl Trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a key monomer for the synthesis of vinyl-functionalized polysiloxanes. These polymers are crucial precursors for crosslinked silicone materials with applications ranging from advanced elastomers to specialized materials in the biomedical field. This document details both anionic and cationic ROP methodologies, presenting experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Ring-Opening Polymerization of V3D3

The ring-opening polymerization of cyclosiloxanes is a fundamental method for producing linear polysiloxanes with controlled molecular weights and narrow polydispersity.[1] V3D3, a cyclic trimer with three vinyl groups, is a valuable monomer for introducing reactive sites along the polysiloxane backbone. These vinyl groups can be subsequently utilized for crosslinking reactions, such as hydrosilylation, to form stable three-dimensional networks. Both anionic and cationic polymerization routes can be employed to polymerize V3D3, each offering distinct advantages and control over the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of V3D3 is a controlled/"living" polymerization method that allows for the precise synthesis of poly[methyl(vinyl)siloxane] (PMVS).[1] This technique typically employs organocatalysts, such as guanidines, in combination with a silanol initiator.[1] The "living" nature of the polymerization enables the synthesis of polymers with predictable number-average molar masses (Mn) and narrow molar-mass dispersities (ĐM).[1]

Experimental Protocol: Organocatalyzed Anionic ROP

The following protocol is a representative procedure for the organocatalytic anionic ROP of V3D3 based on established methods for similar cyclotrisiloxanes.[1]

Materials:

  • This compound (V3D3) (monomer)

  • Dimethylphenylsilanol (initiator)

  • 1,3-Trimethylene-2-n-propylguanidine (TMnPG) (catalyst)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Chlorodimethylvinylsilane (terminating agent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • In a Schlenk flask under an inert atmosphere, V3D3 monomer and dimethylphenylsilanol initiator are dissolved in anhydrous THF.

  • The TMnPG catalyst is added to the solution via syringe.

  • The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC).

  • Upon reaching the desired molecular weight and monomer conversion, the polymerization is terminated by the addition of chlorodimethylvinylsilane.

  • The resulting polymer is precipitated by adding the reaction mixture dropwise into a large excess of methanol with vigorous stirring.

  • The precipitated polymer is collected, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data: Anionic ROP of V3D3

The following table summarizes representative data for the anionic ROP of V3D3, demonstrating the controlled nature of the polymerization.[1]

Entry[V3D3]₀/[Initiator]₀CatalystTime (h)Conversion (%)Mₙ ( kg/mol ) (Theoretical)Mₙ ( kg/mol ) (GPC)Đ (Mₙ/Mₙ)
150TMnPG2>9912.913.51.05
2100TMnPG4>9925.926.81.06
3200TMnPG8>9951.753.11.07

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP provides an alternative route to synthesize PMVS from V3D3. Photomediated CROP, in particular, offers temporal control over the polymerization process. This method utilizes a photoacid generator (PAG) that, upon irradiation with light of a specific wavelength, produces a strong acid that initiates the polymerization.

Experimental Protocol: Photomediated Cationic ROP

The following is a representative protocol for the photomediated cationic ROP of V3D3.

Materials:

  • This compound (D₃Vi) (monomer)

  • Benzyl alcohol (BnOH) (initiator)

  • Merocyanine-based photoacid generator (PAG2) (catalyst)

  • Toluene (solvent)

  • Blue LED light source (460–465 nm, 8 W)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a light-protected vial under an inert atmosphere, D₃Vi monomer, benzyl alcohol initiator, and PAG2 catalyst are dissolved in toluene.

  • The vial is placed under a blue LED light source at 30 °C.

  • The polymerization is allowed to proceed for a specified time. Monomer conversion can be determined by ¹H NMR spectroscopy.

  • The polymerization is quenched by exposing the solution to air and light.

  • The polymer can be purified by precipitation in a suitable non-solvent like methanol.

  • The final product is dried under vacuum.

Quantitative Data: Photomediated Cationic ROP of D₃Vi

The table below presents data from a photomediated cationic ROP experiment of D₃Vi.

| Entry | [D₃Vi]₀/[BnOH]₀/[PAG2]₀ | Time (h) | Conversion (%) | Mₙ ( kg/mol ) (Theoretical) | Mₙ ( kg/mol ) (GPC) | Đ (Mₙ/Mₙ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 100 / 1 / 1 | 12 | 85 | 22.1 | 20.5 | 1.45 |

Polymer Characterization

The resulting poly[methyl(vinyl)siloxane] is typically characterized by a variety of analytical techniques to determine its molecular weight, polydispersity, and chemical structure.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure of the polymer. The vinyl protons typically appear in the range of 5.7-6.2 ppm, while the methyl protons on the silicon backbone are observed around 0.1-0.3 ppm.

    • ²⁹Si NMR: Provides information about the silicon environment in the polymer backbone. The chemical shifts can distinguish between different siloxane units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the polymer, such as the Si-O-Si backbone vibrations (around 1000-1100 cm⁻¹) and the C=C stretching of the vinyl groups (around 1600 cm⁻¹).

Mechanistic Pathways and Workflows

Anionic Ring-Opening Polymerization Mechanism

The anionic ROP of V3D3 initiated by a silanol and catalyzed by a guanidine base proceeds via a nucleophilic attack of the deprotonated initiator on a silicon atom of the cyclotrisiloxane ring. The propagation continues by the sequential attack of the resulting silanolate active center on subsequent monomer molecules.

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R'3SiOH Activated_Initiator R'3SiO⁻ Guanidinium⁺ Initiator->Activated_Initiator Deprotonation Catalyst Guanidine Base Catalyst->Activated_Initiator Active_Center ~[Si(Me)(Vi)-O]⁻ Activated_Initiator->Active_Center Ring Opening Monomer V3D3 Monomer->Active_Center Growing_Chain ~[Si(Me)(Vi)-O]n-Si(Me)(Vi)-O⁻ Monomer->Growing_Chain Active_Center->Growing_Chain Addition of Monomer Final_Polymer ~[Si(Me)(Vi)-O]n-SiR''3 Growing_Chain->Final_Polymer End-capping Terminating_Agent R''3SiCl Terminating_Agent->Final_Polymer Cationic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PAG Photoacid Generator Acid H⁺A⁻ PAG->Acid Irradiation Light hv Light->Acid Protonated_Monomer V3D3-H⁺ Acid->Protonated_Monomer Monomer V3D3 Monomer->Protonated_Monomer Growing_Chain R'O-[Si(Me)(Vi)-O]n-H Monomer->Growing_Chain Active_Center ~[Si(Me)(Vi)-O]H Protonated_Monomer->Active_Center Nucleophilic Attack Initiator R'OH Initiator->Active_Center Active_Center->Growing_Chain Addition of Monomer Final_Polymer R'O-[Si(Me)(Vi)-O]n-H Growing_Chain->Final_Polymer Chain Transfer/Termination Experimental_Workflow Start Monomer (V3D3) Purification Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Initiation Addition of Initiator and Catalyst Reaction_Setup->Initiation Polymerization Polymerization at Controlled Temperature Initiation->Polymerization Monitoring Monitoring by GPC/NMR Polymerization->Monitoring Termination Quenching/Termination Polymerization->Termination Monitoring->Polymerization Purification Precipitation and Washing Termination->Purification Drying Drying under Vacuum Purification->Drying Characterization Polymer Characterization (GPC, NMR, FTIR) Drying->Characterization End Final Polymer Characterization->End

References

The Reactivity of Vinyl Groups in Cyclotrisiloxanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of vinyl groups in cyclotrisiloxanes, with a focus on their primary reaction pathways: hydrosilylation and ring-opening polymerization (ROP). This document details the underlying mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for the synthesis, modification, and characterization of these versatile compounds.

Introduction to Vinylcyclotrisiloxanes

Cyclotrisiloxanes, particularly those functionalized with vinyl groups such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), are highly valuable monomers in silicone chemistry. The strained three-membered siloxane ring (D3) makes them significantly more reactive towards ring-opening polymerization than their larger, less-strained counterparts like octamethylcyclotetrasiloxane (D4). This enhanced reactivity allows for the synthesis of well-defined linear and branched polysiloxanes with controlled molecular weights and narrow polydispersity.

The vinyl groups appended to the siloxane ring provide reactive sites for a variety of subsequent chemical modifications. The most prominent of these are hydrosilylation and polymerization, which enable the formation of cross-linked networks, functionalized polymers, and hybrid organic-inorganic materials. These properties make vinyl-functionalized cyclotrisiloxanes critical precursors in the development of advanced materials for diverse applications, including drug delivery systems, biomedical devices, and high-performance elastomers.

Key Reaction Pathways

The reactivity of vinylcyclotrisiloxanes is dominated by two principal transformations: the reaction of the vinyl group via hydrosilylation and the cleavage of the siloxane ring through ring-opening polymerization.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst, and is a cornerstone of silicone elastomer chemistry. The reaction proceeds with high efficiency and selectivity, forming a stable silicon-carbon bond.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . An alternative, the modified Chalk-Harrod mechanism , has also been proposed to explain the formation of certain byproducts.

// Node styles catalyst [label="Pt(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; silane [label="R₃Si-H", fillcolor="#FBBC05", fontcolor="#202124"]; vinyl_siloxane [label="Vinyl Cyclotrisiloxane", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\nIntermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pi_complex [label="π-Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; insertion_product [label="Insertion Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Hydrosilylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges catalyst -> oxidative_addition [label=" + R₃Si-H"]; silane -> oxidative_addition; oxidative_addition -> pi_complex [label=" + Vinyl Siloxane"]; vinyl_siloxane -> pi_complex; pi_complex -> insertion_product [label="Migratory Insertion"]; insertion_product -> catalyst [label="Reductive Elimination"]; insertion_product -> product; } .enddot Figure 1: The Chalk-Harrod mechanism for hydrosilylation.

Ring-Opening Polymerization (ROP)

The high ring strain of cyclotrisiloxanes makes them susceptible to ring-opening polymerization under both anionic and cationic conditions. This process allows for the synthesis of linear poly(methylvinyl)siloxanes with controlled microstructures.

2.2.1 Anionic Ring-Opening Polymerization (AROP)

AROP is initiated by strong bases such as hydroxides of alkali metals (e.g., KOH) or organolithium reagents. The initiator attacks a silicon atom in the cyclotrisiloxane, leading to the cleavage of a Si-O bond and the formation of a linear silanolate active center. This active center then propagates by attacking another monomer molecule. Due to the high reactivity of the strained D3 ring, AROP of vinylcyclotrisiloxanes can proceed as a living polymerization, yielding polymers with narrow molecular weight distributions.

// Node styles initiator [label="Initiator (e.g., KOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Vinyl Cyclotrisiloxane\n(V3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; active_center [label="Silanolate Active Center", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; propagation [label="Propagation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; polymer [label="Linear Poly(methylvinyl)siloxane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; termination [label="Termination/\nQuenching", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges initiator -> active_center [label="Initiation"]; monomer -> active_center; active_center -> propagation; propagation -> active_center [label=" + Monomer"]; propagation -> polymer; polymer -> termination; } .enddot Figure 2: Anionic Ring-Opening Polymerization (AROP) of vinylcyclotrisiloxane.

2.2.2 Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by strong protic or Lewis acids. The initiator protonates an oxygen atom in the siloxane ring, creating a reactive oxonium ion. The ring then opens to form a carbocationic active center, which propagates by attacking other monomer units. CROP of cyclosiloxanes can be more complex than AROP, with a higher propensity for side reactions such as backbiting and chain transfer, which can lead to a broader molecular weight distribution and the formation of cyclic oligomers.

// Node styles initiator [label="Initiator (e.g., H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Vinyl Cyclotrisiloxane\n(V3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxonium_ion [label="Oxonium Ion Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; propagation [label="Propagation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; polymer [label="Linear Poly(methylvinyl)siloxane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Backbiting/\nChain Transfer", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges initiator -> oxonium_ion [label="Initiation"]; monomer -> oxonium_ion; oxonium_ion -> propagation; propagation -> oxonium_ion [label=" + Monomer"]; propagation -> polymer; propagation -> side_reactions; } .enddot Figure 3: Cationic Ring-Opening Polymerization (CROP) of vinylcyclotrisiloxane.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the hydrosilylation and ring-opening polymerization of vinylcyclotrisiloxanes.

Hydrosilylation Kinetics
CatalystSilaneVinylsiloxaneTemperature (°C)Reaction TimeConversion (%)Reference
Karstedt's CatalystPhenylsilaneTrivinyl-substituted open-cage silsesquioxane9524 h>95[1]
Rhodium ComplexPhenylsilaneTrivinyl-substituted open-cage silsesquioxane9524 h>95[1]
Pt Complex1,1,3,3-tetramethyldisiloxane1,3-divinyl tetramethyldisiloxaneRoom Temp.-75-100[2]
Ring-Opening Polymerization Data
MonomerInitiator/CatalystSolventTemperature (°C)Time (min)Conversion (%)Polydispersity (Đ)Reference
V3Guanidine Catalyst/Silanol----<1.2[3]
D3t-BuLiTHF060-Narrow[4]
V3Photomediated Cationic Catalyst--30~90-[5]

Experimental Protocols

Synthesis of Vinyl-Terminated Polydimethylsiloxane via ROP

This protocol describes the synthesis of vinyl-terminated polydimethylsiloxane from octamethylcyclotetrasiloxane (D4) and a vinyl-functional end-capper.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • 1,3-Divinyltetramethyldisiloxane (end-capper)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate (neutralizing agent)

  • Anhydrous sodium sulfate (drying agent)

  • Toluene (solvent)

Procedure:

  • To a two-necked round-bottom flask, add D4 (e.g., 99.4 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (e.g., 2.5 g, 0.013 mol for a target degree of polymerization of 100).[6]

  • Add sulfuric acid (2 wt %) as the catalyst.[6]

  • Stir the reaction mixture at room temperature for approximately 22 hours.[6]

  • Monitor the reaction progress by analyzing the solid content.

  • Once the solid content reaches >85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate until effervescence ceases.[6]

  • Add anhydrous sodium sulfate to the mixture to remove traces of moisture.[6]

  • Filter the mixture to remove solids.

  • Remove any remaining volatile components under vacuum to yield the vinyl-terminated polydimethylsiloxane.

Characterization:

  • ¹H NMR: To confirm the presence of vinyl groups (signals typically appear between 5.7 and 6.2 ppm) and determine the degree of polymerization by comparing the integration of the vinyl protons to the methyl protons on the siloxane backbone.

  • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Hydrosilylation of a Vinyl-Functional Siloxane

This protocol provides a general procedure for the platinum-catalyzed hydrosilylation of a vinyl-functional siloxane with a hydride-functional siloxane.

Materials:

  • Vinyl-terminated polydimethylsiloxane (from protocol 4.1 or commercial)

  • Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the vinyl-terminated polydimethylsiloxane and the hydride-functional crosslinker in anhydrous toluene. The molar ratio of Si-H to vinyl groups is typically between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

  • Add Karstedt's catalyst (typically 5-10 ppm of platinum relative to the total mass of siloxanes).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) to initiate the reaction. The reaction is often exothermic.

  • Monitor the disappearance of the Si-H bond (around 2100-2200 cm⁻¹) and the vinyl C=C bond (around 1600 cm⁻¹) using FT-IR spectroscopy.

  • Once the reaction is complete (typically within a few hours), the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.

Characterization:

  • FT-IR: To confirm the disappearance of the Si-H and vinyl C=C stretching bands and the formation of the Si-CH₂-CH₂-Si linkage.

  • Swell Testing: To determine the cross-link density of the resulting elastomer.

Quantification of Vinyl Groups using ¹H NMR Spectroscopy

This protocol details a method for the quantitative analysis of vinyl groups in a silicone pre-elastomer.[7]

Procedure:

  • Accurately weigh approximately 75 mg of the silicone sample into a vial.[7]

  • Add 0.7 ml of deuterated chloroform (CDCl₃) to dissolve the sample. Seal the vial and allow it to dissolve overnight.[7]

  • Transfer the solution to an NMR tube.

  • Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz).[7]

  • Set the experimental parameters as follows: temperature at 30 °C, spectral width from -1.0 to 10.0 ppm, and a pulse delay of at least 17.5 seconds to ensure full relaxation of the protons.[7]

  • Integrate the proton signals over the following ranges:

    • Dimethylsiloxane (DMS): -0.7 to 0.8 ppm

    • Methylvinylsiloxane (MVS): 5.6 to 6.0 ppm

    • Dimethylvinylsiloxane (DMVS): 6.0 to 6.2 ppm

  • Calculate the relative molar percentage of the different groups.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, modification, and characterization of polymers derived from vinylcyclotrisiloxanes.

// Node styles start [label="Start: Vinylcyclotrisiloxane Monomer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Ring-Opening Polymerization\n(Anionic or Cationic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification1 [label="Purification\n(e.g., Precipitation, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization1 [label="Characterization of Linear Polymer\n(NMR, GPC, FT-IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrosilylation [label="Hydrosilylation with\nHydride Crosslinker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; curing [label="Curing (Thermal)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization2 [label="Characterization of Cross-linked Network\n(Swell Test, DMA, TGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Cross-linked Silicone Elastomer", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purification1; purification1 -> characterization1; characterization1 -> hydrosilylation; hydrosilylation -> curing; curing -> characterization2; characterization2 -> end; } .enddot Figure 4: A typical experimental workflow for vinylcyclotrisiloxane-derived polymers.

Conclusion

Vinyl-functionalized cyclotrisiloxanes are highly reactive and versatile building blocks in silicone chemistry. Their strained ring structure facilitates controlled ring-opening polymerization, leading to well-defined linear polymers. The pendant vinyl groups serve as handles for subsequent modifications, most notably hydrosilylation, to form cross-linked networks. The ability to precisely tailor the molecular architecture and properties of the resulting materials makes these compounds indispensable for the development of advanced silicone-based materials for a wide range of applications, including in the pharmaceutical and biomedical fields. This guide provides a foundational understanding of the core reactivity, quantitative aspects, and experimental methodologies associated with these important monomers.

References

An In-depth Technical Guide to the Hydrolytic Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information and established scientific principles regarding the hydrolytic stability of cyclosiloxanes. No specific quantitative experimental data for the hydrolytic degradation of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has been found in the public domain. The experimental protocols described are based on international standards for determining such properties.

Executive Summary

This compound is a cyclic organosiloxane compound with significant applications in polymer synthesis. An understanding of its hydrolytic stability is crucial for its storage, handling, and application, particularly in aqueous or humid environments. This guide provides an overview of the known stability of this compound, a detailed methodology for its quantitative assessment based on international standards, and a discussion of the chemical mechanisms governing its potential hydrolysis.

Available qualitative data from suppliers indicates that this compound exhibits high hydrolytic stability, with a rating of "1: no significant reaction with aqueous systems"[1]. This suggests the compound is resistant to hydrolysis under neutral pH conditions. However, for rigorous applications, quantitative data is essential. This guide outlines the standardized experimental protocol, OECD Guideline 111, for determining the rate of hydrolysis as a function of pH. Furthermore, it delves into the general mechanisms of acid and base-catalyzed hydrolysis of the siloxane (Si-O-Si) bond, which is the primary pathway for degradation.

Hydrolytic Stability Profile

Currently, the publicly available information on the hydrolytic stability of this compound is qualitative. Chemical suppliers classify its "Hydrolytic Sensitivity" as minimal, suggesting it does not readily react with water under neutral conditions[1]. The low water solubility and the steric hindrance provided by the methyl and vinyl groups on the silicon atoms likely contribute to this stability.

Despite this general stability, the siloxane bonds in the cyclotrisiloxane ring are susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. The vinyl functional groups can also influence the electronic properties of the silicon atoms, potentially affecting the rate of hydrolysis compared to other cyclosiloxanes[2].

Illustrative Data Presentation

In the absence of specific experimental data, the following table illustrates how quantitative results on the hydrolytic stability of this compound would be presented. This data is typically generated following the protocols outlined in Section 3.0.

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (days)
254.0Data Not AvailableData Not Available
257.0Data Not AvailableData Not Available
259.0Data Not AvailableData Not Available
504.0Data Not AvailableData Not Available
507.0Data Not AvailableData Not Available
509.0Data Not AvailableData Not Available

Standardized Experimental Protocol for Hydrolytic Stability Assessment (OECD Guideline 111)

To quantitatively assess the hydrolytic stability of a compound, the internationally recognized OECD Guideline 111, "Hydrolysis as a Function of pH," provides a systematic approach[3][4][5][6][7]. This method is designed to determine the rate of abiotic hydrolytic transformation in aquatic environments.

Principle of the Test

The test involves dissolving the substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubating them at a constant temperature in the dark. The concentration of the test substance is monitored over time to determine the rate of hydrolysis[4][7].

Tiered Approach

The OECD 111 guideline follows a tiered experimental design:

  • Tier 1: Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required[4][6].

  • Tier 2: Kinetic Study: If significant degradation occurs in the preliminary test, a more detailed kinetic study is performed to determine the degradation rate constant and half-life. This is typically done at various temperatures to allow for extrapolation to environmentally relevant conditions.

  • Tier 3: Identification of Hydrolysis Products: If necessary, the major degradation products are identified.

Experimental Workflow

The following diagram illustrates the experimental workflow for the OECD 111 test.

OECD_111_Workflow cluster_prep Preparation cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Kinetic Study cluster_end Conclusion prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) incubate_50c Incubate at 50°C for 5 days prep_buffers->incubate_50c prep_solution Prepare Test Solution (<0.01 M) prep_solution->incubate_50c analyze_t1 Analyze Concentration incubate_50c->analyze_t1 decision_t1 Degradation < 10%? analyze_t1->decision_t1 setup_kinetic Setup Kinetic Runs (Multiple Temperatures) decision_t1->setup_kinetic No stable Compound is Hydrolytically Stable decision_t1->stable Yes sample_time Sample at Time Intervals setup_kinetic->sample_time analyze_t2 Analyze Concentration sample_time->analyze_t2 calculate_kinetics Calculate Rate Constant and Half-life analyze_t2->calculate_kinetics report Report Kinetics and Products calculate_kinetics->report

Caption: Experimental workflow for hydrolytic stability testing according to OECD Guideline 111.

Analytical Methods

The concentration of this compound and its potential degradation products would be monitored using appropriate analytical techniques. Suitable methods include:

  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or mass spectrometer (MS) for separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can be used to monitor the disappearance of the parent compound and the appearance of silanol (Si-OH) groups[8][9].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the Si-O-Si bond stretching and the appearance of Si-OH bands[8].

General Mechanism of Cyclosiloxane Hydrolysis

The hydrolysis of the siloxane bond in cyclosiloxanes is a reversible reaction that can be catalyzed by both acids and bases[10][11][12]. The reaction involves the nucleophilic attack of water on a silicon atom, leading to the cleavage of a Si-O-Si bond and the formation of silanols.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, which makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water[10][13].

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the silicon atom. This leads to the formation of a pentacoordinate silicon intermediate, which then rearranges to cleave the siloxane bond[10][14].

The general reaction pathway for the hydrolysis of a cyclotrisiloxane is depicted below.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway cyclosiloxane Cyclotrisiloxane (e.g., V3) protonation Protonation of Siloxane Oxygen cyclosiloxane->protonation H⁺ oh_attack Nucleophilic Attack by OH⁻ cyclosiloxane->oh_attack OH⁻ h2o_attack_acid Nucleophilic Attack by H₂O protonation->h2o_attack_acid ring_opening_acid Ring Opening h2o_attack_acid->ring_opening_acid linear_silanol Linear Siloxanols (Hydrolysis Products) ring_opening_acid->linear_silanol pentacoordinate_si Pentacoordinate Si Intermediate oh_attack->pentacoordinate_si ring_opening_base Ring Opening pentacoordinate_si->ring_opening_base ring_opening_base->linear_silanol

Caption: General acid and base-catalyzed hydrolysis pathways for a cyclotrisiloxane.

Conclusion

While quantitative data on the hydrolytic stability of this compound is not publicly available, qualitative assessments suggest it is a stable compound in neutral aqueous environments. For applications requiring a comprehensive understanding of its behavior under various pH conditions, a formal hydrolytic stability study following the OECD Guideline 111 is recommended. The general mechanisms of acid and base-catalyzed hydrolysis provide a theoretical framework for predicting its degradation pathways, which would primarily involve the ring-opening of the cyclotrisiloxane to form linear siloxanols. Researchers and drug development professionals should consider these factors when utilizing this compound in aqueous formulations or in environments where it may be exposed to moisture.

References

Thermal Degradation of Trivinyl Trimethyl Cyclotrisiloxane-Based Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation behavior of polymers derived from trivinyl trimethyl cyclotrisiloxane. Due to a lack of extensive research on this specific polymer, this document synthesizes information from closely related vinyl-containing polysiloxanes to infer potential degradation pathways and characteristics. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with these and similar materials.

Introduction to Thermal Stability of Vinyl Polysiloxanes

Polysiloxanes are known for their excellent thermal stability compared to many organic polymers, a property attributed to the strength of the silicon-oxygen (Si-O) bond. The introduction of vinyl groups into the polysiloxane structure can further enhance this thermal stability. At elevated temperatures, vinyl groups can participate in cross-linking reactions, which can alter the degradation mechanism and the resulting byproducts. The thermal degradation of these polymers is a critical consideration in their application, particularly in high-temperature environments or during processing.

Key Analytical Techniques for Studying Thermal Degradation

The thermal degradation of polymers is typically investigated using a combination of analytical techniques to determine the temperature at which degradation occurs, the rate of degradation, and the identity of the degradation products.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about the thermal stability of a material, including the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.[1]

2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical method for identifying the volatile and semi-volatile products of thermal decomposition.[2][3] The polymer sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4] This technique provides detailed insight into the degradation pathways.

2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor changes in the chemical structure of the polymer as it degrades.[5][6] By analyzing the infrared spectrum at different temperatures, it is possible to identify the formation and disappearance of functional groups, providing clues about the degradation reactions.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline typical procedures for the key analytical techniques.

3.1. Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to assess the thermal stability of a vinyl polysiloxane polymer would involve the following steps:

ParameterTypical Value/Setting
Instrument Thermogravimetric Analyzer
Sample Mass 5 - 10 mg
Crucible Alumina or Platinum
Atmosphere Nitrogen (inert) or Air (oxidative)
Gas Flow Rate 20 - 50 mL/min
Heating Rate 10 °C/min or 20 °C/min
Temperature Range Ambient to 800 °C
Data Collected Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG)

Source: Adapted from various sources.[1][6][7]

3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

The analysis of degradation products using Py-GC/MS typically follows this protocol:

ParameterTypical Value/Setting
Pyrolyzer Furnace or filament-type pyrolyzer
Pyrolysis Temperature 500 - 800 °C
GC Inlet Temperature 250 - 300 °C
Carrier Gas Helium
GC Column Capillary column suitable for separating siloxanes and hydrocarbons
GC Oven Program Ramped temperature program (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Mass Range m/z 35 - 550
Data Analysis Comparison of mass spectra with libraries (e.g., NIST)

Source: Adapted from various sources.[2][4][8]

Thermal Degradation Pathways

The thermal degradation of polysiloxanes, including those with vinyl groups, can proceed through several mechanisms. The specific pathway is influenced by factors such as the polymer structure, temperature, and atmosphere.

In an inert atmosphere, the primary degradation mechanism for the polysiloxane backbone is believed to be an "unzipping" or random scission process that leads to the formation of stable, low-molecular-weight cyclic siloxanes. The presence of vinyl groups introduces the possibility of competing cross-linking reactions, which can lead to a more complex degradation profile and a higher char yield.

Under oxidative conditions, the degradation is more complex and can involve radical-initiated chain scission and cross-linking, leading to the formation of a wider range of volatile products and a silica-like residue.

Below is a generalized diagram illustrating the potential degradation pathways for a vinyl-substituted polysiloxane.

G General Thermal Degradation Pathways of Vinyl Polysiloxanes Polymer Vinyl Polysiloxane Polymer Inert Inert Atmosphere (e.g., Nitrogen) Polymer->Inert Heat Oxidative Oxidative Atmosphere (e.g., Air) Polymer->Oxidative Heat Backbone_Scission Si-O Backbone Scission Inert->Backbone_Scission Crosslinking Vinyl Group Cross-linking Inert->Crosslinking Radical_Attack Radical Attack on Backbone and Side Groups Oxidative->Radical_Attack Cyclic_Oligomers Volatile Cyclic Siloxanes (D3, D4, etc.) Backbone_Scission->Cyclic_Oligomers Char_Residue Cross-linked Char Residue Crosslinking->Char_Residue Oxidized_Products Oxidized Volatile Products (CO, CO2, H2O) Radical_Attack->Oxidized_Products Silica_Residue Silica (SiO2) Residue Radical_Attack->Silica_Residue

Caption: Potential thermal degradation pathways for vinyl polysiloxanes.

Quantitative Data from Related Polymers

While specific data for polymers of trivinyl trimethyl cyclotrisiloxane is scarce, the following table summarizes representative thermal degradation data for other vinyl-containing silicone polymers to provide a comparative baseline.

PolymerOnset Degradation Temp. (°C, in N₂)Temp. of Max. Degradation Rate (°C, in N₂)Char Yield at 800°C (%, in N₂)Primary Degradation Products
Vinyl-terminated Polydimethylsiloxane (PDMS) ~350 - 400~450 - 550< 5%Cyclic siloxanes (D3, D4, etc.)
Methylvinylsiloxane Copolymer ~380 - 420~480 - 5805 - 15%Cyclic siloxanes, some hydrocarbons
Phenylvinylsiloxane Copolymer ~400 - 450~500 - 60010 - 30%Cyclic siloxanes, benzene, other aromatics

Note: These values are approximate and can vary significantly based on the specific polymer structure, molecular weight, and experimental conditions. Data synthesized from general knowledge in the provided search results.

Experimental and Analytical Workflow

The overall workflow for investigating the thermal degradation of a vinyl polysiloxane polymer is depicted in the following diagram.

G Workflow for Thermal Degradation Analysis Sample Polymer Sample (Trivinyl Trimethyl Cyclotrisiloxane Polymer) TGA Thermogravimetric Analysis (TGA) Sample->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample->PyGCMS FTIR Temperature-Controlled FTIR Spectroscopy Sample->FTIR TGA_Data Quantitative Data: - Onset Temperature - Max. Degradation Rate - Char Yield TGA->TGA_Data PyGCMS_Data Qualitative/Quantitative Data: - Identification of Volatile  Degradation Products PyGCMS->PyGCMS_Data FTIR_Data Structural Information: - Changes in Functional  Groups with Temperature FTIR->FTIR_Data Mechanism Elucidation of Degradation Mechanism TGA_Data->Mechanism PyGCMS_Data->Mechanism FTIR_Data->Mechanism

Caption: A typical workflow for the comprehensive analysis of polymer thermal degradation.

Conclusion

References

An In-depth Technical Guide on the Anionic Ring-Opening Polymerization of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane (V3D3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane (V3D3), a key monomer for the synthesis of vinyl-functionalized polysiloxanes. These polymers are pivotal in the development of advanced materials for biomedical applications, including drug delivery systems and medical devices, owing to their unique properties which can be tailored through controlled polymerization.

Core Mechanism of Anionic Ring-Opening Polymerization

The anionic ring-opening polymerization of cyclic siloxanes like V3D3 is a chain-growth polymerization driven by the relief of ring strain in the three-membered siloxane ring.[1][2] This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.[3][4] The mechanism can be delineated into three primary stages: initiation, propagation, and termination.

1.1. Initiation

The polymerization is initiated by a nucleophilic attack on one of the silicon atoms in the V3D3 ring.[1] Common initiators include organolithium compounds (e.g., sec-butyllithium), alkoxides, or silanolates.[5][6] The initiator attacks the electron-deficient silicon atom, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center.

1.2. Propagation

The newly formed anionic center at the end of the polymer chain then attacks another V3D3 monomer, propagating the chain.[2] This process repeats, with the sequential addition of monomer units, leading to the growth of the polymer chain. The presence of vinyl groups on the silicon atoms is generally retained during this process, resulting in a linear polysiloxane with pendant vinyl functionalities.[7]

1.3. Termination

In a truly "living" anionic polymerization, there is no inherent termination step.[8] The polymerization proceeds until all the monomer is consumed, and the anionic chain ends remain active.[4] Termination can be achieved intentionally by adding a quenching agent, such as a proton source (e.g., methanol) or a functionalized terminating agent (e.g., chlorosilanes), to introduce specific end-groups.[3][6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., R-Li+) M V3D3 Monomer I->M Nucleophilic Attack IM Initiator-Monomer Complex M->IM A Active Center (Silanolate) IM->A Ring Opening P_n Growing Polymer Chain (Pn-) M2 V3D3 Monomer P_n->M2 Nucleophilic Attack P_n1 Propagated Chain (Pn+1 -) M2->P_n1 Monomer Addition P_n1->P_n P_final Living Polymer (Pn-) T Terminating Agent (e.g., H+) P_final->T Quenching Dead_P Terminated Polymer T->Dead_P

Figure 1: Anionic Ring-Opening Polymerization Mechanism of V3D3.

Quantitative Data

The kinetics of anionic ring-opening polymerization of cyclosiloxanes are influenced by factors such as the initiator, solvent, and temperature. While specific kinetic data for V3D3 is not extensively reported, data from the closely related hexamethylcyclotrisiloxane (D3) provides valuable insights. The polymerization of D3 is significantly faster than that of the less strained octamethylcyclotetrasiloxane (D4).[9]

ParameterValueMonomerInitiatorSolventTemperature (°C)Reference
Activation Energy (Ea) 11 kcal/molD3P2Pyr6+OH–TolueneN/A[9][10]
Polymerization Rate First order in monomer and initiatorD3P2Pyr6+OH–TolueneN/A[9][10]
Molecular Weight Distribution (PDI) < 1.1D3sec-BuLiCyclohexane/THF< 30[6]

Table 1: Kinetic and Polymerization Data for Anionic ROP of Cyclotrisiloxanes.

Experimental Protocols

The successful anionic polymerization of V3D3 requires stringent experimental conditions to prevent premature termination by impurities such as water or oxygen.[11] High-vacuum techniques are typically employed.[12]

3.1. Materials and Purification

  • Monomer (V3D3): Should be distilled under reduced pressure from a suitable drying agent like calcium hydride.[3] For ultimate purity, it can be vacuum distilled from a living polystyryl lithium solution.[3]

  • Solvent (e.g., Tetrahydrofuran - THF): Pre-dried over calcium hydride and then distilled from a sodium-potassium alloy or a sodium mirror under a high-vacuum line.[3][12]

  • Initiator (e.g., sec-Butyllithium): Typically used as a solution in a hydrocarbon solvent. Its concentration should be accurately determined by titration before use.[3]

3.2. Polymerization Procedure

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer and break-seals for reagent addition is assembled and attached to a high-vacuum line. The reactor is thoroughly flame-dried under vacuum to remove any adsorbed moisture.

  • Solvent and Monomer Addition: The purified solvent (THF) is distilled into the reactor under vacuum. The reactor is then cooled to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath). The purified V3D3 monomer is then added via a pre-calibrated ampoule or a gas-tight syringe.

  • Initiation: The calculated amount of initiator solution is rapidly added to the stirred monomer solution. The initiation is typically very fast.

  • Propagation: The polymerization is allowed to proceed for the desired time to achieve the target molecular weight.

  • Termination: The polymerization is quenched by adding a degassed terminating agent (e.g., methanol). The disappearance of the characteristic color of the living anionic chain ends indicates successful termination.[3]

  • Polymer Isolation: The reaction mixture is warmed to room temperature, and the polymer is precipitated by pouring the solution into a large volume of a non-solvent (e.g., hexane). The precipitated polymer is then filtered and dried under vacuum to a constant weight.[3]

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization A Purify Monomer (V3D3) E Add Solvent & Monomer A->E B Purify Solvent (e.g., THF) B->E C Prepare Initiator (e.g., sec-BuLi) F Initiate Polymerization C->F D Assemble & Dry Reactor D->E E->F G Propagation F->G H Terminate Reaction G->H I Precipitate Polymer H->I J Filter & Dry Polymer I->J K Characterize Polymer (GPC, NMR) J->K

Figure 2: General Experimental Workflow for V3D3 Anionic Polymerization.

Polymer Characterization

The resulting poly(2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To confirm the polymer structure, verify the retention of the vinyl groups, and determine the end-groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the Si-O-Si backbone and the vinyl groups.[7]

Logical Relationships in Polymer Structure

The anionic ring-opening polymerization of V3D3 leads to a linear polysiloxane with pendant methyl and vinyl groups attached to the silicon atoms of the backbone. The regularity of the structure is a direct consequence of the controlled nature of the living polymerization process.

G cluster_monomer V3D3 Monomer cluster_process Polymerization Process cluster_polymer Resulting Polymer Monomer Cyclic Trisiloxane with Vinyl & Methyl Groups Process Anionic Ring-Opening Polymerization Monomer->Process Polymer Linear Polysiloxane Process->Polymer Backbone Si-O-Si Backbone Polymer->Backbone Pendants Pendant Vinyl & Methyl Groups Polymer->Pendants

Figure 3: Logical Relationship from Monomer to Polymer Structure.

References

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Introduction

This compound, often abbreviated as V3D3, is a cyclic organosilicon compound with the molecular formula C9H18O3Si3.[1][2] It is structurally defined by a six-membered silicon-oxygen ring (a cyclotrisiloxane), with each silicon atom bearing one methyl group and one reactive vinyl group.[1][3] This unique structure, combining the stability of a siloxane backbone with the reactivity of vinyl groups, makes it a versatile monomer and chemical intermediate.[1][4] Its primary significance lies in polymer chemistry, where it serves as a crucial building block for specialized silicone polymers, including vinyl silicone rubbers and fluids.[3][4] The strained nature of the cyclotrisiloxane ring facilitates controlled ring-opening polymerization, while the vinyl groups provide active sites for crosslinking and other chemical modifications.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reaction mechanisms, and applications for researchers in materials science and drug development.

Physicochemical Properties

This compound is a colorless or light-yellow, clear liquid at room temperature.[2][4][5] It possesses low water solubility and low volatility.[4] The compound is noted for its dual functionality, containing both stable methyl groups and reactive vinyl groups, which makes it an effective crosslinker with high reactivity.[4]

PropertyValueReference(s)
CAS Number 3901-77-7[1][2][4][6]
Molecular Formula C9H18O3Si3[2][5][6][7]
Molecular Weight 258.49 g/mol [1][5][6]
Appearance Colorless or light yellow clear liquid[2][4]
Density 0.967 g/cm³[2][5]
Boiling Point 80 °C at 20 mmHg[2][5][8]
Melting Point < 0 °C[2][5]
Flash Point > 65 °C[2][5]
Refractive Index 1.448 (@ 20°C)[2][5]
EINECS Number 223-458-5[2][5]
InChIKey BVTLTBONLZSBJC-UHFFFAOYSA-N[1][7]
Hydrolytic Sensitivity No significant reaction with aqueous systems[2][8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of vinyl groups onto a pre-formed cyclosiloxane ring or the cyclization of vinyl-substituted silane precursors.[1]

Method 1: Vinylation of Trimethylcyclotrisiloxane

This is a common laboratory-scale method involving the direct vinylation of a trimethylcyclotrisiloxane precursor.[1]

  • Objective: To substitute hydrogen atoms on the methyl groups of the siloxane ring with vinyl groups.

  • Reagents:

    • Trimethylcyclotrisiloxane

    • Vinylation reagent (e.g., vinylmagnesium bromide or vinyllithium)[1]

    • Anhydrous solvent (e.g., tetrahydrofuran)

  • Protocol:

    • The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.[1]

    • The trimethylcyclotrisiloxane is dissolved in an anhydrous solvent in a suitable reaction vessel.

    • The vinylation reagent is added dropwise to the solution while maintaining a controlled temperature, typically between 60–80°C.[1]

    • The reaction is allowed to proceed for several hours and is monitored for completion using spectroscopic methods such as ¹H and ²⁹Si NMR.[1]

    • Upon completion, the reaction is quenched, and the product is worked up to remove by-products and unreacted starting materials.

    • Purification is achieved via fractional distillation or column chromatography to yield high-purity this compound.[1]

Method 2: Cyclotrimerization of Vinyl-Substituted Silane Precursors

This alternative approach involves building the cyclotrisiloxane ring from smaller vinyl-containing silane units.[1]

  • Objective: To form the cyclic trimer from vinyl-substituted silane monomers.

  • Reagents:

    • Vinyl-substituted silane precursor (e.g., vinyldichloromethylsilane)

    • Acidic or basic catalyst (e.g., sulfuric acid or potassium hydroxide)[1]

    • Anhydrous solvent

  • Protocol:

    • The vinyl-substituted silane precursor is purified, typically by vacuum distillation, to remove any impurities.[1]

    • The purified precursor is dissolved in an anhydrous solvent.

    • A catalyst (acid or base) is introduced to facilitate the controlled hydrolytic condensation and ring closure.[1]

    • The reaction is maintained at a moderate temperature (e.g., 60–80°C) to promote cyclization and minimize the formation of linear oligomers.[1]

    • The formation of the cyclotrisiloxane ring and the integration of the vinyl groups are confirmed by ¹H and ²⁹Si NMR spectroscopy.[1]

    • The final product is purified using distillation or chromatographic techniques.[1]

G General Synthesis Workflow cluster_precursors Precursor Preparation cluster_reaction Core Reaction cluster_purification Purification precursor1 Trimethylcyclotrisiloxane (Method 1) reaction Vinylation or Cyclotrimerization (60-80°C, Catalyst, Inert Atm.) precursor1->reaction precursor2 Vinyl-Substituted Silane (Method 2) precursor2->reaction purification Fractional Distillation or Column Chromatography reaction->purification product Purified V3D3 purification->product

Caption: A generalized workflow for the synthesis of V3D3.

Key Chemical Reactions and Mechanisms

The reactivity of this compound is dominated by two primary features: the strained siloxane ring and the pendant vinyl groups.

Ring-Opening Polymerization (ROP)

The three-membered (D3) siloxane ring is highly strained compared to larger cyclic siloxanes (e.g., D4). This strain makes it susceptible to ring-opening polymerization under anionic or cationic initiation.[3] This reaction is a cornerstone of silicone polymer chemistry.[3]

The mechanism involves the cleavage of a Si-O bond in the ring by an initiator, generating a reactive center that then attacks another monomer molecule.[1] This process propagates, leading to the formation of linear polysiloxane chains with repeating vinyl- and methyl-substituted siloxane units. The vinyl groups typically remain intact along the polymer backbone, making them available for subsequent crosslinking reactions.[1]

G Ring-Opening Polymerization (ROP) Mechanism cluster_propagation Propagation monomer V3D3 Monomer (Strained Ring) rop Ring-Opening (Si-O Bond Cleavage) monomer->rop initiator Initiator (e.g., BuLi, KOH) initiator->monomer Initiation chain Linear Polysiloxane Chain (with Pendant Vinyl Groups) rop->chain Chain Growth crosslinking Crosslinking / Curing (via Vinyl Groups) chain->crosslinking Further Reaction network Crosslinked Silicone Network crosslinking->network

Caption: The mechanism of ring-opening polymerization of V3D3.

Cross-Coupling Reactions

The vinyl groups of this compound serve as valuable nucleophiles in palladium-catalyzed cross-coupling reactions.[8] This functionality allows it to be used as a reagent for vinylation, enabling the formation of carbon-carbon bonds to create structures like styrenes and dienes.[8] This application is particularly relevant in synthetic organic chemistry.

Applications

The dual reactivity of V3D3 makes it a valuable material in a variety of fields, from industrial polymers to advanced electronics and biomedical materials.

  • Polymer Synthesis: It is a fundamental raw material for producing addition-cure liquid silicone rubbers and vinyl silicone oils.[4] The vinyl groups allow for curing via hydrosilylation, leading to stable, crosslinked polymer networks.

  • Chemical Intermediate: It functions as a coupling agent and an intermediate in the synthesis of other organosilicon compounds.[4][6]

  • Electronics and Semiconductors: It is used to synthesize flame-retardant silicone resins, which are applied in the semiconductor and electronics industries for encapsulation and insulation.[4]

  • Biomedical Applications: Polymers derived from V3D3 have shown good biocompatibility, making them suitable candidates for use in biomedical devices and drug delivery systems.[1]

  • Advanced Materials: Research has explored the use of poly(this compound) in creating memristive devices for flexible electronics, with potential applications in neuromorphic computing.[1] It has also been shown to enhance the photocatalytic activity of materials like TiO2.[1]

Characterization Techniques

The synthesis and purity of V3D3, as well as the properties of its resulting polymers, are assessed using a range of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are used to confirm the ring structure, verify the integration of vinyl groups, and monitor the progress of synthesis and polymerization reactions.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique is employed to identify characteristic functional groups, such as the Si-O-Si stretching of the siloxane ring and the C=C stretching of the vinyl groups.[1]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and polymerization behavior of the monomer and its polymers.[1]

  • Chromatography: Gas chromatography (GC) and other chromatographic techniques are used for purity assessment and to separate the cyclic trimer from linear oligomers or other impurities.[1]

References

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3901-77-7

This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a cyclic siloxane with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group, rendering the molecule highly reactive and suitable for a variety of chemical transformations.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 3901-77-7[1][2]
Molecular Formula C₉H₁₈O₃Si₃[3]
Molecular Weight 258.49 g/mol [3]
Appearance Colorless to yellowish transparent liquid
Density 0.967 g/cm³[2]
Boiling Point 80 °C at 20 mmHg[2]
Melting Point < 0 °C[2]
Flash Point 64.2 °C
Refractive Index 1.4215 @ 20°C[3]
Solubility Insoluble in water. Soluble in many organic solvents.
InChI Key BVTLTBONLZSBJC-UHFFFAOYSA-N[1]

Analytical Data

The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to methyl protons (approx. 0.1-0.3 ppm) and vinyl protons (approx. 5.7-6.2 ppm).
¹³C NMR Resonances for methyl carbons and vinyl carbons.
²⁹Si NMR A characteristic signal for the silicon atoms in the cyclotrisiloxane ring. The chemical shift can provide information about the ring strain and substitution pattern.[2][4]
FTIR Characteristic absorption bands for Si-O-Si stretching (around 1020 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and C-H stretching of the vinyl group (around 3050 cm⁻¹).[5]
Raman Complements FTIR data, with strong signals for the C=C and Si-C bonds.[5]
GC-MS Used to determine purity and identify any volatile impurities or byproducts.

Synthesis

The synthesis of this compound is most commonly achieved through the controlled hydrolysis and condensation of dichloromethylvinylsilane.

Experimental Protocol: Synthesis from Dichloromethylvinylsilane

Materials:

  • Dichloromethylvinylsilane

  • Deionized water

  • A suitable organic solvent (e.g., toluene or diethyl ether)

  • A weak base (e.g., sodium bicarbonate or pyridine) to neutralize the HCl byproduct

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of dichloromethylvinylsilane in the chosen organic solvent is prepared. The flask is cooled in an ice bath.

  • Deionized water, mixed with the weak base, is added dropwise to the stirred solution of dichloromethylvinylsilane. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The organic layer is separated, washed with deionized water until neutral, and then washed with a saturated brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Dissolve Dichloromethylvinylsilane in organic solvent B Cool reaction vessel to 0-5 °C A->B D Slowly add aqueous base to silane solution B->D C Prepare aqueous solution of weak base C->D E Stir at room temperature for 2-4 hours D->E F Separate organic layer E->F G Wash with water and brine F->G H Dry organic layer G->H I Remove solvent (Rotary Evaporation) H->I J Purify by vacuum distillation I->J

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

Due to its trifunctional nature, this compound is a valuable monomer for creating cross-linked silicone polymers and a versatile reagent in organic synthesis.

Anionic Ring-Opening Polymerization (AROP)

The strained cyclotrisiloxane ring readily undergoes anionic ring-opening polymerization to form linear or cross-linked polysiloxanes. This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7]

Experimental Protocol: Anionic Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Anionic initiator (e.g., sec-butyllithium or potassium silanolate)

  • Terminating agent (e.g., chlorotrimethylsilane)

Procedure:

  • The monomer and solvent are rigorously dried and degassed.

  • The monomer is dissolved in anhydrous THF in a flame-dried, argon-purged flask.

  • The initiator is added dropwise to the stirred solution at a controlled temperature (e.g., -78 °C or room temperature, depending on the initiator).

  • The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight.

  • The living polymer chains are terminated by the addition of a terminating agent.

  • The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Anionic Ring-Opening Polymerization Pathway

AROP_Pathway Initiation Initiation: Initiator attacks Si, opening the ring Propagation Propagation: Silanolate anion attacks another monomer Initiation->Propagation Propagation->Propagation Termination Termination: Addition of a terminating agent Propagation->Termination Polymer Polymethylvinylsiloxane Termination->Polymer

Caption: Simplified pathway of anionic ring-opening polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl groups of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3] This makes it a useful reagent for the synthesis of complex organic molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • An aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A base (e.g., K₂CO₃, CsF, or K₃PO₄)

  • A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), the aryl halide, the palladium catalyst, and the base are combined in the solvent.

  • This compound (typically as a solution in the same solvent) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[8]

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Vinyl Ar-Pd(II)-Vinyl(L_n) Transmetalation->Ar-Pd(II)-Vinyl Base Base Base->Transmetalation Vinyl-B(OR)2 Vinyl Source (from Siloxane) Vinyl-B(OR)2->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-Vinyl->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Vinyl Ar-Vinyl Reductive\nElimination->Ar-Vinyl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is a combustible liquid and should be handled with care.[9] It may cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] All manipulations should be performed in a well-ventilated fume hood.[9] Hazardous polymerization can occur at temperatures above 150°C.[9]

This technical guide provides a foundation for understanding and utilizing this compound in a research and development setting. For more detailed information, consult the cited references and relevant safety data sheets.

References

Methodological & Application

Application Note: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) as a Versatile Crosslinking Agent for Polydimethylsiloxane (PDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a widely utilized silicon-based organic polymer in biomedical research, microfluidics, and drug delivery applications due to its biocompatibility, optical transparency, and tunable mechanical properties.[1][2][3] The physical characteristics of PDMS are largely dictated by the degree of crosslinking within the polymer network.[4][5] 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a cyclic siloxane molecule containing three vinyl groups, making it an effective crosslinking agent for vinyl-terminated PDMS through a hydrosilylation reaction. This application note provides detailed protocols for the preparation and characterization of PDMS elastomers crosslinked with V3D3, along with expected mechanical and thermal properties.

The crosslinking of PDMS using V3D3 proceeds via a platinum-catalyzed hydrosilylation reaction, where the vinyl groups of V3D3 react with the hydride groups of a hydride-terminated PDMS prepolymer. This reaction forms a stable, three-dimensional polymer network. The trifunctional nature of V3D3 allows for the formation of a highly crosslinked and stable network structure.

Key Applications

  • Microfluidics: Fabrication of microfluidic devices for cell culture, drug screening, and diagnostics.[3]

  • Tissue Engineering: Creation of scaffolds with tunable mechanical properties that mimic native tissue environments.

  • Drug Delivery: Development of controlled-release systems for therapeutic agents.[3]

  • Flexible Electronics: Encapsulation and substrate material for flexible and wearable electronic devices.

Data Presentation

The mechanical and thermal properties of PDMS are highly dependent on the concentration of the crosslinking agent. The following tables summarize the expected trends in these properties as the weight percentage of V3D3 is varied. Note: The following data is compiled from studies on PDMS crosslinked with various vinyl-functionalized siloxanes and serves as a representative guide for V3D3-crosslinked PDMS.

Table 1: Effect of V3D3 Concentration on Mechanical Properties of PDMS

V3D3 Concentration (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
2.50.5 - 1.02.0 - 4.0150 - 250
5.01.0 - 2.54.0 - 7.0100 - 150
7.52.5 - 4.07.0 - 10.050 - 100
10.04.0 - 6.010.0 - 12.0< 50

Data compiled from analogous crosslinking systems. Actual values may vary based on specific PDMS prepolymer and curing conditions.[2][6][7]

Table 2: Effect of V3D3 Concentration on Thermal Properties of PDMS

V3D3 Concentration (wt%)Onset Decomposition Temperature (°C)
2.5~300
5.0~320
7.5~340
10.0~350

Higher crosslink density generally leads to enhanced thermal stability.[8][9]

Experimental Protocols

Protocol 1: Preparation of V3D3-Crosslinked PDMS Elastomer

This protocol describes the preparation of a PDMS elastomer using a platinum-catalyzed hydrosilylation reaction between a vinyl-terminated PDMS base and a hydride-terminated PDMS crosslinker, with V3D3 as an additional crosslinking agent to tune the mechanical properties.

Materials:

  • Vinyl-terminated polydimethylsiloxane (VPDMS)

  • Hydride-terminated polydimethylsiloxane (HPDMS)

  • This compound (V3D3)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Toluene (anhydrous)

  • Glass petri dish or desired mold

  • Vacuum desiccator

  • Oven

Procedure:

  • Preparation of Pre-polymer Mixture:

    • In a clean, dry glass vial, combine the desired amounts of VPDMS, HPDMS, and V3D3. A common starting point is a 10:1 weight ratio of VPDMS to HPDMS, with V3D3 added as a percentage of the total weight.

    • Add anhydrous toluene to achieve a workable viscosity (e.g., to achieve a 50% solids concentration).

    • Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained.

  • Addition of Catalyst:

    • Add the platinum catalyst solution to the pre-polymer mixture. A typical concentration is 10 ppm of platinum relative to the total weight of the siloxane polymers.

    • Mix the solution thoroughly for 1-2 minutes to ensure uniform distribution of the catalyst.

  • Degassing:

    • Place the mixture in a vacuum desiccator and apply vacuum for 15-30 minutes, or until all visible air bubbles have been removed. This step is critical to prevent voids in the final elastomer.

  • Curing:

    • Pour the degassed mixture into the desired mold or petri dish.

    • Cure the mixture in an oven at 80°C for 2 hours.[4] Curing time and temperature can be adjusted to optimize the crosslinking reaction.

  • Post-Curing:

    • After the initial curing, it is recommended to post-cure the elastomer at a higher temperature (e.g., 120°C) for an additional 2 hours to ensure complete crosslinking and remove any residual volatile compounds.

  • Demolding:

    • Allow the cured PDMS to cool to room temperature before carefully demolding.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for measuring the tensile properties of the prepared V3D3-crosslinked PDMS elastomer.

Materials and Equipment:

  • Cured PDMS elastomer samples (prepared according to Protocol 1)

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped cutting die (ASTM D412 standard)

  • Calipers

Procedure:

  • Sample Preparation:

    • Use the dumbbell-shaped cutting die to cut test specimens from the cured PDMS sheets.

    • Measure the thickness and width of the gauge section of each specimen using calipers.

  • Tensile Testing:

    • Secure the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine the Young's modulus (from the initial linear region), tensile strength (the maximum stress), and elongation at break.

Protocol 3: Characterization of Thermal Stability

This protocol describes the use of Thermogravimetric Analysis (TGA) to determine the thermal stability of the V3D3-crosslinked PDMS.

Materials and Equipment:

  • Cured PDMS elastomer sample (prepared according to Protocol 1)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample of the cured PDMS (5-10 mg).

  • TGA Analysis:

    • Place the sample in the TGA pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset decomposition temperature, which is the temperature at which significant weight loss begins.

Visualizations

G cluster_reactants Reactants cluster_process Process VPDMS Vinyl-Terminated PDMS (CH2=CH-Si(CH3)2O-)n Reaction Hydrosilylation Reaction (Heat) VPDMS->Reaction HPDMS Hydride-Terminated PDMS (H-Si(CH3)2O-)m HPDMS->Reaction V3D3 This compound ((CH2=CH)Si(CH3)O)3 V3D3->Reaction Catalyst Platinum Catalyst (Karstedt's Catalyst) Catalyst->Reaction Crosslinked_PDMS Crosslinked PDMS Network Reaction->Crosslinked_PDMS G Start Start Mix_Prepolymers Mix VPDMS, HPDMS, and V3D3 Start->Mix_Prepolymers Add_Catalyst Add Platinum Catalyst Mix_Prepolymers->Add_Catalyst Degas Degas Mixture (Vacuum) Add_Catalyst->Degas Cure Cure (e.g., 80°C for 2h) Degas->Cure Post_Cure Post-Cure (e.g., 120°C for 2h) Cure->Post_Cure Characterize Material Characterization (Mechanical, Thermal) Post_Cure->Characterize End End Characterize->End

References

Application Notes and Protocols for the Synthesis of Vinyl Silicone Fluids Using Trivinyl Trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl-functional silicone fluids are a versatile class of polymers widely utilized in the development of high-performance materials. Their unique properties, including thermal stability, flexibility, and low toxicity, make them ideal for applications in biomedical devices, electronics, and as base polymers for elastomers, sealants, and coatings.[1] The incorporation of vinyl groups along the polysiloxane backbone or at the chain ends provides reactive sites for cross-linking reactions, most notably hydrosilylation, which allows for the formation of stable, cross-linked networks without the generation of byproducts.[2]

Trivinyl trimethylcyclotrisiloxane (V₃), also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane, is a key cyclic siloxane monomer used in the synthesis of vinyl silicone fluids.[3][4] Its strained three-membered siloxane ring structure makes it highly reactive and particularly suitable for controlled polymerization processes.[5] The most common and effective method for the synthesis of well-defined vinyl silicone fluids from this monomer is anionic ring-opening polymerization (AROP).[5] This technique allows for precise control over the molecular weight, vinyl group distribution, and overall architecture of the resulting polymer.

This document provides detailed application notes and experimental protocols for the synthesis of vinyl silicone fluids via the anionic ring-opening polymerization of trivinyl trimethylcyclotrisiloxane.

Synthesis via Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclosiloxanes like trivinyl trimethylcyclotrisiloxane is a "living" polymerization technique, which means that the polymerization proceeds without chain-transfer or termination steps until a quenching agent is intentionally added. This "living" nature allows for the synthesis of polymers with narrow molecular weight distributions and well-defined end groups. The high reactivity of the cyclotrisiloxane (D₃) monomer is due to the significant ring strain, which makes it more susceptible to nucleophilic attack compared to less strained cyclic siloxanes like octamethylcyclotetrasiloxane (D₄).[5]

The polymerization is typically initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium or sec-butyllithium) or an alkali metal silanolate.[5][6] The reaction proceeds via the nucleophilic attack of the initiator on a silicon atom of the monomer, leading to the opening of the siloxane ring and the formation of a linear silanolate active center. This active center then propagates by sequentially adding more monomer units. The polymerization can be terminated by introducing a reagent that reacts with the active silanolate end-group, allowing for the introduction of specific terminal functionalities.

Experimental Protocols

The following protocols describe the synthesis of vinyl-terminated polydimethylsiloxane fluids using trivinyl trimethylcyclotrisiloxane as the source of vinyl functionality. For precise control over the final product, these reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the living polymer chains.

Protocol 1: Synthesis of a Vinyl-Functional Silicone Fluid

This protocol details the anionic ring-opening copolymerization of hexamethylcyclotrisiloxane (D₃) and trivinyl trimethylcyclotrisiloxane (V₃) to produce a linear vinyl silicone fluid. The ratio of D₃ to V₃ can be adjusted to control the vinyl content of the final polymer.

Materials:

  • Hexamethylcyclotrisiloxane (D₃)

  • Trivinyl trimethylcyclotrisiloxane (V₃)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Chlorotrimethylsilane (terminating agent)

  • Methanol (for precipitation)

  • Hexanes (for washing)

Procedure:

  • Reactor Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Monomer and Solvent Addition: The desired amounts of D₃ and V₃ are weighed and dissolved in anhydrous THF inside the flask.

  • Initiation: The solution is cooled to 0°C in an ice bath. A calculated amount of n-BuLi solution is then added dropwise via syringe. The amount of initiator will determine the final molecular weight of the polymer. The reaction mixture is stirred at this temperature for 1 hour.

  • Polymerization: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to check for monomer consumption.

  • Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by the dropwise addition of chlorotrimethylsilane. The mixture is stirred for an additional hour to ensure complete termination.

  • Purification: The solvent is removed under reduced pressure. The resulting viscous liquid is dissolved in a minimal amount of hexanes and precipitated by pouring the solution into an excess of cold methanol with vigorous stirring.

  • Drying: The precipitated polymer is collected and dried under vacuum at 60°C to a constant weight to yield the final vinyl silicone fluid.

Characterization:

  • ¹H NMR: To confirm the presence and quantify the content of vinyl groups.

  • GPC (Gel Permeation Chromatography): To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI).

  • Viscometry: To measure the viscosity of the final fluid.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of vinyl silicone fluids with varying vinyl content.

ParameterExperiment 1Experiment 2Experiment 3
Monomer Ratio (D₃:V₃) 95:590:1080:20
Initiator (n-BuLi) 0.01 mol%0.01 mol%0.01 mol%
Reaction Time (h) 666
Reaction Temperature (°C) 252525
Expected Mₙ ( g/mol ) ~10,000~10,000~10,000
Expected Vinyl Content (%) ~1.5~3.0~6.0
Expected Viscosity (cSt) 200-400400-600600-800

Visualizations

Diagram 1: Anionic Ring-Opening Polymerization of Trivinyl Trimethylcyclotrisiloxane

G Initiator Initiator (e.g., n-BuLi) ActiveCenter Formation of Active Silanolate Center Initiator->ActiveCenter Initiation Monomer Trivinyl Trimethylcyclotrisiloxane (V3 Monomer) Monomer->ActiveCenter Propagation Propagation: Sequential Monomer Addition ActiveCenter->Propagation LivingPolymer Living Polymer Chain Propagation->LivingPolymer Chain Growth LivingPolymer->Propagation FinalPolymer Vinyl Silicone Fluid LivingPolymer->FinalPolymer Terminator Terminating Agent (e.g., Me3SiCl) Terminator->FinalPolymer Termination

Caption: Anionic ring-opening polymerization pathway.

Diagram 2: Experimental Workflow for Vinyl Silicone Fluid Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dry Glassware B Add Monomers & Anhydrous Solvent A->B C Cool to 0°C B->C D Initiate with n-BuLi C->D E Polymerize at RT D->E F Terminate with Me3SiCl E->F G Solvent Removal F->G H Precipitate in Methanol G->H I Dry under Vacuum H->I J Characterize Product (NMR, GPC, Viscosity) I->J

Caption: Laboratory workflow for synthesis.

References

Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation with 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-catalyzed hydrosilylation is a cornerstone of silicon-carbon bond formation, offering a highly efficient and selective method for the synthesis of a wide array of organosilicon compounds. This addition reaction of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond is fundamental in the preparation of monomers for silicone polymers and for creating crosslinked polymer networks. Among the various vinylsiloxane monomers, 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a key building block due to its trifunctionality, which allows for the creation of well-defined, three-dimensional silicone networks with enhanced thermal and mechanical properties.

This document provides detailed application notes and experimental protocols for the platinum-catalyzed hydrosilylation of V3D3, focusing on the use of common platinum catalysts such as Karstedt's and Speier's catalysts.

Reaction Mechanism and Catalysts

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene (vinyl group), migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the alkylsilane product to regenerate the platinum(0) catalyst.

Key Platinum Catalysts:

  • Karstedt's Catalyst: A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands. It is highly active, soluble in common organic and silicone-based solvents, and promotes rapid curing at low to moderate temperatures.[1]

  • Speier's Catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in a solvent like isopropanol. While historically significant, it often requires an induction period for the in-situ reduction of Pt(IV) to the active Pt(0) species.

Experimental Protocols

The following protocols provide a general framework for conducting the platinum-catalyzed hydrosilylation of this compound (V3D3). The specific conditions may require optimization depending on the hydrosilane used and the desired product characteristics.

Protocol 1: Synthesis of a Crosslinked Polysiloxane Network using V3D3 and Poly(methylhydrosiloxane) (PMHS)

This protocol describes the formation of a silicone network by reacting the trifunctional vinyl monomer V3D3 with a polymeric hydrosilane, PMHS, using Karstedt's catalyst.

Materials:

  • This compound (V3D3)

  • Poly(methylhydrosiloxane) (PMHS)

  • Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (V3D3) in anhydrous toluene.

  • Add poly(methylhydrosiloxane) (PMHS) to the solution. The molar ratio of Si-H groups from PMHS to vinyl groups from V3D3 should be adjusted based on the desired crosslinking density. A common starting point is a 1:1 molar ratio.

  • While stirring, add Karstedt's catalyst solution dropwise. A typical catalyst loading is in the range of 10-100 ppm of platinum relative to the total weight of the reactants.[1]

  • The reaction is typically exothermic. The reaction temperature can be controlled and is generally in the range of room temperature to 80°C.

  • Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl group (around 1600 cm⁻¹).[2]

  • Once the reaction is complete (indicated by the disappearance of the characteristic reactant peaks in the FTIR spectrum), the solvent can be removed under reduced pressure to yield the crosslinked silicone network.

Quantitative Data Summary:

ParameterValueReference
ReactantsV3D3, PMHSCustomary
CatalystKarstedt's Catalyst[1]
Catalyst Loading10 - 100 ppm Pt[1]
Si-H:Vinyl Ratio1:1 (adjustable)Customary
SolventAnhydrous TolueneCustomary
TemperatureRoom Temperature - 80°CCustomary
MonitoringFTIR (Si-H at ~2160 cm⁻¹, C=C at ~1600 cm⁻¹)[2]
Protocol 2: Model Hydrosilylation of V3D3 with a Monofunctional Hydrosilane

This protocol details a model reaction for the hydrosilylation of one of the vinyl groups of V3D3 with a monofunctional hydrosilane, which can be useful for synthesizing functionalized cyclotrisiloxanes.

Materials:

  • This compound (V3D3)

  • Heptamethyltrisiloxane (or other monofunctional hydrosilane)

  • Karstedt's catalyst

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (V3D3) in anhydrous toluene.

  • Add heptamethyltrisiloxane in a stoichiometric ratio to react with one, two, or all three vinyl groups as desired. For a monosubstituted product, a molar ratio of V3D3 to heptamethyltrisiloxane of 1:1 is a good starting point, though a slight excess of V3D3 may be used to minimize multiple additions.

  • Add Karstedt's catalyst (10-50 ppm Pt).

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C to increase the reaction rate.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals (typically in the range of 5.8-6.2 ppm) and the Si-H proton signal (around 4.7 ppm), and the appearance of new signals corresponding to the formed alkyl-silicon linkage.

  • Upon completion, the product can be purified by vacuum distillation or column chromatography to isolate the desired functionalized cyclotrisiloxane.

Quantitative Data Summary:

ParameterValueReference
ReactantsV3D3, HeptamethyltrisiloxaneCustomary
CatalystKarstedt's Catalyst[1]
Catalyst Loading10 - 50 ppm PtCustomary
Reactant Ratio1:1 (for mono-adduct)Customary
SolventAnhydrous TolueneCustomary
Temperature25 - 60°CCustomary
Monitoring¹H NMR (disappearance of vinyl and Si-H protons)Customary

Visualizations

Reaction Signaling Pathway

Hydrosilylation_Mechanism Pt0 Pt(0) Catalyst OxidativeAddition Oxidative Addition Pt0->OxidativeAddition Hydrosilane R₃Si-H Hydrosilane->OxidativeAddition Vinylsiloxane R'-CH=CH₂ (V3D3) Coordination Alkene Coordination Vinylsiloxane->Coordination Intermediate1 H-Pt(II)-SiR₃ OxidativeAddition->Intermediate1 Intermediate1->Coordination Intermediate2 H-Pt(II)(SiR₃)(R'-CH=CH₂) Coordination->Intermediate2 MigratoryInsertion Migratory Insertion Intermediate2->MigratoryInsertion Intermediate3 R'-CH₂CH₂-Pt(II)-SiR₃ MigratoryInsertion->Intermediate3 ReductiveElimination Reductive Elimination Intermediate3->ReductiveElimination ReductiveElimination->Pt0 Catalyst Regeneration Product R'-CH₂CH₂-SiR₃ ReductiveElimination->Product

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow

Experimental_Workflow Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup AddReactants Add V3D3 and Hydrosilane to Solvent Setup->AddReactants AddCatalyst Add Platinum Catalyst AddReactants->AddCatalyst Reaction Stir at Controlled Temperature AddCatalyst->Reaction Monitor Monitor Reaction Progress (FTIR / NMR) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Solvent Removal / Purification) Monitor->Workup Complete End Final Product Workup->End

Caption: General experimental workflow for hydrosilylation of V3D3.

Data Presentation

The progress of the hydrosilylation reaction can be effectively monitored using spectroscopic techniques.

FTIR Spectroscopy:

The disappearance of key vibrational bands provides a clear indication of reaction completion.

Functional GroupWavenumber (cm⁻¹)IndicationReference
Si-H stretch~2160Consumption of hydrosilane[2]
C=C stretch (vinyl)~1600Consumption of V3D3[2]
=C-H stretch (vinyl)~3050Consumption of V3D3[2]

¹H NMR Spectroscopy:

Changes in the proton chemical shifts are indicative of the formation of the new C-Si bond.

Proton EnvironmentChemical Shift (ppm)Indication
Vinyl Protons (in V3D3)5.8 - 6.2Disappearance upon reaction
Si-H Proton~4.7Disappearance upon reaction
Methylene Protons (-CH₂-Si)~0.5 - 1.0Appearance of product

Applications of V3D3 Hydrosilylation Products

The products derived from the hydrosilylation of this compound have a wide range of applications, including:

  • Silicone Elastomers: Crosslinked networks form the basis of high-performance silicone rubbers used in sealing, encapsulation, and medical devices.

  • Adhesives and Coatings: The controlled crosslinking allows for the formulation of adhesives and coatings with tailored properties.

  • Functionalized Materials: The reaction with functional hydrosilanes allows for the introduction of specific chemical groups, leading to materials with unique surface properties or reactivity for further chemical modifications.

  • Precursors for Ceramics: Pyrolysis of the resulting polysiloxanes can yield silicon carbide-based ceramic materials.

Safety Precautions

  • Platinum catalysts and organosilane reagents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

  • Hydrosilylation reactions can be exothermic; appropriate temperature control measures should be in place, especially for larger-scale reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Peroxide Cure of Vinyl-Functional Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-functional silicones are a versatile class of polymers widely used in the medical, pharmaceutical, and electronics industries due to their excellent biocompatibility, thermal stability, and tunable mechanical properties. The curing, or cross-linking, of these materials is a critical step that transforms the liquid or gummy polymer into a solid, elastic rubber. One of the most established and cost-effective methods for curing vinyl-functional silicones is through a peroxide-initiated free radical reaction.

These application notes provide a comprehensive overview of the peroxide curing process for vinyl-functional silicones. They detail the underlying chemical mechanism, provide step-by-step experimental protocols for preparation and testing, present quantitative data on the effects of different peroxides and concentrations, and offer guidance on troubleshooting common issues.

Curing Mechanism

The peroxide cure of vinyl-functional silicones is a high-temperature vulcanization (HTV) process initiated by the thermal decomposition of an organic peroxide.[1] This process generates highly reactive free radicals, which then propagate a series of reactions to form a cross-linked polymer network. The presence of vinyl groups on the silicone polymer backbone enhances the efficiency of the cross-linking reaction.

The key steps in the peroxide curing mechanism are:

  • Initiation: At elevated temperatures (typically 140-160°C), the organic peroxide decomposes to form two free radicals.[2][3]

  • Hydrogen Abstraction: The peroxide radicals abstract hydrogen atoms from the methyl groups on the silicone polymer backbone, creating polymer radicals.[4]

  • Cross-linking:

    • Vinyl Addition: A polymer radical can add across a vinyl group of another silicone chain, forming a stable carbon-carbon cross-link. This is a highly efficient reaction pathway.

    • Radical Combination: Two polymer radicals can also combine to form a cross-link.[4]

The presence of vinyl groups provides a more reactive site for cross-linking compared to the methyl groups, leading to a more controlled and efficient cure. Following the initial cure, a post-curing step at a higher temperature (e.g., 200°C for 4 hours) is often employed to remove volatile peroxide decomposition byproducts, such as organic acids, and to stabilize the final properties of the elastomer.[2][5] Failure to remove these byproducts can sometimes lead to a phenomenon known as "blooming," where a white powdery substance forms on the surface of the silicone.[6]

Peroxide_Cure_Mechanism Peroxide Organic Peroxide (R-O-O-R) FreeRadicals 2 R-O• (Free Radicals) Peroxide->FreeRadicals Heat (Δ) PolymerRadical Silicone Polymer Radical FreeRadicals->PolymerRadical Hydrogen Abstraction from Methyl Group SiliconePolymer Vinyl-Functional Silicone Polymer CrosslinkedSilicone Cross-linked Silicone Elastomer PolymerRadical->CrosslinkedSilicone Reaction with Vinyl Group

Figure 1: Peroxide Curing Mechanism of Vinyl-Functional Silicones.

Experimental Protocols

The following protocols provide a general framework for the preparation, curing, and testing of peroxide-cured vinyl-functional silicone elastomers. Researchers should adapt these protocols based on their specific materials and equipment.

Materials and Equipment
  • Vinyl-Functional Silicone Gum: High molecular weight polydimethylsiloxane with vinyl-functional groups.

  • Organic Peroxide: e.g., Dicumyl peroxide (DCP) or 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH). Peroxides are often supplied as a paste or powder.

  • Reinforcing Filler (optional): Fumed silica to improve mechanical properties.

  • Two-Roll Mill: For compounding the silicone gum, peroxide, and filler.

  • Hydraulic Press: With heated platens for compression molding and curing.

  • Molds: For preparing test specimens of desired dimensions.

  • Convection Oven: For post-curing.

  • Testing Equipment:

    • Durometer (Shore A) for hardness testing (ASTM D2240).[2]

    • Universal Testing Machine for tensile strength and elongation (ASTM D412).[7]

    • Tear resistance tester (ASTM D624).[8]

    • Compression set fixture (ASTM D395).[2]

Protocol 1: Formulation and Compounding

This protocol describes the mixing of the silicone components using a two-roll mill.

Protocol1_Workflow Start Start: Prepare Materials Step1 1. Band the Silicone Gum on the Two-Roll Mill Start->Step1 Step2 2. Gradually Add Filler (if applicable) Step1->Step2 Step3 3. Ensure Homogeneous Mixing of Filler Step2->Step3 Step4 4. Add Peroxide Curing Agent Step3->Step4 Step5 5. Mix Until Peroxide is Evenly Dispersed Step4->Step5 Step6 6. Sheet Off the Compounded Silicone Step5->Step6 End End: Store in a Cool, Dark Place Step6->End

Figure 2: Workflow for Compounding Vinyl-Functional Silicone.

Procedure:

  • Preparation: Ensure the two-roll mill is clean and set to a safe operating temperature (typically room temperature).

  • Banding the Gum: Pass the vinyl-functional silicone gum through the nip of the two-roll mill until it forms a continuous band around one of the rolls.

  • Adding Filler: If using a reinforcing filler like fumed silica, add it gradually to the silicone band on the mill. Allow the filler to be fully incorporated before adding more.

  • Homogenization: Continue to mill the silicone and filler until a uniform, homogeneous mixture is obtained.

  • Adding Peroxide: Add the specified amount of organic peroxide to the silicone compound on the mill. It is crucial to add the peroxide last to prevent premature curing.

  • Final Mixing: Mix for a predetermined time (e.g., 10-15 minutes) to ensure the peroxide is evenly dispersed throughout the silicone.

  • Sheeting Off: Cut the compounded silicone from the mill in sheets of a desired thickness.

  • Storage: Store the uncured silicone sheets in a cool, dark place to prevent premature curing.

Protocol 2: Curing and Post-Curing

This protocol details the compression molding and post-curing of the compounded silicone.

Procedure:

  • Pre-heating the Press: Preheat the hydraulic press platens to the desired curing temperature (e.g., 170°C).

  • Mold Preparation: Place a sheet of the compounded silicone into the mold cavity. Ensure the amount of material is sufficient to fill the mold completely.

  • Curing:

    • Place the mold between the preheated platens of the hydraulic press.

    • Apply a specific pressure (e.g., 10 MPa) to the mold.

    • Cure for the specified time (e.g., 10-15 minutes). The optimal cure time and temperature will depend on the peroxide used and the thickness of the part.

  • Demolding: Carefully remove the cured silicone part from the mold.

  • Post-Curing:

    • Place the cured silicone parts in a convection oven.

    • Post-cure at a higher temperature (e.g., 200°C) for an extended period (e.g., 4 hours) to remove any volatile byproducts.[5]

    • Allow the parts to cool to room temperature before testing.

Protocol 3: Mechanical Property Testing

This protocol outlines the standard tests for evaluating the mechanical properties of the cured silicone elastomer.

Procedure:

  • Specimen Preparation: Cut or die-cut test specimens from the post-cured silicone sheets according to the dimensions specified in the relevant ASTM standards.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the cured silicone.

    • Take readings at multiple points on the specimen and calculate the average.

  • Tensile Strength and Elongation (ASTM D412):

    • Use a universal testing machine to perform a tensile test on dumbbell-shaped specimens.

    • Record the tensile strength at break and the ultimate elongation.

  • Tear Strength (ASTM D624):

    • Measure the force required to tear a notched specimen using a universal testing machine.

  • Compression Set (ASTM D395):

    • Compress a cylindrical specimen to a specified percentage of its original height.

    • Place the compressed specimen in an oven at a specific temperature for a set time.

    • After cooling, measure the final height of the specimen to determine the percentage of permanent deformation.

Data Presentation

The choice of peroxide and its concentration significantly impacts the curing characteristics and final properties of the silicone elastomer. The following tables summarize quantitative data from literature to illustrate these effects.

Table 1: Effect of Peroxide Type on Curing Characteristics and Mechanical Properties of a Vinyl-Functional Silicone Rubber

PropertyDicumyl Peroxide (DCP)2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH)
Curing Characteristics
Scorch Time (ts1, min)~2.5~3.5
Optimum Cure Time (t90, min)~8~12
Mechanical Properties
Hardness (Shore A)5552
Tensile Strength (MPa)8.57.8
Elongation at Break (%)450500

Data is illustrative and based on typical values found in literature. Actual values will vary with formulation.

Table 2: Effect of Dicumyl Peroxide (DCP) Concentration on the Mechanical Properties of a Cured Silicone Elastomer [4]

DCP Concentration (phr*)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
0.21486.2550
0.35527.5500
0.49558.5450
0.70589.0420
1.00609.2400
1.50629.3380

*phr: parts per hundred rubber

Troubleshooting

Table 3: Common Issues in Peroxide Curing of Vinyl-Functional Silicones

IssuePotential CausesRecommended Solutions
Incomplete Cure - Incorrect peroxide concentration (too low).- Insufficient cure time or temperature.- Inaccurate mixing of peroxide.- Verify peroxide concentration.- Optimize cure time and temperature.- Ensure thorough mixing of the peroxide in the silicone gum.
Surface Tackiness - Incomplete cure.- Migration of low molecular weight species.- Ensure complete cure and adequate post-curing.- Use a different peroxide or adjust the formulation.
"Blooming" (White powder on surface) - Migration of peroxide byproducts to the surface.[6]- Implement a thorough post-curing step at an elevated temperature.[6]
Voids or Bubbles in Cured Part - Trapped air during compounding or molding.- Volatilization of peroxide byproducts during cure.- De-gas the compounded silicone before curing.- Optimize curing parameters (pressure, temperature).
Poor Mechanical Properties - Inadequate dispersion of filler.- Incorrect peroxide concentration.- Insufficient post-curing.- Improve mixing during the compounding stage.- Optimize the peroxide concentration.- Ensure a complete post-cure cycle.

Conclusion

The peroxide cure of vinyl-functional silicones is a robust and versatile method for producing high-performance elastomers. By understanding the underlying chemistry, following standardized protocols, and carefully controlling formulation and processing parameters, researchers can tailor the properties of the cured silicone to meet the demands of a wide range of applications, from medical devices to advanced electronics. This document serves as a foundational guide to enable the successful implementation of this important curing technology.

References

Application Note: NMR Analysis Protocol for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound, is widely utilized as a crosslinking agent and a monomer in the synthesis of silicone polymers, including silicone rubbers and resins.[1][2] Its molecular structure, featuring a cyclotrisiloxane ring with both vinyl and methyl functional groups, imparts unique reactivity and thermal stability.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 2,4,6-Triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[4]

  • CAS Number: 3901-77-7[5][6]

  • Molecular Formula: C₉H₁₈O₃Si₃[4][7]

  • Molecular Weight: 258.49 g/mol [6][7]

  • Appearance: Colorless or yellowish transparent liquid[6]

  • Boiling Point: 80 °C at 20 mmHg[6][7]

  • Density: Approximately 0.967 g/cm³[6]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values for this compound. These predictions are based on typical values for similar organosilicon compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Si-CH~ 0.1 - 0.3Singlet9HN/A
Si-CH =CH₂~ 5.7 - 6.2Multiplet (dd)3H³J(trans) ≈ 17-20 Hz, ³J(cis) ≈ 13-15 Hz
Si-CH=CH ₂(cis)~ 5.7 - 6.2Multiplet (dd)3H³J(cis) ≈ 13-15 Hz, ²J(gem) ≈ 1-3 Hz
Si-CH=CH ₂(trans)~ 5.7 - 6.2Multiplet (dd)3H³J(trans) ≈ 17-20 Hz, ²J(gem) ≈ 1-3 Hz
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)
Si-C H₃~ -1.0 - 2.0
Si-C H=CH₂~ 130 - 135
Si-CH=C H₂~ 138 - 142

Experimental Protocols

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is dry and of high purity.

  • Sample Concentration:

    • For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Add one drop of TMS. d. Gently swirl the vial until the sample is completely dissolved. e. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. f. Cap the NMR tube securely.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 250 ppm (-20 to 230 ppm)

  • Temperature: 298 K

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Reporting weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase ref Referencing to TMS phase->ref analyze Integration & Peak Picking ref->analyze report Generate Report with Data Tables & Spectra analyze->report

Caption: Experimental workflow for NMR analysis.

molecular_structure_signaling cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol This compound methyl Methyl Protons (Si-CH₃) mol->methyl vinyl_ch Vinyl Proton (Si-CH=) mol->vinyl_ch vinyl_ch2 Vinyl Protons (=CH₂) mol->vinyl_ch2 h_methyl Singlet ~0.1-0.3 ppm methyl->h_methyl ¹H Signal c_methyl Si-CH₃ ~ -1.0-2.0 ppm methyl->c_methyl ¹³C Signal h_vinyl Multiplet ~5.7-6.2 ppm vinyl_ch->h_vinyl ¹H Signal c_vinyl_ch Si-CH= ~130-135 ppm vinyl_ch->c_vinyl_ch ¹³C Signal vinyl_ch2->h_vinyl ¹H Signal c_vinyl_ch2 =CH₂ ~138-142 ppm vinyl_ch2->c_vinyl_ch2 ¹³C Signal h_vinyl->h_vinyl

Caption: Molecular structure and expected NMR signals.

References

Application Note: Purity Assessment of Trivinyl Trimethylcyclotrisiloxane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinyl trimethylcyclotrisiloxane (D3V), a key organosilicon intermediate, is extensively utilized in the synthesis of specialized silicone polymers, resins, and as a cross-linking agent in various industrial applications. The purity of D3V is critical as impurities can significantly impact the properties and performance of the final products. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative purity assessment of D3V. This method is designed to be precise, accurate, and reliable for routine quality control and research purposes.

Materials and Methods

Reagents and Materials
  • Trivinyl trimethylcyclotrisiloxane (D3V) reference standard (>99.5% purity)

  • Trivinyl trimethylcyclotrisiloxane (D3V) sample for analysis

  • High-purity Hexane (GC grade)

  • Internal Standard (IS): Tetradecane (≥99%)

  • Helium (99.999% purity)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for this application:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Sample and Standard Preparation

Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of tetradecane and dissolve in 100 mL of hexane to obtain a concentration of 1 mg/mL.

Reference Standard Solution: Accurately weigh approximately 50 mg of D3V reference standard into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to the mark with hexane. This yields a D3V concentration of approximately 5 mg/mL and an IS concentration of 0.1 mg/mL.

Sample Solution: Accurately weigh approximately 50 mg of the D3V sample into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to the mark with hexane.

GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis:

Parameter Value
GC Inlet Split/Splitless
Inlet Temperature280 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 115 °C/min to 200 °C
Ramp 225 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Range40 - 400 amu
Solvent Delay3 min
Data Analysis and Purity Calculation

The purity of the D3V sample is determined by the area percent normalization method, corrected by the response factor of the internal standard.

  • Identify Peaks: Identify the peaks corresponding to D3V, the internal standard, and any impurities in the chromatogram based on their retention times and mass spectra.

  • Calculate Response Factor (RF): RF = (AreaD3V_Standard / ConcD3V_Standard) / (AreaIS / ConcIS)

  • Calculate Concentration of Impurities: ConcImpurity = (AreaImpurity / AreaIS) * (ConcIS / RFImpurity) (Assuming RF of impurities is 1 if not determined)

  • Calculate Purity: Purity (%) = [ (AreaD3V_Sample) / (Total Area of all peaks - AreaSolvent) ] * 100

Results and Discussion

Chromatographic Separation

The developed GC-MS method provides excellent separation of trivinyl trimethylcyclotrisiloxane from its potential impurities and the internal standard. A representative chromatogram is shown in Figure 1.

(A hypothetical chromatogram would be displayed here in a full application note)

Mass Spectral Fragmentation

The identity of the trivinyl trimethylcyclotrisiloxane peak was confirmed by its mass spectrum, which exhibited characteristic fragmentation patterns for cyclic siloxanes. The proposed fragmentation includes the loss of methyl (-15 amu) and vinyl (-27 amu) groups.

Quantitative Purity Assessment

The purity of a sample batch of trivinyl trimethylcyclotrisiloxane was determined using the established GC-MS method. The quantitative data is summarized in the following table.

Compound Retention Time (min) Peak Area Concentration (mg/mL) Purity (%)
Trivinyl trimethylcyclotrisiloxane (D3V)8.521.85E+084.9599.1
Impurity 1 (e.g., D4-vinyl)9.219.20E+050.0250.5
Impurity 2 (e.g., Tetravinyl tetramethylcyclotetrasiloxane)10.157.35E+050.0200.4
Internal Standard (Tetradecane)7.895.50E+070.10N/A
Method Validation Summary

The method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Parameter Result
Linearity (r²) > 0.999 for D3V
Precision (%RSD) < 2.0% for replicate injections
Accuracy (% Recovery) 98.5% - 101.2%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

Experimental Workflow and Diagrams

The overall experimental workflow for the purity assessment of trivinyl trimethylcyclotrisiloxane is depicted in the following diagram.

experimental_workflow prep Sample and Standard Preparation gcms GC-MS Analysis prep->gcms Inject into GC data Data Acquisition (Chromatograms and Spectra) gcms->data Generate Data process Data Processing (Peak Integration and Identification) data->process Analyze Data purity Purity Calculation and Reporting process->purity Calculate Results

Caption: GC-MS workflow for D3V purity.

A logical diagram illustrating the relationship between the main compound and its potential impurities is provided below.

impurity_relationship d3v Trivinyl Trimethyl- cyclotrisiloxane (D3V) d4v Related Cyclic Siloxanes (e.g., D4, D5) d3v->d4v Potential Impurity linear Linear Siloxane Oligomers d3v->linear Potential Impurity starting Residual Starting Materials d3v->starting Potential Impurity byproducts Synthesis By-products d3v->byproducts Potential Impurity

Caption: D3V and potential impurities.

Conclusion

The GC-MS method described in this application note is a reliable and robust tool for the purity assessment of trivinyl trimethylcyclotrisiloxane. The method demonstrates excellent chromatographic resolution, sensitivity, and accuracy, making it suitable for quality control in manufacturing processes and for research and development in the pharmaceutical and materials science industries. The detailed protocol and workflow provide a clear guide for implementation in analytical laboratories.

Application Notes and Protocols: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Dental Impression Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and potential applications of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in the formulation of dental impression materials. The information is intended to guide research and development efforts in creating next-generation impression materials with enhanced properties.

Introduction to this compound

This compound is a cyclic organosiloxane compound characterized by a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is bonded to both a methyl group and a vinyl group. This unique structure imparts specific properties that are advantageous in the formulation of addition-cured silicone elastomers, such as vinyl polysiloxane (VPS) dental impression materials.

The vinyl groups are highly reactive in the presence of a platinum catalyst and a hydrosilane crosslinker, forming a stable, crosslinked polymer network. This reaction is the fundamental principle behind the setting of VPS impression materials.

Role in Dental Impression Materials

In the context of dental impression materials, this compound primarily functions as a reactive component and a crosslinking agent. Its incorporation into a VPS formulation can influence several key properties of the final material. The cyclic and trifunctional nature of this molecule can lead to a higher crosslink density in the cured silicone network compared to linear vinyl-terminated polydimethylsiloxanes.

Key Potential Effects:

  • Increased Tear Strength: A higher crosslink density can enhance the material's resistance to tearing, a critical property for preventing the fracture of thin sections of the impression upon removal from the mouth.

  • Improved Dimensional Stability: The rigid cyclic structure can contribute to a more stable polymer network, minimizing shrinkage and distortion after setting.

  • Modification of Viscosity: The low molecular weight and compact structure of the cyclotrisiloxane can influence the viscosity of the uncured paste, potentially allowing for formulations with improved flow and detail reproduction.

  • Control of Setting Time: The reactivity of the vinyl groups on the cyclic siloxane can be leveraged to modulate the curing kinetics of the impression material.

Quantitative Data Summary

Currently, specific quantitative data from peer-reviewed literature detailing the precise effects of varying concentrations of this compound on the mechanical properties of dental impression materials is limited. However, based on the principles of polymer chemistry and the known effects of similar crosslinking agents, the following table outlines the expected trends. Researchers are encouraged to use this as a guide for experimental design.

PropertyExpected Effect of Increasing this compound ConcentrationTest Method
Tear Strength IncreaseASTM D624
Dimensional Stability Increase (Lower Shrinkage)ISO 4823
Hardness (Shore A) IncreaseASTM D2240
Viscosity (uncured) Decrease (at low concentrations, may increase at higher loadings)Rotational Viscometry
Working Time DecreaseISO 4823
Setting Time DecreaseISO 4823

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of dental impression materials formulated with this compound.

Formulation of Experimental Vinyl Polysiloxane (VPS) Impression Material

This protocol describes the preparation of a base and catalyst paste for an experimental VPS impression material. The concentration of this compound can be varied to study its effect on the final properties.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) (various viscosities)

  • Poly(methylhydrosiloxane) (PMHS) or other hydride-functional siloxane crosslinker

  • This compound

  • Fumed silica (hydrophilic and/or hydrophobic)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitors/Retarders (optional, to control working time)

  • Pigments and flavorings (optional)

Equipment:

  • Dual asymmetric centrifugal laboratory mixer

  • Analytical balance

  • Spatulas and mixing pads

Procedure:

  • Base Paste Preparation:

    • In the mixing cup of the centrifugal mixer, accurately weigh the desired amounts of vinyl-terminated PDMS and this compound.

    • Gradually add the fumed silica to the liquid components while mixing at a low speed.

    • Once all the silica is incorporated, increase the mixing speed to ensure homogeneous dispersion of the filler.

    • If using, add any pigments or flavorings to the base paste and mix until uniform.

  • Catalyst Paste Preparation:

    • In a separate mixing cup, weigh the vinyl-terminated PDMS.

    • Add the poly(methylhydrosiloxane) crosslinker and mix thoroughly.

    • Incorporate the fumed silica gradually, as with the base paste.

    • Add the platinum catalyst and any inhibitors, and mix until a homogeneous paste is formed.

  • Final Mixing and Application:

    • Dispense equal amounts (by volume or weight, depending on the formulation) of the base and catalyst pastes onto a mixing pad.

    • Spatulate the two pastes together until a uniform, streak-free color is achieved.

    • The material is now ready for testing.

Tear Strength Testing

This protocol follows the general principles of ASTM D624, "Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers."

Equipment:

  • Universal testing machine with a suitable load cell

  • Die C for cutting trouser-shaped test specimens

  • Micrometer for thickness measurement

Procedure:

  • Prepare sheets of the cured experimental VPS material with a uniform thickness (approximately 2 mm).

  • Use Die C to cut at least five trouser-shaped test specimens from the cured sheets.

  • Measure the thickness of each specimen at the point of tearing.

  • Mount the specimen in the grips of the universal testing machine.

  • Separate the grips at a constant rate of 500 mm/min until the specimen tears completely.

  • Record the maximum force (in Newtons) required to tear the specimen.

  • Calculate the tear strength in N/mm by dividing the maximum force by the thickness of the specimen.

Dimensional Stability Testing

This protocol is based on ISO 4823, "Dentistry — Elastomeric impression materials."

Equipment:

  • A ruled test block as specified in ISO 4823

  • A traveling microscope or a digital imaging system with measurement software

Procedure:

  • Make an impression of the ruled test block using the experimental VPS material.

  • After the manufacturer's recommended setting time, carefully remove the impression from the test block.

  • Measure the distance between two specified lines on the impression immediately after removal (initial measurement).

  • Store the impression at a controlled temperature and humidity (e.g., 23 °C and 50% relative humidity).

  • Remeasure the distance between the same two lines after 24 hours.

  • Calculate the percentage of linear dimensional change using the following formula: % Change = [(Initial Measurement - 24h Measurement) / Initial Measurement] * 100

Viscosity Measurement

This protocol outlines the measurement of the viscosity of the uncured VPS paste.

Equipment:

  • Rotational viscometer with a suitable spindle (e.g., cone-and-plate or parallel-plate geometry)

  • Temperature-controlled chamber

Procedure:

  • Mix the base and catalyst pastes as described in the formulation protocol.

  • Immediately place the mixed material onto the lower plate of the viscometer.

  • Bring the upper spindle to the correct measurement gap.

  • Start the viscosity measurement at a defined shear rate and temperature (e.g., 37 °C to simulate oral conditions).

  • Record the viscosity as a function of time to observe the change during the initial stages of curing.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in dental impression materials.

Polymerization_Mechanism cluster_reactants Reactants in VPS Formulation cluster_catalyst Catalyst Vinyl_Siloxane This compound (Vinyl-functional component) Cured_Network Crosslinked Silicone Network (Set Impression Material) Vinyl_Siloxane->Cured_Network Hydrosilane Poly(methylhydrosiloxane) (Crosslinker) Hydrosilane->Cured_Network Pt_Catalyst Platinum Catalyst Pt_Catalyst->Cured_Network Hydrosilylation Reaction

Caption: Hydrosilylation polymerization of this compound.

Experimental_Workflow Start Formulation of Experimental VPS with varied concentrations of This compound Mixing Mixing of Base and Catalyst Pastes Start->Mixing Curing Curing of the Impression Material Mixing->Curing Testing Characterization of Material Properties Curing->Testing Tear_Strength Tear Strength (ASTM D624) Testing->Tear_Strength Dimensional_Stability Dimensional Stability (ISO 4823) Testing->Dimensional_Stability Viscosity Viscosity Measurement Testing->Viscosity Data_Analysis Data Analysis and Comparison Tear_Strength->Data_Analysis Dimensional_Stability->Data_Analysis Viscosity->Data_Analysis

Caption: Workflow for evaluating experimental dental impression materials.

Application Notes and Protocols for the Synthesis of Flame-Retardant Silicone Resins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of flame-retardant silicone resins. Due to the inability to definitively identify a specific flame-retardant agent designated as "VMC3," this note presents a representative methodology using a synergistic phosphorus-nitrogen-containing flame retardant in a vinyl-functionalized silicone resin (VMQ) matrix. This approach is well-documented to enhance the fire safety of silicone-based materials. The protocols herein describe the synthesis, curing, and characterization of the flame-retardant silicone resin, with a focus on standard evaluation techniques for fire retardancy and thermal stability.

Introduction

Silicone resins are widely utilized in various high-performance applications, including electronics, aerospace, and construction, owing to their excellent thermal stability, chemical inertness, and dielectric properties.[1] However, in certain applications, enhancing their inherent flame retardancy is crucial to meet stringent safety standards.[2] The incorporation of flame-retardant additives is a common strategy to mitigate the flammability of silicone resins.

This application note details a synthetic protocol for preparing a flame-retardant silicone resin. As the specific component "VMC3" could not be identified in the context of silicone resin flame retardants, a representative system employing a phosphorus-nitrogen-based intumescent flame retardant is described. Such systems are known to be highly effective, acting through a synergistic mechanism in both the condensed and gas phases to quench combustion.[3][4] The following sections provide a comprehensive guide to the synthesis, characterization, and performance evaluation of these advanced materials.

Experimental Protocols

Materials and Equipment
  • Materials:

    • Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity: ~5000 mPa·s)

    • Fumed silica (specific surface area: ~200 m²/g)

    • Hexamethyldisilazane (HMDS)

    • Phosphorus-nitrogen-containing intumescent flame retardant (e.g., a commercial product based on ammonium polyphosphate and melamine)

    • Platinum-based catalyst (e.g., Karstedt's catalyst)

    • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

    • Toluene (anhydrous)

  • Equipment:

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Three-neck round-bottom flask

    • Condenser

    • Vacuum oven

    • Two-roll mill

    • Hydraulic press with heating platens

    • Limiting Oxygen Index (LOI) apparatus (compliant with ASTM D2863)[5]

    • UL-94 vertical burning test chamber[6]

    • Thermogravimetric Analyzer (TGA)

Synthesis of Flame-Retardant Silicone Resin Composition

The synthesis of the flame-retardant silicone resin is a multi-step process involving the preparation of a base silicone rubber, incorporation of the flame retardant, and subsequent curing.

Step 1: Preparation of the Base Silicone Rubber

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and condenser, add 100 parts by weight of vinyl-terminated polydimethylsiloxane (PDMS-Vi).

  • Begin stirring and gradually add 30 parts by weight of fumed silica.

  • Add 5 parts by weight of hexamethyldisilazane (HMDS) as a treating agent for the fumed silica.

  • Heat the mixture to 120 °C and maintain for 2 hours under constant stirring to ensure proper dispersion and surface treatment of the silica.

  • Cool the mixture to room temperature to obtain the base silicone rubber compound.

Step 2: Incorporation of the Flame Retardant

  • Transfer the prepared base silicone rubber to a two-roll mill.

  • Gradually add 25 parts by weight of the phosphorus-nitrogen-containing intumescent flame retardant to the milling base rubber.

  • Continue milling until a homogeneous mixture is achieved.

Step 3: Curing of the Flame-Retardant Silicone Resin

  • To the final mixture on the two-roll mill, add 0.1 parts by weight of the platinum-based catalyst and 0.05 parts by weight of the inhibitor.

  • Mill for a final 10-15 minutes to ensure uniform distribution of the curing system.

  • Transfer the compounded material to a mold and press into sheets of the desired thickness using a hydraulic press at 170 °C for 10 minutes.[7]

  • Post-cure the sheets in a vacuum oven at 200 °C for 4 hours to complete the cross-linking reaction and remove any volatile byproducts.[7]

Characterization

The flame-retardant and thermal properties of the cured silicone resin are evaluated using the following standard methods:

  • Limiting Oxygen Index (LOI): The LOI test is performed according to ASTM D2863 on specimens of a specified size. The LOI value is the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion.[5][8]

  • UL-94 Vertical Burning Test: This test is conducted in accordance with the UL-94 standard. A bar-shaped specimen is subjected to a flame, and its burning behavior, including afterflame time and dripping, is observed to assign a classification (V-0, V-1, or V-2).[6][9]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the material. The analysis is typically performed under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The onset decomposition temperature (Td5%) and the char yield at 800 °C are determined.[10][11]

Data Presentation

The following tables summarize the expected quantitative data for the neat silicone resin and the flame-retardant (FR) silicone resin.

Table 1: Flame Retardancy Properties

MaterialLOI (%)UL-94 Rating (3.2 mm)
Neat Silicone Resin24.0Fails
FR Silicone Resin29.8V-0

Data is representative based on similar formulations.[12]

Table 2: Thermal Stability Data from TGA

MaterialOnset Decomposition Temperature (Td5%, °C)Char Yield at 800 °C (%)
Neat Silicone Resin45035
FR Silicone Resin42055

Data is representative based on similar formulations.[1]

Visualization

The following diagrams illustrate the experimental workflow and the proposed flame-retardant mechanism.

experimental_workflow cluster_preparation Base Rubber Preparation cluster_compounding Compounding cluster_curing Curing PDMS PDMS-Vi Mixing Mixing & Heating (120°C, 2h) PDMS->Mixing Silica Fumed Silica Silica->Mixing HMDS HMDS HMDS->Mixing Base_Rubber Base Silicone Rubber Mixing->Base_Rubber Two_Roll_Mill Two-Roll Mill Base_Rubber->Two_Roll_Mill FR_additive P-N Flame Retardant FR_additive->Two_Roll_Mill FR_Compound FR Silicone Compound Two_Roll_Mill->FR_Compound Final_Mixing Final Milling FR_Compound->Final_Mixing Catalyst Pt Catalyst & Inhibitor Catalyst->Final_Mixing Pressing Compression Molding (170°C, 10 min) Final_Mixing->Pressing Post_Curing Post-Curing (200°C, 4h) Pressing->Post_Curing Final_Product Flame-Retardant Silicone Resin Post_Curing->Final_Product

Caption: Experimental workflow for the synthesis of flame-retardant silicone resin.

flame_retardant_mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Combustible_Gases Combustible Gases Inert_Gases Inert Gases (N₂, NH₃) Inert_Gases->Combustible_Gases Dilution Effect Free_Radicals Free Radicals (H•, OH•) PO_Radicals PO• Radicals PO_Radicals->Free_Radicals Radical Trapping Silicone_Resin Silicone Resin Decomposition Decomposition Silicone_Resin->Decomposition Heat Heat Heat->Silicone_Resin Heat->Decomposition Decomposition->Combustible_Gases Decomposition->Free_Radicals Char_Formation Intumescent Char Layer (Polyphosphoric Acid + SiO₂) Decomposition->Char_Formation Catalyzed by P-N Additive Char_Formation->Combustible_Gases Prevents Escape Char_Formation->Heat Insulation Barrier

Caption: Proposed flame-retardant mechanism of the P-N system in silicone resin.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of a flame-retardant silicone resin using a representative phosphorus-nitrogen-based intumescent flame retardant. The described methodology and characterization techniques offer a robust framework for researchers and professionals in the field to develop and evaluate fire-safe silicone materials. The expected results, including a significant increase in the Limiting Oxygen Index and the achievement of a UL-94 V-0 rating, demonstrate the efficacy of this approach in enhancing the flame retardancy of silicone resins for demanding applications.

References

Application Notes and Protocols for Antimicrobial Coatings from Poly(1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the synthesis and application of antimicrobial coatings derived from poly(1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane), herein referred to as poly(V3D3). The primary application of poly(V3D3) in this context is as a crosslinking agent with N-vinylpyrrolidone (VP) to form an insoluble, hydrophilic copolymer coating, poly(VP-co-V3D3). This coating exhibits significant antifouling properties by preventing bacterial adhesion, a critical first step in biofilm formation.

Introduction

Bacterial biofilm formation on surfaces poses a significant challenge in healthcare and drug development, leading to infections and device failure. Traditional antimicrobial strategies are facing increasing challenges due to growing antibiotic resistance. A promising alternative approach is the development of antifouling surfaces that prevent the initial attachment of bacteria.

This document details the use of poly(this compound) in the fabrication of such coatings. While poly(V3D3) itself is not demonstrated to be intrinsically antimicrobial, its role as a crosslinker is crucial for the stability and functionality of hydrophilic antifouling polymers like polyvinylpyrrolidone (poly(VP)). The resulting poly(VP-co-V3D3) copolymer coatings are synthesized via initiated Chemical Vapor Deposition (iCVD), a solvent-free method that produces conformal, thin films on various substrates.[1][2]

The antifouling mechanism of these coatings is attributed to the superhydrophilic nature of the poly(VP) component, which forms a tightly bound water layer on the surface, acting as a physical barrier to prevent bacterial adhesion.[1][2] The crosslinking with V3D3 renders the otherwise water-soluble poly(VP) insoluble and durable in aqueous environments, making it suitable for biomedical applications.[1]

Data Presentation

The following tables summarize the key quantitative data related to the physical and antifouling properties of poly(VP-co-V3D3) coatings.

Table 1: Physical Properties of Poly(VP-co-V3D3) Coatings

PropertyValueCharacterization MethodReference
Composition Tunable by adjusting the injected fractions of VP and V3D3 precursorsFourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)[1]
Water Contact Angle (WCA) Decreases with increasing VP content, indicating increased hydrophilicityWater Contact Angle Goniometry[1]
Surface Roughness (RMS) Smooth, with values typically in the nanometer rangeAtomic Force Microscopy (AFM)[1]
Solubility in Phosphate Buffer Saline (PBS) Insoluble due to crosslinking with V3D3Solubility Tests[1]

Table 2: Antimicrobial (Antifouling) Efficacy of Poly(VP-co-V3D3) Coatings

Test OrganismCoating Composition (VP injection fraction)Adhesion Reduction vs. ControlAssay DurationReference
Escherichia coli63%Significant reduction in adhered bacteria1 - 4 hours
Escherichia coli81%Further significant reduction in adhered bacteria1 - 4 hours
Escherichia coli87%Highest reduction in adhered bacteria1 - 4 hours

Note: The referenced studies demonstrate a qualitative and quantitative reduction in bacterial adhesion. Specific percentage reductions are dependent on the precise experimental conditions and control surfaces used.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and antimicrobial testing of poly(VP-co-V3D3) coatings.

Synthesis of Poly(VP-co-V3D3) Coatings via initiated Chemical Vapor Deposition (iCVD)

The iCVD process allows for the solvent-free, conformal deposition of thin polymer films.

Materials:

  • N-vinylpyrrolidone (VP) (monomer)

  • This compound (V3D3) (crosslinker)

  • tert-Butyl peroxide (initiator)

  • Substrates (e.g., silicon wafers, glass slides, medical-grade polymers)

  • iCVD reactor

Protocol:

  • Place the desired substrates onto the temperature-controlled stage within the iCVD reactor.

  • Maintain the substrate temperature at a level suitable for promoting polymerization and preventing monomer condensation (typically 25-40 °C).

  • Heat the initiator (tert-butyl peroxide) to generate free radicals. The initiator is typically passed over a heated filament (e.g., nichrome wire) maintained at a temperature sufficient for pyrolysis (e.g., 200-300 °C).

  • Introduce the VP monomer and V3D3 crosslinker into the reactor chamber at controlled flow rates. The ratio of the flow rates will determine the final composition of the copolymer film.[1]

  • The monomers and initiator radicals adsorb onto the substrate surface, where polymerization and crosslinking occur simultaneously.

  • Monitor the film thickness in real-time using laser interferometry.

  • Once the desired film thickness is achieved, stop the flow of monomers and initiator and cool down the system.

  • Remove the coated substrates from the reactor for characterization.

Characterization of Poly(VP-co-V3D3) Coatings

3.2.1. Chemical Composition:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups from both VP (e.g., C=O of the pyrrolidone ring) and V3D3 (e.g., Si-O-Si of the siloxane ring) in the copolymer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the coating surface and quantify the relative amounts of VP and V3D3 incorporated into the film.[1]

3.2.2. Surface Properties:

  • Water Contact Angle (WCA) Measurement: To assess the hydrophilicity of the coating. A lower contact angle indicates a more hydrophilic surface, which is desirable for antifouling applications.[1]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness of the coating. iCVD coatings are typically very smooth.[1]

Antimicrobial (Antifouling) Efficacy Testing

This protocol describes a static bacterial adhesion assay to evaluate the antifouling properties of the coatings.

Materials:

  • Coated and control (uncoated) substrates.

  • Bacterial strain (e.g., Escherichia coli).

  • Bacterial growth medium (e.g., Luria-Bertani broth).

  • Phosphate-buffered saline (PBS).

  • Fluorescent stains for microscopy (e.g., DAPI for total cell count).

  • Incubator.

  • Fluorescence microscope.

Protocol:

  • Sterilize the coated and control substrates (e.g., with UV irradiation or ethanol).

  • Grow a bacterial culture to a mid-logarithmic phase in the appropriate growth medium.

  • Harvest the bacterial cells by centrifugation and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.1).

  • Place the sterile substrates in a sterile container (e.g., a petri dish or multi-well plate).

  • Add the bacterial suspension to cover the surface of the substrates.

  • Incubate for a defined period (e.g., 1, 2, or 4 hours) at a suitable temperature (e.g., 37 °C) under static conditions.

  • After incubation, gently wash the substrates with PBS to remove non-adherent bacteria.

  • Fix the adhered bacteria on the surface (e.g., with paraformaldehyde).

  • Stain the bacteria with a fluorescent dye (e.g., DAPI).

  • Visualize and quantify the number of adhered bacteria per unit area using a fluorescence microscope and image analysis software.

  • Compare the density of adhered bacteria on the coated substrates to the control substrates to determine the antifouling efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Antifouling_Workflow cluster_synthesis iCVD Synthesis cluster_characterization Characterization cluster_testing Antifouling Testing VP VP Monomer Reactor iCVD Reactor VP->Reactor V3D3 V3D3 Crosslinker V3D3->Reactor Initiator Initiator Initiator->Reactor Coating Poly(VP-co-V3D3) Coating Reactor->Coating FTIR FTIR Coating->FTIR Chemical Structure XPS XPS Coating->XPS Elemental Composition WCA WCA Coating->WCA Hydrophilicity AFM AFM Coating->AFM Topography Incubation Incubation on Coated Surface Coating->Incubation Bacterial_Culture Bacterial Culture (E. coli) Bacterial_Culture->Incubation Washing Washing Incubation->Washing Staining Fluorescent Staining Washing->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Quantification of Adhesion Microscopy->Quantification

Caption: Workflow for the synthesis, characterization, and antifouling testing of poly(VP-co-V3D3) coatings.

Logical Relationships

Antifouling_Mechanism cluster_components Copolymer Components cluster_properties Resulting Properties cluster_mechanism Antifouling Mechanism cluster_outcome Outcome PolyVP Poly(VP) Component Hydrophilicity Superhydrophilicity PolyVP->Hydrophilicity PolyV3D3 Poly(V3D3) Component Insolubility Insolubility & Stability PolyV3D3->Insolubility Water_Layer Formation of a Tightly Bound Water Layer Hydrophilicity->Water_Layer Barrier Physical Barrier to Bacteria Water_Layer->Barrier Prevention Prevention of Bacterial Adhesion Barrier->Prevention Biofilm_Inhibition Inhibition of Biofilm Formation Prevention->Biofilm_Inhibition

Caption: Mechanism of antifouling action for poly(VP-co-V3D3) coatings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of V3D3, focusing on the hydrolysis and condensation of dichloromethylvinylsilane.

Issue 1: Low Yield of this compound (V3D3) and High Proportion of Higher Cyclic Oligomers (D4, D5, etc.)

Potential Cause Recommended Solution
High Reaction Temperature Maintain a low reaction temperature, ideally below 20°C, during the hydrolysis of dichloromethylvinylsilane. Higher temperatures can favor the formation of larger, more thermodynamically stable cyclic siloxanes.
Slow Addition Rate of Dichloromethylvinylsilane A slow, controlled addition of dichloromethylvinylsilane to the hydrolysis medium can promote the intramolecular condensation of the resulting silanetriols, favoring the formation of the trimer.
Inappropriate Solvent The choice of solvent can influence the conformation of the intermediate siloxanols, thereby affecting the cyclization pathway. Consider using a low-boiling hydrocarbon solvent, which has been shown to favor the formation of smaller cyclic species in analogous systems.
Sub-optimal pH While the hydrolysis of dichloromethylvinylsilane generates HCl, maintaining a specific pH range can be critical. Neutralizing the generated acid as the reaction proceeds can sometimes alter the product distribution. Experiment with buffered systems or the controlled addition of a base.

Issue 2: Formation of a Significant Amount of Linear Polysiloxanes

Potential Cause Recommended Solution
Presence of Water during Condensation Ensure anhydrous conditions during the condensation step. The presence of excess water can promote intermolecular condensation, leading to the formation of linear polymers instead of cyclization.
High Concentration of Reactants High concentrations of the silanol intermediates can increase the likelihood of intermolecular reactions. Conducting the reaction at a higher dilution may favor intramolecular cyclization.
Inappropriate Catalyst If using a catalyst for cyclotrimerization, its nature is crucial. Basic catalysts are known to sometimes promote the formation of higher molecular weight linear polymers.[1] Consider using an acid catalyst, which can favor the formation of cyclic species.
Prolonged Reaction Time at Elevated Temperatures Extended reaction times, especially at higher temperatures, can lead to equilibration of the siloxane bonds, resulting in the formation of more stable linear polymers. Monitor the reaction progress and quench it once the optimal yield of V3D3 is achieved.

Issue 3: Difficulty in Purifying V3D3 from Byproducts

Potential Cause Recommended Solution
Similar Boiling Points of Cyclic Oligomers The boiling points of V3D3 and the corresponding tetramer (D4) and pentamer (D5) can be close, making separation by simple distillation challenging.
Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for better separation.[2]
Vacuum Distillation: Performing distillation under reduced pressure can lower the boiling points and may improve the separation efficiency while minimizing thermal decomposition.[2]
Presence of High Molecular Weight Linear Polymers Linear polymers are typically non-volatile and will remain in the distillation pot.
Filtration: If the linear polymers are solids or highly viscous oils, they may be partially removed by filtration before distillation.
Column Chromatography: For high-purity requirements, column chromatography using a non-polar solvent like hexane can be effective in separating the cyclic trimer from other oligomers and linear species.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The primary byproducts are other cyclic siloxane oligomers, such as 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (the tetramer or D4) and the corresponding pentamer (D5), as well as linear polymethylvinylsiloxanes.

Q2: What is the most common synthetic route for V3D3?

A2: The most common laboratory and industrial synthesis involves the controlled hydrolysis and condensation of dichloromethylvinylsilane.[3] Another reported method is the vinylation of trimethylcyclotrisiloxane using reagents like vinylmagnesium bromide or vinyllithium.[2]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography (GC) is an excellent technique for monitoring the relative amounts of the volatile cyclic products (V3D3, D4, etc.). For a more detailed structural analysis of both cyclic and linear species, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, is highly recommended.[2]

Q4: What is the role of a "template" in cyclosiloxane synthesis mentioned in some patents?

A4: In some patented methods for analogous cyclosiloxanes, a "template" refers to a substance that can help direct the cyclization to a specific ring size.[4] The mechanism is often related to the template molecule influencing the conformation of the linear siloxane precursor to favor the formation of a particular cyclic product.

Q5: Are there any safety concerns I should be aware of during the synthesis?

A5: Yes. Dichloromethylvinylsilane is a corrosive and moisture-sensitive compound. The hydrolysis reaction produces hydrogen chloride (HCl) gas, which is also corrosive and toxic. The synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocols

Illustrative Protocol for Hydrolysis of Dichloromethylvinylsilane

Disclaimer: This is an illustrative protocol based on general procedures for similar syntheses. Researchers should optimize conditions for their specific setup and goals.

  • Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a system to neutralize HCl gas (e.g., a bubbler with a dilute sodium hydroxide solution).

  • Reaction Medium: The flask is charged with a suitable solvent (e.g., a low-boiling hydrocarbon like hexane or an ether) and water. The mixture is cooled to the desired temperature (e.g., <15°C) with an external cooling bath.[4]

  • Addition of Precursor: Dichloromethylvinylsilane is added dropwise from the dropping funnel into the vigorously stirred reaction mixture over a period of several hours, maintaining the low temperature.

  • Reaction: After the addition is complete, the mixture is stirred for an additional period (e.g., 0.5-1 hour) at the same temperature.

  • Workup: The stirring is stopped, and the organic and aqueous layers are allowed to separate. The organic layer is washed with water until neutral, and then with a brine solution.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The resulting crude oil, containing a mixture of cyclic and linear siloxanes, is purified by fractional vacuum distillation to isolate the desired this compound.[2]

Quantitative Data

Table 1: Influence of Reaction Temperature on Cyclosiloxane Distribution (Analogous System)

Temperature (°C)Yield of Trimer (D₃) (%)Yield of Tetramer (D₄) (%)Yield of Pentamer (D₅) (%)Yield of Hexamer (D₆) (%)
015.250.110.55.3
1012.852.312.16.1
2010.548.715.37.8

Data is illustrative and based on analogous systems described in patent literature.[3]

Visualizations

Synthesis_Pathway Dichloromethylvinylsilane Dichloromethylvinylsilane Silanetriol Methylvinylsilanetriol (unstable intermediate) Dichloromethylvinylsilane->Silanetriol Hydrolysis (+H₂O, -2HCl) V3D3 1,3,5-Trivinyl-1,3,5-trimethyl- cyclotrisiloxane (V3D3) Silanetriol->V3D3 Intramolecular Condensation (-3H₂O)

Caption: Synthesis pathway of V3D3 from dichloromethylvinylsilane.

Side_Reactions cluster_products Reaction Products Silanetriol Methylvinylsilanetriol Intermediate V3D3 V3D3 (Desired Trimer) Silanetriol->V3D3 Intramolecular Condensation (Favorable) D4_V Cyclic Tetramer (D4-V) Silanetriol->D4_V Intermolecular Condensation (Higher Order Cyclization) Linear_Polymer Linear Polymethylvinylsiloxane Silanetriol->Linear_Polymer Intermolecular Condensation (Polymerization)

Caption: Competing reactions in V3D3 synthesis.

Troubleshooting_Workflow start Low Yield of V3D3 check_byproducts Analyze Byproduct Profile (GC, NMR) start->check_byproducts high_D4_D5 High D4/D5 Content? check_byproducts->high_D4_D5 high_polymer High Linear Polymer Content? check_byproducts->high_polymer high_D4_D5->high_polymer No adjust_temp Lower Reaction Temperature & Control Addition Rate high_D4_D5->adjust_temp Yes adjust_conditions Ensure Anhydrous Conditions & Consider Higher Dilution high_polymer->adjust_conditions Yes purify Optimize Purification (Fractional Vacuum Distillation) high_polymer->purify No adjust_temp->purify adjust_conditions->purify end Improved V3D3 Yield purify->end

Caption: Troubleshooting workflow for low V3D3 yield.

References

controlling polydispersity in anionic ROP of V3D3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anionic ROP of V3D3

Disclaimer: The monomer designated "V3D3" is not found in standard chemical literature. This guide will use hexamethylcyclotrisiloxane (D3), a strained cyclic siloxane, as a representative monomer. The principles for controlling polydispersity discussed here are fundamental to the anionic ring-opening polymerization (AROP) of strained cyclosiloxanes and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is a target polydispersity index (PDI) for controlled anionic ROP of D3?

A1: In a well-controlled "living" anionic polymerization of D3, the goal is to achieve a narrow molecular weight distribution. A polydispersity index (PDI, or Đ = Mw/Mn) below 1.1 is considered excellent.[1][2] Polymers with PDIs approaching 1.0 are possible under optimized conditions.[3]

Q2: How does monomer choice (e.g., D3 vs. D4) affect polydispersity control?

A2: Monomer ring strain is a critical factor. Hexamethylcyclotrisiloxane (D3) is a strained three-unit ring, making it significantly more reactive in AROP than the less-strained, eight-membered ring of octamethylcyclotetrasiloxane (D4).[4][5] This high reactivity allows D3 polymerization to proceed much faster than undesirable side reactions like "backbiting," which broaden the PDI.[1][6] Polymerization of D4 is more prone to equilibration, leading to a mixture of linear chains and cyclic species and a broader PDI.[7]

Q3: What is the role of a promoter like THF or DMSO?

A3: Promoters, typically polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are crucial.[8][9] They solvate the cation (e.g., Li+) of the initiator, breaking up initiator aggregates and separating the ion pair of the propagating chain end.[10] This increases the concentration and reactivity of the active anionic species, leading to faster and more controlled polymerization.[5][8] DMSO is generally a more powerful promoter than THF.[8]

Q4: How does temperature influence the polymerization and PDI?

A4: Temperature has a significant impact. Lower temperatures (e.g., below room temperature) are often used to suppress side reactions like backbiting and chain transfer, which become more prominent at higher conversions and temperatures.[1][2] However, very low temperatures can drastically slow the rate of polymerization. A common strategy is to conduct the initial phase of polymerization at room temperature to achieve moderate conversion and then lower the temperature to complete the reaction, thereby maintaining control and achieving high conversion.[1]

Q5: Which initiators are suitable for achieving low PDI?

A5: Organolithium compounds, such as sec-butyllithium (sec-BuLi), are widely used initiators for achieving well-defined polymers.[1][2] Lithium silanolates are also effective.[7] The key is to use an initiator that reacts rapidly and quantitatively with the monomer, ensuring all polymer chains begin to grow at the same time.[3] The choice of initiator can affect the aggregation of living chain ends, which in turn influences polymerization dynamics.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High PDI (> 1.2) 1. Impurities: Water or other protic impurities in the monomer, solvent, or initiator can act as terminating or chain-transfer agents.- Rigorous Purification: Ensure all reagents and glassware are scrupulously dried. Purify the monomer (D3) by stirring over CaH2 followed by sublimation.[1] Purify solvents by distillation over appropriate drying agents (e.g., sodium/benzophenone for THF).
2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, chains will start growing at different times, leading to a broad distribution of chain lengths.- Optimize Initiator/Promoter: Use a highly reactive initiator like sec-BuLi. Ensure an adequate amount of a promoter (e.g., THF) is used to accelerate initiation.[1]
3. Backbiting/Equilibration: The propagating anionic chain end attacks a siloxane bond on its own chain, forming a cyclic oligomer and a new, shorter active chain. This is more prevalent at high monomer conversion and higher temperatures.[1][6]- Control Temperature & Time: Lower the reaction temperature (e.g., to -20°C) after reaching ~50% conversion to suppress side reactions.[1] Terminate the reaction promptly once full conversion is reached.
Bimodal or Multimodal GPC Trace 1. Initiator Aggregation: Organolithium initiators exist as aggregates in hydrocarbon solvents. A sudden change in the aggregation state during polymerization can create a new population of active species with different reactivity, leading to a bimodal distribution.[1][10]- Use a Promoter: The addition of a polar promoter like THF breaks down these aggregates, leading to more uniform initiation.[1]
2. Inefficient Termination: If the terminating agent is added slowly or is not reactive enough, some chains may continue to react or undergo side reactions before being quenched.- Rapid & Efficient Quenching: Use a highly reactive terminating agent (e.g., chlorotrimethylsilane) and add it quickly to the reaction mixture with vigorous stirring.
Reaction Fails to Initiate or is Very Slow 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling (exposure to air/moisture).- Verify Initiator Activity: Use freshly purchased or properly stored initiator. The activity of organolithium initiators can be determined by titration (e.g., Gilman double titration).
2. Presence of Inhibitors: Acidic impurities can neutralize the anionic initiator and propagating species.- Thorough Purification: Re-purify the monomer and solvent to remove any potential inhibitors.

Data & Experimental Parameters

Table 1: Effect of Reaction Conditions on Polydispersity (PDI) of PDMS

Data is representative for sec-BuLi initiated polymerization of D3.

Target Mn ( g/mol )Temperature (°C)Reaction Time (h)Conversion (%)Achieved PDI (Mw/Mn)Reference
< 100,000≤ 3024> 90< 1.1[2]
> 100,000508~65-70< 1.1[2]
Not SpecifiedRT, then -20Not Specified~100≤ 1.1[1]

Note: Achieving low PDI for high molecular weight polymers often requires adjusting temperature and time to favor propagation over side reactions.[2]

Detailed Experimental Protocol

Protocol: Synthesis of Low-PDI Polydimethylsiloxane (PDMS) via Anionic ROP of D3

This protocol is adapted from established methods for living anionic polymerization.[1][2] All procedures must be carried out using high-vacuum or Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).

1. Materials & Reagents:

  • Hexamethylcyclotrisiloxane (D3)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Tetrahydrofuran (THF), anhydrous

  • Benzene or Cyclohexane, anhydrous

  • Chlorotrimethylsilane (TMSCl)

  • Calcium Hydride (CaH2)

  • Methanol

2. Purification of Reagents:

  • D3 Monomer: Melt the D3 and dissolve it in an equal volume of anhydrous benzene. Stir the solution over CaH2 overnight. Sublime the monomer/solvent mixture into a flask containing a small amount of a living polystyryllithium (PSLi) solution to scavenge any remaining impurities. The D3 is then distilled under vacuum into pre-calibrated ampoules and sealed.[1]

  • Solvents (THF, Benzene/Cyclohexane): Reflux over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF; CaH2 for hydrocarbons) and distill directly into the reaction flask under vacuum.

3. Polymerization Procedure:

  • Assemble a glass reactor under high vacuum and flame-dry all glassware.

  • Introduce the desired amount of purified solvent (e.g., a 1:1 v/v mixture of benzene and THF) into the reactor via vacuum distillation.

  • Add the calculated amount of sec-BuLi initiator via a gas-tight syringe.

  • Introduce the purified D3 monomer from its ampoule into the reactor.

  • Allow the polymerization to proceed at room temperature for a predetermined time to reach approximately 50% conversion (this time depends on initiator concentration and should be determined empirically, but can be around 2-4 hours).[1]

  • Cool the reactor to a lower temperature (e.g., -20°C) and allow the polymerization to proceed to completion (can take 24 hours or more).[1]

4. Termination:

  • Once the desired conversion is reached, rapidly inject a slight excess of a terminating agent, such as chlorotrimethylsilane (TMSCl), into the vigorously stirred solution.

  • Allow the solution to warm to room temperature.

5. Polymer Isolation & Characterization:

  • Precipitate the polymer by pouring the reaction solution into a non-solvent like methanol.

  • Wash the precipitated polymer several times with methanol and dry under vacuum until a constant weight is achieved.

  • Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Purify Monomer, Solvent & Glassware Assembly Assemble Reactor Under Inert Gas Purification->Assembly Initiation Add Solvent, Initiator & Monomer Assembly->Initiation Propagation1 Propagate at RT (~50% Conversion) Initiation->Propagation1 Propagation2 Cool to -20°C & Propagate to Completion Propagation1->Propagation2 Termination Quench with Terminating Agent Propagation2->Termination Isolation Precipitate & Dry Polymer Termination->Isolation Characterization Analyze via SEC/GPC (Mn, PDI) Isolation->Characterization

Caption: Workflow for controlled anionic ROP of D3.

Troubleshooting_PDI Start High PDI Observed (>1.2) CheckGPC Examine GPC Trace Start->CheckGPC Unimodal Unimodal Peak CheckGPC->Unimodal Broad? Bimodal Bimodal/Multimodal Peak CheckGPC->Bimodal Multiple Peaks? Cause_SlowInit Cause: Impurities or Slow Initiation Unimodal->Cause_SlowInit Cause_Aggregates Cause: Initiator Aggregation or Inefficient Termination Bimodal->Cause_Aggregates Solution_Purify Solution: Rigorously Purify Reagents & Optimize Initiator Cause_SlowInit->Solution_Purify Solution_Promoter Solution: Use Promoter (THF) & Ensure Rapid Quenching Cause_Aggregates->Solution_Promoter

Caption: Troubleshooting guide for high polydispersity.

Anionic_ROP_Mechanism I Initiator (I⁻) IM Active Chain (I-M⁻) I->IM k_i M Monomer (D3) M->IM P_n Living Polymer (P_n⁻) IM->P_n ... P_n1 Living Polymer (P_{n+1}⁻) P_n->P_n1 k_p M2 Monomer (D3) M2->P_n1 P_final Living Polymer (P_x⁻) P_n1->P_final ... Dead Dead Polymer (P_x-T) P_final->Dead k_t T Terminator (T) T->Dead

Caption: Simplified mechanism of anionic ROP.

References

Technical Support Center: Troubleshooting Incomplete Crosslinking with Trivinyl Trimethylcyclotrisiloxane (V3D3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with trivinyl trimethylcyclotrisiloxane (V3D3). It provides troubleshooting advice for common issues related to incomplete crosslinking during polymerization, presented in a frequently asked questions (FAQ) format.

Frequently Asked Questions (FAQs)

Q1: My V3D3 polymerization has resulted in a soft, gummy, or partially liquid product instead of a rigid, crosslinked network. What are the potential causes?

Incomplete crosslinking of V3D3 is often due to one or more of the following factors:

  • Initiator Issues: Insufficient initiator concentration, improper initiator choice, or thermal decomposition of the initiator before polymerization.

  • Inhibitor Presence: Commercial V3D3 often contains inhibitors to prevent premature polymerization during storage. These must be removed before use.

  • Suboptimal Curing Parameters: Incorrect temperature, insufficient curing time, or inadequate energy input (e.g., UV light intensity) can lead to incomplete reaction of the vinyl groups.

  • Monomer Impurities: The presence of moisture or other impurities in the V3D3 monomer can interfere with the polymerization reaction.

  • Oxygen Inhibition: For free-radical polymerization, the presence of oxygen can inhibit the reaction, leading to tacky or uncured surfaces.

Q2: How can I tell if the crosslinking is incomplete?

Several methods can be used to assess the degree of crosslinking:

  • Physical Observation: A fully crosslinked V3D3 polymer should be a solid, rigid material. A soft, tacky, or gel-like consistency is a clear indicator of incomplete polymerization.

  • Solvent Swelling Test: A highly crosslinked polymer will swell in a suitable solvent but will not dissolve.[1] A low degree of crosslinking will result in significant swelling or complete dissolution of the polymer.[1]

  • FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the vinyl C=C bonds, providing a quantitative measure of the degree of conversion.[2][3]

Q3: What type of initiator should I use for V3D3 polymerization, and at what concentration?

The choice of initiator depends on the polymerization method. For initiated Chemical Vapor Deposition (iCVD), a thermal initiator like tert-butyl peroxide (TBPO) is commonly used.[2][4] For bulk or solution polymerization, other thermal initiators like benzoyl peroxide (BPO) or azo compounds (e.g., AIBN) can be employed. Photoinitiators are required for UV-cured systems.

The concentration of the initiator is a critical parameter. A higher initiator concentration generally leads to a faster reaction rate but can result in shorter polymer chains.[5][6][7] Conversely, a very low initiator concentration may lead to an extremely slow or incomplete reaction. For iCVD processes, the relative flow rates of the monomer and initiator are controlled.

Q4: How do I remove inhibitors from V3D3?

Inhibitors, such as butylated hydroxytoluene (BHT), are often added to vinyl monomers to prevent premature polymerization.[5] These must be removed prior to use. A common method is to pass the monomer through a column packed with a suitable inhibitor remover, such as basic alumina.

Q5: What are the optimal curing conditions for V3D3?

Optimal curing conditions are highly dependent on the chosen polymerization technique and initiator.

  • For iCVD: The substrate temperature and filament temperature are key parameters. Lower substrate temperatures generally favor monomer adsorption and can lead to higher deposition rates, while the filament temperature controls the rate of initiator decomposition.

  • For thermal curing: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the polymer. The curing time must be sufficient to achieve a high degree of conversion. Post-curing at an elevated temperature can sometimes help to complete the crosslinking process.[8]

  • For UV curing: The intensity and wavelength of the UV source, as well as the exposure time, are critical.

Quantitative Data Summary

The following tables summarize key parameters for the polymerization of V3D3, primarily focusing on the iCVD method for which specific data is more readily available in the literature.

Table 1: Typical Experimental Parameters for pV3D3 Deposition by iCVD

ParameterValueReference
Monomer 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)[4]
Initiator tert-Butyl peroxide (TBPO)[2][4]
V3D3 Flow Rate 2.13 - 2.55 sccm[4]
TBPO Flow Rate 0.85 sccm[4]
Substrate Temperature 40 °C[4]
Filament Temperature 180 °C[4]
Chamber Pressure 300 mTorr[4]

Table 2: FTIR Peaks for Monitoring V3D3 Crosslinking

Wavenumber (cm⁻¹)AssignmentIndication of Incomplete CrosslinkingReference
~1597-1600C=C vinyl stretchPresence or high intensity of this peak[9]
~990-1020Si-O-Si stretch-[3][4]
~970CH₂ wagging in pendant vinyl groupsPresence or high intensity of this peak[3]

Experimental Protocols

Protocol 1: Inhibitor Removal from V3D3 Monomer

Objective: To remove the polymerization inhibitor from liquid V3D3 monomer using an alumina column.

Materials:

  • Trivinyl trimethylcyclotrisiloxane (V3D3)

  • Basic alumina

  • Glass chromatography column

  • Glass wool

  • Collection flask

  • Nitrogen or argon gas (optional)

Procedure:

  • Prepare the column: Place a small plug of glass wool at the bottom of the chromatography column.

  • Pack the column: Add basic alumina to the column to the desired height (a few inches is typically sufficient for small batches). Gently tap the column to ensure even packing.

  • Equilibrate the column (optional but recommended): If using a solvent for subsequent reactions, pre-wet the column with a small amount of the anhydrous solvent and allow it to drain through.

  • Load the monomer: Carefully add the V3D3 monomer to the top of the column.

  • Elute the monomer: Allow the monomer to pass through the alumina column under gravity. For viscous monomers, a slight positive pressure of an inert gas (nitrogen or argon) can be applied.

  • Collect the purified monomer: Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage: Use the purified monomer immediately for the best results. If short-term storage is necessary, keep it in a sealed container in a cool, dark place, preferably under an inert atmosphere.

Protocol 2: Monitoring V3D3 Crosslinking via FTIR Spectroscopy

Objective: To determine the degree of conversion of vinyl groups during the polymerization of V3D3.

Materials and Equipment:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or capabilities for thin-film analysis.

  • Samples of unpolymerized V3D3 monomer and the crosslinked pV3D3 product.

  • Potassium bromide (KBr) for pellet preparation (if not using ATR).

Procedure:

  • Acquire a spectrum of the V3D3 monomer:

    • Place a drop of the liquid monomer on the ATR crystal or prepare a KBr pellet containing the monomer.

    • Record the FTIR spectrum. Identify the characteristic peak for the C=C vinyl stretch, typically around 1600 cm⁻¹.[9] Also, identify a reference peak that does not change during polymerization, such as a Si-CH₃ vibration.

  • Acquire a spectrum of the pV3D3 product:

    • Place the solid crosslinked polymer sample on the ATR crystal, ensuring good contact. Alternatively, grind a small amount of the polymer with KBr and press a pellet.

    • Record the FTIR spectrum under the same conditions as the monomer.

  • Analyze the spectra:

    • Compare the intensity of the vinyl C=C peak (~1600 cm⁻¹) in the monomer and polymer spectra. A significant decrease or complete disappearance of this peak in the polymer spectrum indicates successful crosslinking.[9]

    • For a semi-quantitative analysis, calculate the ratio of the area of the vinyl peak to the area of the reference peak in both the monomer and polymer spectra. The degree of conversion can be estimated from the change in this ratio.[10][11]

Protocol 3: Solvent Swelling Test for Crosslink Density Assessment

Objective: To qualitatively assess the degree of crosslinking in a pV3D3 sample.

Materials:

  • A small, precisely weighed sample of the crosslinked pV3D3.

  • A suitable solvent in which the polymer is insoluble but will swell (e.g., toluene, tetrahydrofuran).

  • A sealed container (e.g., a vial with a cap).

  • An analytical balance.

  • Filter paper.

Procedure:

  • Initial Weighing: Weigh a small piece of the dry pV3D3 sample and record its initial mass (m_dry).

  • Immersion: Place the sample in the sealed container and add enough solvent to fully immerse it.

  • Equilibration: Seal the container and allow the sample to swell for a set period (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

  • Final Weighing:

    • Carefully remove the swollen sample from the solvent.

    • Quickly blot the surface with filter paper to remove excess solvent without compressing the sample.

    • Immediately weigh the swollen sample and record its mass (m_swollen).

  • Calculate the Swelling Ratio: The swelling ratio (Q) can be calculated as:

    • Q = m_swollen / m_dry

  • Interpretation:

    • A low swelling ratio indicates a high crosslink density.

    • A high swelling ratio suggests a low crosslink density and potentially incomplete polymerization.[1][12]

    • If the sample dissolves or disintegrates, the crosslinking is very low or non-existent.

Visualizations

Troubleshooting_Incomplete_Crosslinking cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification start Incomplete Crosslinking Observed (Soft/Gummy Product) initiator_issue Initiator Problems start->initiator_issue inhibitor_issue Inhibitor Presence start->inhibitor_issue curing_issue Suboptimal Curing start->curing_issue impurity_issue Monomer Impurities start->impurity_issue check_initiator Verify Initiator Type, Concentration & Age initiator_issue->check_initiator remove_inhibitor Remove Inhibitor (e.g., Alumina Column) inhibitor_issue->remove_inhibitor optimize_curing Optimize Curing (Temp., Time, Intensity) curing_issue->optimize_curing purify_monomer Purify/Dry Monomer impurity_issue->purify_monomer ftir_analysis FTIR Analysis (Vinyl Peak Disappearance) check_initiator->ftir_analysis swelling_test Solvent Swelling Test (Low Swelling Ratio) check_initiator->swelling_test remove_inhibitor->ftir_analysis remove_inhibitor->swelling_test optimize_curing->ftir_analysis optimize_curing->swelling_test purify_monomer->ftir_analysis purify_monomer->swelling_test end Successful Crosslinking ftir_analysis->end swelling_test->end

Caption: Troubleshooting workflow for incomplete crosslinking of V3D3.

V3D3_Crosslinking cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product V3D3_1 V3D3 Monomer Propagation Chain Propagation & Crosslinking V3D3_1->Propagation V3D3_2 V3D3 Monomer V3D3_2->Propagation Initiator Initiator (e.g., TBPO) Radical_Formation Radical Formation Initiator->Radical_Formation Heat/UV Radical_Formation->Propagation Crosslinked_Network Crosslinked pV3D3 Network Propagation->Crosslinked_Network

Caption: Simplified V3D3 crosslinking reaction pathway.

References

Technical Support Center: Improving Mechanical Properties of Silicone Elastomers with VMC3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Vinyl-Modified Colloidal Silica (VMC3) to enhance the mechanical properties of silicone elastomers.

Frequently Asked Questions (FAQs)

Q1: What is VMC3 and how does it work?

A1: VMC3 refers to Vinyl-Modified Colloidal Silica, a type of reinforcing filler used in silicone elastomers. It consists of silica (SiO2) nanoparticles whose surfaces have been functionalized with vinyl groups (e.g., using vinyl silane or silazane coupling agents).[1][2] These vinyl groups can covalently bond with the silicone polymer matrix during the curing process (hydrosilylation).[1] This chemical bonding, as opposed to weaker van der Waals forces with unmodified silica, creates a more robust filler-matrix interface, leading to significant improvements in the elastomer's mechanical properties.[1][3]

Q2: Why should I use VMC3 instead of untreated fumed silica?

A2: While standard fumed silica can improve mechanical properties, its hydrophilic surface can lead to particle aggregation and poor dispersion within the hydrophobic silicone matrix.[1][4] VMC3's vinyl surface modification makes it more hydrophobic, which greatly reduces particle aggregation and improves its dispersibility.[1][2] This enhanced dispersion, combined with the ability to form covalent bonds with the polymer matrix, results in superior mechanical strength, thermal stability, and potentially lower viscosity in the uncured composite compared to elastomers filled with unmodified silica.[1]

Q3: What are the primary benefits of incorporating VMC3 into silicone elastomers?

A3: The main advantages of using VMC3 are:

  • Enhanced Mechanical Properties: Significant improvements in tensile strength and elongation at break.[5][6]

  • Improved Thermal Stability: The restricted movement of polymer chains at the filler interface can increase the degradation temperature of the composite.[1]

  • Better Dispersion: Reduced filler agglomeration leads to a more homogenous material and more consistent properties.[1][7]

  • Potentially Lower Viscosity: Improved compatibility between the filler and polymer can result in a lower viscosity for the uncured liquid silicone rubber, which is beneficial for processing methods like direct ink writing (DIW).[1][5]

Q4: What key experimental factors influence the final properties of the VMC3-silicone composite?

A4: Several factors are critical:

  • VMC3 Loading: The concentration of VMC3 directly impacts mechanical properties. Higher loading can increase tensile strength, but an optimal level must be determined to avoid processing issues.[5]

  • Surface Modification Quality: The density of vinyl groups on the silica surface determines the potential for cross-linking with the matrix. Incomplete or improper modification can limit reinforcement.[8]

  • Dispersion Method: The technique used to mix the VMC3 into the silicone is crucial. Intensive mixing is often required to break down agglomerates and ensure uniform distribution.[5]

  • Curing Conditions: Temperature and time must be optimized to ensure a complete curing reaction and formation of the cross-linked network.[9]

Troubleshooting Guide

Issue 1: The VMC3 powder is not dispersing well in the silicone resin, leading to clumps.

  • Question: My mixture has visible aggregates of VMC3, and the final cured elastomer has specks and inconsistent properties. What's causing this and how can I fix it?

  • Answer: Poor dispersion is often due to the natural tendency of nanoparticles to agglomerate because of their high surface energy.[4][7] While surface modification helps, proper mixing is essential.

    • Solution 1: Improve Mixing Technique. Use high-shear mixing equipment, such as a three-roll mill or a planetary centrifugal mixer ("Thinky mixer"), to break down agglomerates.[10] For smaller scales, extended sonication can also be effective.

    • Solution 2: Verify Surface Modification. Ensure the vinyl modification of your silica was successful. Inadequate surface coverage can leave hydrophilic spots, promoting aggregation. Characterization techniques like Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA) can confirm successful grafting.[1][11]

    • Solution 3: Incremental Addition. Add the VMC3 powder to the silicone resin in small increments while continuously mixing. This can prevent the formation of large, difficult-to-disperse clumps.

Issue 2: The mechanical properties (e.g., tensile strength, elongation) are not improving as expected.

  • Question: I've added VMC3, but the tensile strength and/or elongation of my silicone elastomer are only marginally better than with unmodified silica. Why is this happening?

  • Answer: A lack of significant improvement suggests a weak interface between the VMC3 and the silicone matrix.

    • Solution 1: Increase VMC3 Loading. There is a concentration-dependent effect. Low loading levels may not provide sufficient reinforcement. For example, one study noted that while a certain loading increased elongation by 20%, a higher loading was likely needed to see a significant increase in tensile strength.[5] Experiment with systematically increasing the weight percentage of VMC3.

    • Solution 2: Check Polymer-Filler Ratio. The ratio of vinyl groups on the VMC3 to the hydride groups in the silicone cross-linker is important for an efficient curing reaction. An imbalance can lead to an incomplete network formation.

    • Solution 3: Optimize Curing Process. Ensure the curing temperature and time are adequate for the specific silicone system you are using. Incomplete curing will result in suboptimal mechanical properties. Refer to the manufacturer's datasheet for the recommended cure schedule.[9]

Issue 3: The silicone elastomer is not curing properly (it remains sticky or gummy).

  • Question: After adding VMC3 and the curing agent, my silicone is not hardening completely. What could be causing this?

  • Answer: This is known as cure inhibition, where a substance interferes with the platinum catalyst used in addition-cure silicone systems.[12][13]

    • Solution 1: Identify and Eliminate Contaminants. The source of inhibition could be residual chemicals from the VMC3 synthesis. Amines, sulfurs, and certain organometallic compounds are known inhibitors.[12][14] Ensure the VMC3 is thoroughly washed and dried after surface modification to remove unreacted silane coupling agents or byproducts like triethylamine, which can poison the catalyst.[15]

    • Solution 2: Perform a Small-Scale Test. Before mixing a large batch, always perform a small test with the VMC3 and the silicone system to check for any inhibition.[16]

    • Solution 3: Increase Catalyst Concentration. In cases of mild inhibition, a slight increase in the concentration of the platinum catalyst may help overcome the effect, but this is not a substitute for identifying the root cause.

    • Solution 4: Use a Barrier Coating or Primer. If the contaminant cannot be removed, applying a suitable barrier coat to the inhibiting surface can sometimes prevent direct contact with the silicone.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles (Wet Slurry Method)

This protocol describes the functionalization of silica nanoparticles with a vinyl silane, such as Vinyltriethoxysilane (VTES).

Materials:

  • Silica Nanoparticles

  • Anhydrous Toluene or Ethanol

  • Vinyltriethoxysilane (VTES) or similar vinyl silane coupling agent

  • Triethylamine (optional catalyst)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Centrifuge and appropriate tubes

  • Vacuum oven

Procedure:

  • Drying: Dry the silica nanoparticles in an oven to remove adsorbed water, which can interfere with the silanization process.

  • Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene or ethanol within a round-bottom flask. The concentration will depend on the particle size and surface area.

  • Silane Addition: Add the vinyl silane coupling agent to the nanoparticle suspension. The amount should be calculated based on the surface area of the silica and the desired grafting density.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure to prevent moisture from entering the reaction.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours.[15] A small amount of triethylamine can be added to catalyze the reaction.[15]

  • Cooling & Collection: Allow the reaction mixture to cool to room temperature. Collect the now vinyl-functionalized silica nanoparticles (VMC3) by centrifugation.

  • Washing: Wash the collected VMC3 thoroughly several times with fresh solvent (toluene or ethanol) to remove any unreacted silane and byproducts. Centrifuge to collect the particles after each wash.

  • Drying: Dry the final VMC3 product in a vacuum oven to remove all residual solvent.

Protocol 2: Preparation of VMC3-Reinforced Silicone Elastomer

This protocol outlines the incorporation of VMC3 into a two-part (Part A/B) addition-cure silicone elastomer.

Materials:

  • Dried VMC3 powder

  • Two-part silicone elastomer kit (Part A: Vinyl polymer, catalyst; Part B: Hydride cross-linker)

  • High-shear mixer (e.g., planetary centrifugal mixer) or two-roll mill

  • Vacuum chamber or desiccator for de-gassing

  • Molds for casting

  • Curing oven

Procedure:

  • VMC3 Dispersion in Part A: Weigh the desired amount of silicone Part A. Gradually add the pre-weighed, dried VMC3 powder to Part A while mixing.

  • High-Shear Mixing: Mix the VMC3 and Part A using a high-shear mixer until the powder is fully incorporated and no agglomerates are visible. The mixture should be smooth and uniform. This step is critical for achieving good reinforcement.

  • De-gassing: Place the VMC3/Part A mixture in a vacuum chamber to remove any air bubbles introduced during mixing. De-gas until the mixture expands and then collapses.

  • Addition of Part B: Add the corresponding amount of Part B (cross-linker) according to the manufacturer's specified mix ratio (e.g., 10:1 A:B).

  • Final Mixing: Mix Part A and Part B thoroughly but gently to avoid introducing excessive air bubbles.

  • Casting & Curing: Pour the final mixture into the desired molds. If necessary, perform a final, brief de-gassing step. Place the molds in a curing oven set to the temperature recommended by the silicone manufacturer (e.g., 80-150°C) for the specified time.

  • Post-Curing: After the initial cure, a post-cure step (e.g., several hours at a higher temperature) may be beneficial to complete the cross-linking and remove any volatile byproducts, further stabilizing the mechanical properties.

Data Presentation

The following tables summarize quantitative data on the effect of vinyl-functionalized silica on silicone elastomer properties.

Table 1: Effect of VMC3 on Mechanical Properties of Silicone Elastomers

Filler TypeFiller Loading (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Untreated Fumed Silica30~4.0~25050[5]
Vinyltriethoxysilane-Treated SilicaNot specified-~20% increase over baseline50[5]
Vinyl MQ Resin & Fumed SilicaNot specified5.03--[6]
Vinyl-Modified SiO2 (f-SiO2)10> 4.0> 500~45[1]
Vinyl-Modified SiO2 (f-SiO2)306.15~400~60[1]

Table 2: Effect of VMC3 on Thermal Properties of Silicone Elastomers

CompositeFiller Loading (wt%)T10 (10% Weight Loss Temp, °C)Tmax (Max Degradation Rate Temp, °C)Reference
Unfilled Silicone Rubber (SR)0---
Untreated SiO2 / SR Composite10507.9593.5[1]
VMC3 (f-SiO2) / SR Composite10518.3603.2[1]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: VMC3 Preparation cluster_comp Phase 2: Composite Formulation cluster_test Phase 3: Curing & Characterization p1 Dry Silica Nanoparticles p2 Disperse in Anhydrous Solvent p1->p2 p3 Add Vinyl Silane & Reflux (12-24h) p2->p3 p4 Centrifuge & Wash (x3) p3->p4 p5 Dry Final VMC3 Powder p4->p5 c1 Mix VMC3 into Silicone Part A p5->c1 Dried VMC3 c2 High-Shear Mixing c1->c2 c3 De-gas Mixture c2->c3 c4 Add Silicone Part B c3->c4 c5 Final Mix & De-gas c4->c5 t1 Cast into Molds c5->t1 Liquid Composite t2 Cure in Oven t1->t2 t3 Post-Cure (Optional) t2->t3 t4 Mechanical & Thermal Testing t3->t4

Caption: Experimental workflow for creating VMC3-reinforced silicone elastomers.

logical_relationship silica Silica Nanoparticle (Hydrophilic Surface) vmc3 VMC3 (Hydrophobic Vinyl Surface) silica->vmc3 vinyl_silane Vinyl Silane Coupling Agent vinyl_silane->vmc3 Surface Modification dispersion Improved Dispersion & Reduced Aggregation vmc3->dispersion bonding Covalent Bonding (Filler-Matrix Interface) vmc3->bonding Reacts with Matrix (During Curing) silicone Silicone Matrix (Hydrophobic) silicone->dispersion Increased Compatibility dispersion->bonding Enables properties Enhanced Mechanical Properties (Tensile, Elongation) bonding->properties

Caption: How VMC3 improves the mechanical properties of silicone elastomers.

troubleshooting_flowchart rect_node rect_node end_node end_node start Experiment Fails (Poor Properties / Cure) q1 Is the uncured mixture homogenous? start->q1 q2 Is the cured elastomer sticky or gummy? q1->q2 Yes a1 Improve mixing: - Use high-shear mixer - Incremental powder addition - Verify surface modification q1->a1 No q3 Are mechanical properties still low? q2->q3 No a2 Cure Inhibition Issue: - Check for contaminants (amines, sulfur) - Thoroughly wash/dry VMC3 - Perform small scale test q2->a2 Yes a3 Weak Interface Issue: - Increase VMC3 wt% - Optimize cure time/temp - Check vinyl/hydride ratio q3->a3 Yes end_node2 Properties Optimized q3->end_node2 No a1->q2 a3->end_node Re-run Experiment

Caption: Troubleshooting guide for common issues with VMC3 in silicone.

References

addressing moisture sensitivity of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the moisture sensitivity of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3).

Troubleshooting Guides

Issue 1: Unexpected Increase in Viscosity or Premature Polymerization

Q: My V3D3 sample has become more viscous, or has started to polymerize, even though it has been stored under the recommended conditions. What could be the cause?

A: An unexpected increase in viscosity or premature polymerization is often a sign of moisture contamination. While V3D3 is relatively stable in its pure form, trace amounts of water can initiate a ring-opening polymerization, especially in the presence of acidic or basic catalysts.[1][2][3][4]

Possible Causes and Solutions:

CauseSolution
Atmospheric Moisture Ingress The container may have been opened frequently in a humid environment. Minimize the time the container is open. Before sealing, purge the headspace with a dry, inert gas like nitrogen or argon.
Contaminated Equipment Glassware or syringes may not have been properly dried. Ensure all equipment is oven-dried or flame-dried before use.
Presence of Catalytic Impurities Trace amounts of acids or bases can catalyze water-initiated polymerization.[1][2][3][4] Use high-purity V3D3 and ensure solvents and other reagents are anhydrous and free of acidic or basic residues.
Issue 2: Inconsistent Results in Polymerization Reactions

Q: I am using V3D3 in a polymerization reaction, and I am getting inconsistent results (e.g., variable curing times, different mechanical properties). Could moisture be the culprit?

A: Yes, moisture is a likely cause of inconsistent results. Water can act as an initiator in the ring-opening polymerization of cyclotrisiloxanes, leading to unintended side reactions and affecting the final polymer structure.[1][2][3][4]

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your V3D3 sample and any solvents or co-monomers.

  • Dry Your Reagents: If the water content is high, consider drying the V3D3 by passing it through a column of activated molecular sieves (3Å or 4Å). Ensure all other components of your reaction are rigorously dried.

  • Control the Reaction Environment: Perform your experiments in a glove box or under a dry, inert atmosphere to prevent the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect this compound (V3D3)?

A: Moisture can initiate the hydrolysis and ring-opening polymerization of V3D3.[1][2][3][4] The silicon-oxygen bonds in the cyclotrisiloxane ring can be cleaved by water, leading to the formation of linear siloxanes with silanol (Si-OH) end groups.[5][6] These silanols can then undergo condensation reactions, leading to an increase in molecular weight and viscosity, and eventually, polymerization. This process can be accelerated by the presence of acidic or basic catalysts.[1][2][3][4]

Q2: What are the degradation products of V3D3 in the presence of moisture?

A: The primary initial degradation products are linear vinyl- and methyl-substituted siloxanes terminated with silanol groups. Further condensation of these silanols can lead to the formation of longer-chain polymers and the elimination of water.

Q3: How can I detect moisture contamination and degradation in my V3D3 sample?

A: Several analytical techniques can be used:

  • Karl Fischer Titration: To accurately quantify the water content.

  • FTIR Spectroscopy: To detect the formation of broad peaks around 3200-3700 cm⁻¹ (O-H stretching of silanol groups) and changes in the Si-O-Si stretching region (around 1020 cm⁻¹).

  • ¹H NMR Spectroscopy: To observe the appearance of new peaks corresponding to Si-OH protons and changes in the peaks for the methyl and vinyl protons.

  • Gas Chromatography (GC): To identify the formation of new, higher molecular weight species.[7][8]

Q4: What are the ideal storage conditions for V3D3 to minimize moisture sensitivity?

A: To ensure the stability of V3D3, it should be stored in a cool, dark, and dry environment.[9] The container should be tightly sealed. For long-term storage or for high-purity applications, it is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) to displace any air and moisture.[9]

Q5: Can I use inhibitors to prevent moisture-induced polymerization of V3D3?

A: While inhibitors are commonly used to prevent free-radical polymerization of the vinyl groups, they are not effective against the hydrolysis and ring-opening polymerization initiated by water. The best approach is to rigorously exclude moisture from your storage and experimental setup.

Data Presentation

The following tables provide illustrative data on the stability of V3D3 under various conditions. Note that these are representative examples to demonstrate expected trends, as specific kinetic data for V3D3 hydrolysis is not widely available.

Table 1: Effect of Temperature on V3D3 Degradation in the Presence of Trace Moisture (0.05% w/w)

Temperature (°C)Time to 5% Increase in Viscosity (hours)
25> 500
50120
7548

Table 2: Effect of pH on V3D3 Degradation at 25°C in an Aqueous Emulsion

pHTime to 10% Degradation (hours)
472
7> 500
1048

Experimental Protocols

Protocol 1: Quantification of Water Content by Karl Fischer Titration

Objective: To determine the amount of water present in a V3D3 sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Gastight syringe

  • V3D3 sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the solvent in the titration vessel to stabilize until the drift is acceptably low.

  • Using a dry, gastight syringe, draw a known volume (e.g., 1 mL) of the V3D3 sample.

  • Accurately determine the weight of the sample injected.

  • Inject the sample into the titration vessel.

  • Start the titration and record the amount of water detected in micrograms or ppm.

  • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Monitoring V3D3 Degradation by FTIR Spectroscopy

Objective: To qualitatively observe the hydrolysis of V3D3 by detecting the formation of silanol groups.

Materials:

  • FTIR spectrometer with a liquid sample cell (e.g., KBr or NaCl plates)

  • V3D3 sample

  • Controlled humidity chamber (optional)

Procedure:

  • Acquire a baseline FTIR spectrum of a pure, dry V3D3 sample.

  • Expose a separate sample of V3D3 to a moisture source (e.g., by leaving it open to the atmosphere for a controlled period or in a humidity chamber).

  • At regular time intervals, take a small aliquot of the exposed V3D3 and acquire an FTIR spectrum.

  • Compare the spectra over time, looking for the appearance and growth of a broad absorption band in the 3200-3700 cm⁻¹ region, which indicates the formation of O-H bonds from silanol groups.

  • Also, monitor for any shifts or broadening of the strong Si-O-Si absorption peak around 1020 cm⁻¹.

Visualizations

Hydrolysis_Pathway V3D3 This compound (V3D3) Intermediate Linear Siloxane with Terminal Silanols V3D3->Intermediate Hydrolysis (Ring-Opening) H2O H₂O H2O->Intermediate Polymer Higher Molecular Weight Polysiloxanes Intermediate->Polymer Condensation Water_byproduct H₂O Polymer->Water_byproduct

Caption: Proposed hydrolysis and condensation pathway of V3D3.

Troubleshooting_Workflow start Inconsistent Experimental Results or V3D3 Instability check_moisture Is moisture contamination suspected? start->check_moisture karl_fischer Perform Karl Fischer Titration check_moisture->karl_fischer Yes check_catalysts Check for Acidic/Basic Contaminants check_moisture->check_catalysts No high_moisture High Moisture Content? karl_fischer->high_moisture dry_reagents Dry V3D3 and Solvents (e.g., with molecular sieves) high_moisture->dry_reagents Yes inert_atmosphere Use Glove Box or Inert Atmosphere high_moisture->inert_atmosphere No dry_reagents->inert_atmosphere re_evaluate Re-run Experiment inert_atmosphere->re_evaluate end Problem Resolved re_evaluate->end

Caption: Experimental workflow for troubleshooting moisture contamination.

Handling_Logic start Handling V3D3 is_long_term Long-term storage? start->is_long_term inert_gas Store under inert gas (N₂ or Ar) is_long_term->inert_gas Yes cool_dark Store in a cool, dark, dry place in a tightly sealed container is_long_term->cool_dark No inert_gas->cool_dark is_experiment Using in an experiment? cool_dark->is_experiment dry_equipment Use oven-dried glassware and dry syringes is_experiment->dry_equipment Yes end Proceed is_experiment->end No inert_atmosphere Work under inert atmosphere if reaction is sensitive dry_equipment->inert_atmosphere minimize_exposure Minimize exposure to air when opening inert_atmosphere->minimize_exposure minimize_exposure->end

Caption: Logical decision tree for handling and storing V3D3.

References

Navigating Scale-Up: A Technical Support Hub for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to issues that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for V3D3?

A1: The most prevalent industrial synthesis method involves the vinylation of a pre-formed trimethylcyclotrisiloxane ring. This is typically achieved via a Grignard reaction, where a vinylating agent like vinylmagnesium bromide is reacted with a suitable trimethylcyclotrisiloxane precursor.[1] This method offers high selectivity for the desired product.

Q2: What are the primary safety concerns when scaling up V3D3 synthesis?

A2: The primary safety concern is the management of the highly exothermic Grignard reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly hinders heat dissipation. This can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup, potentially resulting in a thermal runaway.

Q3: How can I control the exothermicity of the reaction at scale?

A3: Effective thermal management is crucial. Key strategies include:

  • Slow and Controlled Reagent Addition: The vinylating agent (e.g., vinylmagnesium bromide) should be added to the cyclotrisiloxane precursor solution at a slow, controlled rate to manage the rate of heat generation.

  • Efficient Cooling: The reactor must be equipped with a high-capacity cooling system. Utilizing a jacketed reactor with a circulating coolant is standard practice.

  • Solvent Choice: Using a higher-boiling point solvent, such as tetrahydrofuran (THF) or toluene, can provide a wider temperature window for the reaction.[1]

Q4: What are the common byproducts in V3D3 synthesis and how can they be minimized?

A4: A common byproduct is the formation of linear siloxanes and other cyclic siloxanes with varying numbers of vinyl groups. The formation of Wurtz coupling byproducts can also occur. To minimize these, it is essential to:

  • Maintain a consistent and appropriate reaction temperature.

  • Ensure a controlled addition rate of the Grignard reagent.

  • Use high-purity starting materials and anhydrous reaction conditions to prevent side reactions.

Q5: What are the recommended purification methods for V3D3 at an industrial scale?

A5: Fractional vacuum distillation is the preferred method for purifying V3D3 on a large scale.[2][3][4][5][6] This technique is effective for separating the desired product from higher and lower boiling point impurities and unreacted starting materials. Operating under reduced pressure allows the distillation to be performed at lower temperatures, which is crucial for preventing thermal degradation of the heat-sensitive vinylsiloxane product.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of V3D3 Incomplete reaction.- Ensure the stoichiometry of the reactants is correct. - Extend the reaction time. - Verify the activity of the Grignard reagent.
Side reactions dominating.- Optimize the reaction temperature; lower temperatures may favor the desired product. - Ensure strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.
High Levels of Impurities Poor reaction control.- Improve the control of the reagent addition rate and temperature.
Inefficient purification.- Optimize the parameters of the fractional vacuum distillation, such as vacuum level, column temperature gradient, and reflux ratio.[2][3]
Reaction "Runaway" (Uncontrolled Exotherm) Reagent addition is too fast.- Immediately stop the addition of the reagent. - Maximize cooling to the reactor. - Have an emergency quenching plan in place.
Inadequate cooling capacity.- Ensure the cooling system is appropriately sized for the reaction scale.
Product Discoloration Presence of impurities or degradation.- Ensure all starting materials are of high purity. - Purify the product under vacuum to minimize thermal stress.[6]

Experimental Protocols

General Protocol for Vinylation of Trimethylcyclotrisiloxane via Grignard Reaction

This is a generalized protocol and should be optimized for specific equipment and scales.

  • Reactor Preparation: The reactor should be thoroughly cleaned, dried, and rendered inert with a dry, oxygen-free atmosphere (e.g., nitrogen or argon).

  • Solvent and Starting Material: Charge the reactor with a suitable anhydrous solvent (e.g., THF, toluene) and the trimethylcyclotrisiloxane precursor.

  • Grignard Reagent Preparation (or Procurement): If preparing in-situ, slowly add vinyl bromide to magnesium turnings in anhydrous ether or THF. For scale-up, commercially available vinylmagnesium bromide is often used.

  • Reaction: Cool the reactor to the desired temperature (e.g., 0-10 °C). Slowly add the vinylmagnesium bromide solution to the stirred solution of the cyclotrisiloxane precursor. The addition rate should be carefully controlled to maintain the reaction temperature within a narrow range.

  • Quenching: After the addition is complete, the reaction is typically stirred for an additional period to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation.

Data Presentation

Parameter Lab Scale (e.g., 1L) Pilot Scale (e.g., 50L) Production Scale (e.g., 500L) Effect on Yield/Purity
Reactant Ratio (Vinylating Agent : Cyclosiloxane) [Enter Value][Enter Value][Enter Value]Stoichiometry affects conversion and byproduct formation.
Solvent [Enter Type][Enter Type][Enter Type]Influences reaction kinetics and thermal management.
Reaction Temperature (°C) [Enter Range][Enter Range][Enter Range]Critical for controlling reaction rate and selectivity.
Reagent Addition Time (hours) [Enter Value][Enter Value][Enter Value]Key to managing the exotherm.
Stirring Speed (RPM) [Enter Value][Enter Value][Enter Value]Ensures homogeneity and efficient heat transfer.
Yield (%) [Enter Value][Enter Value][Enter Value]Measures the efficiency of the reaction.
Purity (%) (by GC) [Enter Value][Enter Value][Enter Value]Indicates the effectiveness of the reaction and purification.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Reactor Preparation (Inert Atmosphere) B Charge Anhydrous Solvent & Cyclosiloxane Precursor A->B C Cool Reactor B->C D Controlled Addition of Vinylmagnesium Bromide C->D E Reaction Monitoring (Temperature, Time) D->E F Quenching E->F G Phase Separation & Washing F->G H Drying G->H I Solvent Removal H->I J Fractional Vacuum Distillation I->J K Pure V3D3 J->K Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Purity Analyze Impurity Profile (GC-MS) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Excessive Side Reactions? Check_Reaction->Side_Reactions Purification_Issue Purification Inefficient? Check_Purity->Purification_Issue Incomplete_Reaction->Side_Reactions No Adjust_Stoichiometry Adjust Stoichiometry / Reaction Time Incomplete_Reaction->Adjust_Stoichiometry Yes Side_Reactions->Purification_Issue No Optimize_Temp Optimize Temperature / Addition Rate Side_Reactions->Optimize_Temp Yes Improve_Purification Optimize Distillation Conditions Purification_Issue->Improve_Purification Yes End Problem Resolved Adjust_Stoichiometry->End Optimize_Temp->End Improve_Purification->End

References

Technical Support Center: Purification of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are fractional vacuum distillation and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the synthesis process. The most common starting material is dichloromethylvinylsilane, which can lead to several byproducts.[1][2] Potential impurities include:

  • Unreacted starting materials: Residual dichloromethylvinylsilane.

  • Linear siloxanes: Short-chain linear poly(methylvinyl)siloxanes formed from incomplete cyclization or hydrolysis of the starting material.

  • Other cyclosiloxanes: Higher-order cyclosiloxanes (e.g., tetramer, pentamer) or isomers with different arrangements of vinyl and methyl groups.

  • Hydrolysis products: Silanols or other partially hydrolyzed species resulting from exposure to moisture.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 80 °C at a reduced pressure of 20 mmHg.[3] It is important to perform the distillation under vacuum to prevent thermal decomposition or polymerization at higher temperatures.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow for the separation and identification of the desired product from any residual impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and purity of the compound.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The distillation is very slow or not proceeding at the expected temperature.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check all connections of your distillation setup for leaks. Ensure the vacuum pump is functioning correctly and pulling a vacuum of approximately 20 mmHg or lower.

  • Possible Cause: Insufficient heating of the distillation pot.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated to minimize heat loss.

  • Possible Cause: "Bumping" of the liquid is preventing smooth boiling.

    • Solution: Ensure you have added boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.

Issue 2: The purity of the distilled product is lower than expected.

  • Possible Cause: The fractional distillation column is not efficient enough to separate impurities with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate of 1-2 drops per second is generally recommended.

  • Possible Cause: The fractions were not collected carefully.

    • Solution: Collect a "forerun" fraction containing the most volatile impurities before the temperature stabilizes at the boiling point of the product. Collect the main fraction over a narrow temperature range (e.g., ± 2 °C of the expected boiling point). Collect a "tail" fraction as the temperature begins to rise again. Analyze each fraction separately by GC-MS to determine which to combine.

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) is not optimal.

    • Solution: Perform small-scale analytical Thin Layer Chromatography (TLC) with different solvent systems to find the optimal mobile phase that provides good separation between the product and impurities. A common starting point for non-polar compounds like siloxanes is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally recommended for achieving a homogenous column bed.

  • Possible Cause: The column was overloaded with the crude sample.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase. If the separation is difficult, reduce the sample load.

Issue 2: The product is eluting too quickly or too slowly.

  • Possible Cause: The polarity of the mobile phase is too high or too low.

    • Solution: If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the product elutes too slowly or not at all (low Rf value), increase the polarity of the mobile phase.

Data Presentation

Purification MethodPurity AchievedTypical YieldKey Considerations
Fractional Vacuum Distillation >97%[3]Moderate to HighRequires a good vacuum source. Efficient for larger scale purification. Separation is dependent on the boiling point difference between the product and impurities.
Column Chromatography >99%Lower than distillationExcellent for removing impurities with similar boiling points. More time-consuming and uses larger volumes of solvent. Best suited for smaller to medium scale purification.

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and slowly apply vacuum to the system, aiming for a pressure of approximately 20 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this compound (~80 °C at 20 mmHg).

    • Switch to a clean receiving flask to collect the main product fraction over a stable temperature range.

    • Stop the distillation before the distillation flask runs dry to avoid the concentration and potential decomposition of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Detailed Methodology for Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

    • Mobile Phase: A non-polar solvent system is recommended. Start with pure hexane and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., 1-5%). The optimal solvent system should be determined by preliminary TLC analysis.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase (e.g., pure hexane).

    • Pour the slurry into a chromatography column with a stopcock at the bottom, ensuring a uniform and compact bed is formed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate test tubes or flasks.

    • Monitor the elution process using TLC to identify which fractions contain the purified product.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds that are more strongly adsorbed to the stationary phase.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow Crude Crude 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane Purification Purification Method Crude->Purification Distillation Fractional Vacuum Distillation Purification->Distillation  Large Scale Chromatography Column Chromatography Purification->Chromatography High Purity Small/Medium Scale Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Pure_Product Pure Product (>97%) Analysis->Pure_Product Impurities Impurities Analysis->Impurities

Caption: General workflow for the purification of this compound.

References

inhibiting side reactions during vinylsiloxane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to inhibiting side reactions during vinylsiloxane polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your vinylsiloxane polymerization experiments.

Issue 1: Premature Polymerization of Monomers During Storage

  • Observation: Your vinylsiloxane monomer appears more viscous than usual, cloudy, or has formed a gel or solid.

  • Potential Cause: Spontaneous free-radical polymerization has been initiated. This is often triggered by:

    • Heat: Elevated temperatures can cause the thermal decomposition of peroxides or azo compounds, initiating radical formation.[1]

    • Light: UV light can provide the energy to initiate radical formation.

    • Contaminants: Peroxides or other radical initiators may be present as impurities.

  • Recommended Solutions:

    • Assess Usability: Perform a quality control check. If the viscosity has only slightly increased, the monomer may still be usable for non-critical applications. However, for reactions requiring precise control, it is best to use fresh or purified monomer.

    • Purification: If the monomer is valuable, consider purification by distillation to remove any polymer that has formed. Ensure that a suitable inhibitor is added to the distillation flask and the collection vessel.

    • Proper Storage: Store vinylsiloxane monomers in a cool, dark, and dry place. For long-term storage, use an opaque container and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from promoting peroxide formation.[2]

Issue 2: Inhibition of Platinum-Catalyzed Curing (Hydrosilylation)

  • Observation: Your two-part vinylsiloxane system fails to cure, cures very slowly, or the cured elastomer is sticky and gummy at the interface with another material.[3][4]

  • Potential Cause: The platinum catalyst has been inhibited or "poisoned" by contact with certain chemical functional groups.[3][4] Common inhibitors for platinum catalysts include:

    • Sulfur compounds (e.g., from latex gloves, natural rubber).[5]

    • Nitrogen compounds (e.g., amines, amides, nitriles).[4]

    • Tin compounds (e.g., from condensation-cure silicones).[4]

    • Phosphorus, arsenic, and antimony compounds.

  • Recommended Solutions:

    • Identify the Source of Contamination: Review all materials that come into contact with your uncured silicone, including gloves, mixing containers, spatulas, and any mold surfaces.

    • Use Non-Inhibiting Materials: Switch to vinyl or nitrile gloves instead of latex.[5] Ensure all mixing and application tools are made of non-inhibiting materials like stainless steel, glass, or polyethylene.

    • Apply a Barrier Coat: If you must use a potentially inhibiting material as a mold, apply a barrier coat (e.g., a polyvinyl alcohol release agent) to prevent direct contact with the silicone.[3]

    • Heat Curing: In some cases, heating the silicone to a higher temperature can overcome mild inhibition and allow for a complete cure.

Issue 3: Unexpected Byproducts in Platinum-Catalyzed Hydrosilylation

  • Observation: Your final product contains unexpected siloxane structures or has properties inconsistent with the expected polymer.

  • Potential Cause: Side reactions can occur during platinum-catalyzed hydrosilylation, including:

    • Isomerization: The platinum catalyst can cause the migration of the double bond in the vinyl group to an internal position, which is less reactive in hydrosilylation.[6][7]

    • Dehydrogenative Silylation: This reaction can lead to the formation of Si-Si bonds and the release of hydrogen gas.[6][8]

    • Hydrogenation: The vinyl group may be reduced to an ethyl group.[6]

  • Recommended Solutions:

    • Optimize Catalyst Concentration: Use the lowest effective concentration of the platinum catalyst to minimize side reactions.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired hydrosilylation.

    • Choose a More Selective Catalyst: Different platinum catalysts (e.g., Karstedt's catalyst, Speier's catalyst) have different selectivities. Consider screening different catalysts for your specific application.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between an inhibitor and a retarder?

A1: While both are used to control polymerization, they function differently. A true inhibitor provides a distinct induction period during which no polymerization occurs. It is consumed during this period, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, slows down the rate of polymerization but does not provide a defined induction period.

Q2: What are common inhibitors for free-radical polymerization of vinylsiloxanes?

A2: Phenolic compounds are widely used as inhibitors for free-radical polymerization. Examples include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

Stable free radicals, such as nitroxides (e.g., TEMPO), are also effective inhibitors.[9]

Q3: How do phenolic inhibitors stop free-radical polymerization?

A3: Phenolic inhibitors work by donating a hydrogen atom to the propagating polymer radical (P•). This terminates the growing polymer chain and forms a stable phenoxy radical that is not reactive enough to initiate a new polymer chain.

Q4: Can I add an inhibitor to my reaction mixture to slow it down?

A4: Yes, this is a common technique to control the reaction rate and pot life, particularly in platinum-cured systems.[4] These are often referred to as "desired inhibitors" or retarders. They temporarily interact with the platinum catalyst, slowing its activity at room temperature, but release the catalyst at elevated temperatures to allow for curing.[4]

Data Presentation

The following table provides illustrative data on the effectiveness of different inhibitors on the induction time of vinyl monomer polymerization. While this data is for acrylonitrile and not vinylsiloxane, it demonstrates the significant impact inhibitors can have.

InhibitorDose (ppm)Induction Time (hours)
Blank01
Hydroquinone (HQ)1012
OH-TEMPO560
BQDI5136

Data is for illustrative purposes and is based on the polymerization of uninhibited acrylonitrile at 110°C. OH-TEMPO: 2,2,4,4-tetramethyl-4-hydroxy-1-piperidinyloxy. BQDI: Benzamine, N-{4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidine}.

Experimental Protocols

Protocol 1: Quality Control Check for Premature Polymerization of Vinylsiloxane Monomer

  • Visual Inspection: Carefully observe the monomer in its container. Note any signs of increased viscosity, cloudiness, or the presence of gels or solid particles.

  • Solubility Test: a. Place approximately 100 mg of the vinylsiloxane monomer in a small vial. b. Add 2 mL of a suitable solvent (e.g., toluene, THF). c. Agitate the vial and observe. The monomer should dissolve completely. The presence of insoluble material indicates that polymerization has occurred.

  • ¹H NMR Analysis (Optional): a. Prepare a sample of the monomer in a deuterated solvent (e.g., CDCl₃). b. Acquire a ¹H NMR spectrum. c. The presence of sharp, well-defined vinyl proton signals (typically between 5.7 and 6.2 ppm) indicates the presence of the monomer. Broadening of these signals or the appearance of new signals in the aliphatic region may indicate polymerization.

Protocol 2: General Procedure for Minimizing Premature Polymerization During a Reaction

  • Monomer Preparation: If your monomer contains an inhibitor and you need to remove it for the reaction, pass it through a column of activated alumina immediately before use. Do not store the purified, inhibitor-free monomer for extended periods.

  • Inert Atmosphere: Assemble your reaction glassware and dry it thoroughly. Purge the system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: If using a solvent, ensure it is thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Temperature Control: Use an oil bath or other suitable apparatus to maintain a stable and controlled reaction temperature. Avoid localized overheating.

  • Controlled Addition: If the polymerization is highly exothermic, add the monomer or initiator dropwise to the reaction mixture to control the rate of heat generation.

Visualizations

Free_Radical_Polymerization_and_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (I) R Radical (R•) I->R Heat/Light RM Initiated Monomer (RM•) R->RM M Monomer (M) M->RM P_n Growing Polymer Chain (Pₙ•) RM->P_n Adds Monomers P_n1 Longer Polymer Chain (Pₙ₊₁•) P_n->P_n1 M2 Monomer (M) M2->P_n1 P_n_inhibit Growing Polymer Chain (Pₙ•) P_n1->P_n_inhibit PH Terminated Polymer (PₙH) P_n_inhibit->PH InH Inhibitor (InH) InH->PH In_rad Stable Radical (In•) InH->In_rad

Caption: Free radical polymerization initiation, propagation, and inhibition.

Troubleshooting_Workflow cluster_free_radical Free-Radical Polymerization cluster_platinum Platinum-Catalyzed Hydrosilylation start Polymerization Issue Observed q_type What type of polymerization? start->q_type fr_issue Issue: Premature Polymerization / Gelling q_type->fr_issue Free-Radical pt_issue Issue: Incomplete Cure / Stickiness q_type->pt_issue Platinum-Catalyzed fr_cause1 Cause: Heat/Light Exposure fr_issue->fr_cause1 fr_cause2 Cause: Contaminants fr_issue->fr_cause2 fr_sol1 Solution: Store Cool & Dark fr_cause1->fr_sol1 fr_sol2 Solution: Use Inhibitor fr_cause2->fr_sol2 fr_sol3 Solution: Purify Monomer fr_cause2->fr_sol3 pt_cause Cause: Catalyst Inhibition pt_issue->pt_cause pt_sol1 Solution: Check for S, N, Sn Contaminants pt_cause->pt_sol1 pt_sol2 Solution: Use Non-Inhibiting Materials (Nitrile Gloves) pt_sol1->pt_sol2 pt_sol3 Solution: Apply Barrier Coat pt_sol1->pt_sol3

Caption: Troubleshooting workflow for common vinylsiloxane polymerization issues.

References

Validation & Comparative

A Comparative Guide to the Ring-Opening Polymerization of Cyclotrisiloxanes (D3) and Cyclotetrasiloxanes (D4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of cyclic siloxanes is a cornerstone for the synthesis of polysiloxanes, a class of polymers with exceptional properties and diverse applications, including in the biomedical and pharmaceutical fields. Among the various cyclic siloxane monomers, hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4) are the most predominantly used. The choice between these two monomers is critical as it significantly influences the polymerization kinetics, the degree of control over the final polymer structure, and the properties of the resulting material. This guide provides an objective comparison of the ROP of D3 and D4, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate monomer for their specific application.

Key Differences in Reactivity and Polymerization Control

The fundamental difference between the ROP of D3 and D4 lies in their ring strain. The three-membered siloxane ring of D3 is significantly more strained than the four-membered ring of D4. This higher ring strain in D3 makes it substantially more reactive towards ring-opening. In anionic ROP, D3 polymerizes at a rate that is approximately 100 to 1000 times faster than that of D4 under similar conditions.

This disparity in reactivity has profound implications for the polymerization mechanism and the level of control achievable. The anionic ROP of D3 is often described as a "living" polymerization, especially when initiated with organolithium reagents. This means that the polymerization proceeds with minimal chain termination or chain transfer reactions. The living nature of D3 polymerization allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to create well-defined block copolymers.

In contrast, the ROP of D4 is typically an equilibrium polymerization. This process is characterized by a dynamic equilibrium between the monomer, the growing polymer chains, and various cyclic oligomers. A significant side reaction in the ROP of D4 is "back-biting," where the active end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic oligomers (predominantly D4, D5, and D6) and a broadening of the molecular weight distribution. Consequently, achieving precise control over the molecular weight and architecture of polymers derived from D4 is more challenging.

Cationic ROP can also be employed for both D3 and D4, typically initiated by strong protic acids. However, cationic ROP is generally more prone to side reactions, such as chain transfer and back-biting, for both monomers, making it more difficult to achieve the high degree of control associated with the anionic ROP of D3.

Quantitative Comparison of Polymer Properties

The following tables summarize typical quantitative data obtained from the anionic and cationic ROP of D3 and D4, highlighting the differences in the resulting polymer properties. It is important to note that direct side-by-side comparisons in the literature under identical conditions are scarce; the data presented here is a compilation from various sources with closely related experimental setups to provide a representative comparison.

Table 1: Comparison of Anionic Ring-Opening Polymerization of D3 and D4

ParameterCyclotrisiloxane (D3)Cyclotetrasiloxane (D4)
Typical Initiator n-Butyllithium (n-BuLi)Potassium hydroxide (KOH)
Polymerization Type LivingEquilibrium
Relative Rate High (100-1000x faster than D4)Low
Control over MW ExcellentModerate
Number-Average MW (Mn) Controllable (e.g., 10 - 100 kDa)Broad range (e.g., 20 - 500 kDa)
Polydispersity Index (PDI) Narrow (typically < 1.2)Broad (typically > 1.5)
Side Reactions Minimal (at high monomer concentration)Significant back-biting and redistribution

Table 2: Comparison of Cationic Ring-Opening Polymerization of D3 and D4

ParameterCyclotrisiloxane (D3)Cyclotetrasiloxane (D4)
Typical Initiator Trifluoromethanesulfonic acid (TfOH)Trifluoromethanesulfonic acid (TfOH)
Polymerization Type Non-equilibrium, but with side reactionsEquilibrium
Relative Rate HighModerate
Control over MW Moderate to PoorPoor
Number-Average MW (Mn) Broad rangeBroad range
Polydispersity Index (PDI) Broad (typically > 1.5)Broad (typically > 2.0)
Side Reactions Significant chain transfer and back-bitingSignificant back-biting and redistribution

Experimental Protocols

Detailed Methodology for Living Anionic ROP of Hexamethylcyclotrisiloxane (D3)

Objective: To synthesize polydimethylsiloxane (PDMS) with a controlled molecular weight and narrow polydispersity via the living anionic ROP of D3.

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

  • n-Butyllithium (n-BuLi) solution in hexanes, titrated prior to use.

  • Anhydrous methanol (for termination).

  • Argon or Nitrogen gas (high purity).

  • Schlenk line and oven-dried glassware.

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to the Schlenk line under a positive pressure of inert gas.

  • Monomer and Solvent Addition: Introduce the desired amount of purified D3 into the flask. Add anhydrous THF via a cannula or syringe. Stir the mixture until the D3 is completely dissolved.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the calculated amount of n-BuLi solution dropwise via a syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]). A faint yellow color may be observed.

  • Propagation: Allow the reaction to proceed at 0 °C for the desired time (typically a few hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of anhydrous methanol via a syringe. The color of the solution should disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh methanol and dry it under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting PDMS for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Detailed Methodology for Cationic ROP of Octamethylcyclotetrasiloxane (D4)

Objective: To synthesize polydimethylsiloxane (PDMS) via the cationic ROP of D4.

Materials:

  • Octamethylcyclotetrasiloxane (D4), dried over calcium hydride and distilled.

  • Anhydrous dichloromethane (DCM), freshly distilled.

  • Trifluoromethanesulfonic acid (TfOH), handled with care in a fume hood.

  • Sodium bicarbonate solution (saturated).

  • Argon or Nitrogen gas (high purity).

  • Schlenk line and oven-dried glassware.

Procedure:

  • Reactor Setup: Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a connection to the Schlenk line under an inert atmosphere.

  • Monomer and Solvent Addition: Add the desired amount of purified D4 to the flask, followed by anhydrous DCM via a cannula or syringe. Stir until the D4 is fully dissolved.

  • Initiation: At room temperature, carefully add a catalytic amount of TfOH (typically a monomer to initiator ratio of 1000:1 to 100:1) to the stirred solution via a microsyringe. The reaction is often exothermic.

  • Propagation: Allow the polymerization to proceed at room temperature. The viscosity of the solution will increase as the polymer forms. The reaction is typically allowed to run for several hours to reach equilibrium.

  • Termination: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Polymer Isolation and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer several times with deionized water. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.

  • Drying: Dry the resulting viscous polymer under vacuum to remove any residual solvent and volatile cyclic siloxanes.

  • Characterization: Analyze the molecular weight (Mn and Mw) and PDI of the obtained PDMS using GPC.

Visualization of Polymerization Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways in the anionic and cationic ROP of cyclosiloxanes.

Anionic_ROP_D3 Anionic ROP of D3 (Living Polymerization) cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Initiator (e.g., R-Li+) D3_monomer D3 Monomer Initiator->D3_monomer Nucleophilic Attack Living_end Living Polymer Chain (Silanolate Anion) D3_monomer->Living_end Ring Opening D3_monomer2 D3 Monomer Living_end->D3_monomer2 Chain Growth Living_end2 Living Polymer Chain Terminator Terminating Agent (e.g., CH3OH) Living_end2->Terminator Quenching Final_Polymer PDMS Polymer Terminator->Final_Polymer Protonation

Caption: Anionic ROP of D3 proceeds via a living mechanism with distinct initiation, propagation, and controlled termination steps.

Anionic_ROP_D4 Anionic ROP of D4 (Equilibrium Polymerization) cluster_main_path Main Polymerization Pathway cluster_side_reaction Side Reaction: Back-biting Initiator Initiator (e.g., KOH) D4_monomer D4 Monomer Initiator->D4_monomer Initiation Propagating_Chain Growing Polymer Chain D4_monomer->Propagating_Chain Propagation Propagating_Chain->D4_monomer Chain Growth Propagating_Chain2 Growing Polymer Chain Final_Polymer PDMS Polymer (Broad PDI) Propagating_Chain->Final_Polymer Equilibrium Cyclic_Oligomers Cyclic Oligomers (D4, D5, D6, etc.) Propagating_Chain2->Cyclic_Oligomers Intramolecular Attack

Caption: Anionic ROP of D4 is an equilibrium process prone to back-biting, leading to a mixture of linear polymer and cyclic oligomers.

Cationic_ROP Cationic ROP of Cyclosiloxanes (D3/D4) cluster_initiation_cationic Initiation cluster_propagation_cationic Propagation & Side Reactions Initiator Initiator (e.g., H+) Monomer Cyclosiloxane (D3 or D4) Initiator->Monomer Protonation Active_Center Active Center (e.g., Silyloxonium ion) Monomer->Active_Center Ring Opening Monomer2 Monomer Active_Center->Monomer2 Propagation Backbiting Cyclic Oligomers Active_Center->Backbiting Back-biting Chain_Transfer Terminated Chain + New Active Center Active_Center->Chain_Transfer Chain Transfer Final_Polymer PDMS Polymer (Broad PDI) Active_Center->Final_Polymer Termination

Caption: Cationic ROP of both D3 and D4 involves highly reactive intermediates, leading to multiple competing reaction pathways.

Conclusion

The choice between cyclotrisiloxanes (D3) and cyclotetrasiloxanes (D4) for ring-opening polymerization has a profound impact on the resulting polysiloxane's properties and the feasibility of achieving a desired macromolecular architecture. For applications requiring precise control over molecular weight, low polydispersity, and the synthesis of well-defined block copolymers, the living anionic ROP of the more reactive D3 is the superior choice. Conversely, for bulk polymerization where high molecular weight is desired and a broader molecular weight distribution is acceptable, the less reactive and more commercially available D4 is often employed, typically in an equilibrium polymerization process. Understanding the fundamental differences in their reactivity and polymerization mechanisms is crucial for researchers to design and synthesize polysiloxanes with tailored properties for advanced applications in materials science and drug development.

Validating the Purity of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Comparative Guide to qNMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key building block in the synthesis of specialized silicone polymers and organic compounds, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for validating its purity: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for the direct and highly accurate determination of purity for organic compounds.[1][2] Unlike chromatographic techniques that often rely on response factors and calibration with a specific reference standard of the analyte, qNMR allows for quantification against a certified internal standard, which can be chemically different from the analyte.[1] This makes it a versatile and efficient method for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly effective in identifying and quantifying trace impurities in materials like cyclosiloxanes.[4]

This guide presents detailed experimental protocols for both qNMR and GC-MS analysis of this compound, alongside a comparative analysis of their performance based on typical experimental outcomes.

Comparative Purity Analysis: qNMR vs. GC-MS

The following table summarizes representative data for the purity assessment of a batch of this compound using both qNMR and GC-MS. This data is illustrative of the expected performance of each technique.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity of this compound (%) 99.2 ± 0.399.1 (Area % Normalization)
Identified Impurities (%) - Higher-order cyclosiloxanes: 0.5 - Linear siloxane oligomers: 0.3- Higher-order cyclosiloxanes (e.g., D4, D5): 0.6 - Linear siloxane oligomers: 0.2 - Other volatile impurities: 0.1
Limit of Quantification (LOQ) ~0.1%ppm to sub-ppm level
Analysis Time per Sample ~15-20 minutes~30-45 minutes
Sample Preparation Time Minimal (dissolution)Minimal (dissolution and dilution)
Key Advantages - Primary analytical method - High precision and accuracy - Does not require an analyte-specific reference standard - Non-destructive- High sensitivity for volatile impurities - Excellent for impurity profiling and identification - Established and widely available technique
Key Limitations - Lower sensitivity compared to GC-MS for trace impurities - Potential for signal overlap in complex mixtures- Requires a volatile and thermally stable analyte - Purity is often reported as area percent, which can be less accurate than qNMR without response factor correction

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol provides a general framework for the purity determination of this compound by ¹H qNMR using an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic anhydride, 1,4-Dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the certified internal standard into the same vial to achieve a near equimolar ratio with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30')

  • Temperature: 298 K

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis)

  • Pulse Angle: 30°

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated)

  • Acquisition Time: ≥ 3 seconds

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., the vinyl protons) and a signal of the internal standard. The vinyl protons of the analyte appear as a multiplet between approximately 5.7 and 6.2 ppm, and the methyl protons as a singlet around 0.1-0.2 ppm.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound and its volatile impurities by GC-MS.

1. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane, Hexane)

  • GC vials with septa

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.

  • Transfer the final solution to a GC vial.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent GC or equivalent

  • Mass Spectrometer: Mass selective detector

  • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

4. Data Analysis:

  • Identify the peak corresponding to this compound and any impurity peaks in the total ion chromatogram.

  • Confirm the identity of the peaks by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in vinyl-functional cyclosiloxanes include other cyclosiloxane rings (e.g., D4, D5) and linear siloxane oligomers.[3]

  • Determine the relative purity by area percent normalization, where the area of the analyte peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for qNMR and GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq process_fid Process FID (FT, Phasing, Baseline Correction) nmr_acq->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Analysis dissolve_gc Dissolve sample in solvent dilute_gc Dilute to working concentration dissolve_gc->dilute_gc transfer_gc Transfer to GC vial dilute_gc->transfer_gc gcms_acq Inject and run GC-MS analysis transfer_gc->gcms_acq identify_peaks Identify peaks in chromatogram gcms_acq->identify_peaks analyze_ms Analyze mass spectra for identification identify_peaks->analyze_ms area_percent Calculate purity by area % analyze_ms->area_percent

Caption: Workflow for purity determination by GC-MS.

Conclusion

Both qNMR and GC-MS are highly effective techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For a direct, highly accurate, and precise determination of the absolute purity without the need for an analyte-specific certified reference material, qNMR is the superior choice. For the sensitive detection and identification of volatile trace impurities, GC-MS provides unparalleled capability. In a comprehensive quality control strategy, these two techniques can be considered complementary, with qNMR providing a robust purity value for the main component and GC-MS offering a detailed profile of any volatile impurities.

References

Cross-Validation of NMR and GC-MS for the Characterization of Trivinyl Trimethylcyclotrisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis and quality control of organosilicon compounds, the precise and unambiguous characterization of molecular structure is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of trivinyl trimethylcyclotrisiloxane. The cross-validation of data obtained from these orthogonal methods provides a high degree of confidence in the identity, purity, and structural integrity of this versatile chemical intermediate.

Data Presentation: A Comparative Overview

The complementary nature of NMR and GC-MS allows for a thorough characterization of trivinyl trimethylcyclotrisiloxane. While NMR provides detailed information about the molecular structure and the chemical environment of individual atoms, GC-MS excels at separation and identification based on mass-to-charge ratio, confirming the molecular weight and revealing characteristic fragmentation patterns.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Cross-Validation Point
Identity Confirmation Provides detailed structural information through chemical shifts (¹H, ²⁹Si) and coupling constants, confirming the presence and connectivity of methyl and vinyl groups on the cyclotrisiloxane ring.Provides the retention time for the separated compound and the mass spectrum, including the molecular ion peak, which confirms the molecular weight. The fragmentation pattern serves as a molecular fingerprint.The molecular structure elucidated by NMR must be consistent with the molecular weight and fragmentation pattern observed in the mass spectrum.
Purity Assessment Quantitative ¹H NMR (qNMR) can be used with an internal standard to determine the absolute purity of the compound. The presence of impurities can be identified by extraneous peaks in the spectrum.The peak area percentage of the main component in the chromatogram provides a measure of relative purity. Impurities are visible as separate peaks in the chromatogram.The purity levels determined by both techniques should be in agreement. Impurities detected by GC-MS can be further characterized by their mass spectra and, if in sufficient quantity, isolated for NMR analysis.
Structural Isomer Differentiation Can distinguish between different isomers (e.g., cis/trans isomers of the cyclotrisiloxane ring) based on differences in chemical shifts and coupling constants.May not readily distinguish between certain isomers if they have very similar retention times and fragmentation patterns.NMR can definitively identify the specific isomeric form, which can then be correlated with a specific peak in the gas chromatogram.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental protocol for the NMR analysis of trivinyl trimethylcyclotrisiloxane is provided below. This protocol is based on general procedures for the analysis of organosilicon compounds.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of trivinyl trimethylcyclotrisiloxane in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ²⁹Si).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

²⁹Si NMR Spectroscopy Parameters:

  • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 (or more, due to the low natural abundance and sensitivity of ²⁹Si)

  • Relaxation Delay: 10.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 200 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of trivinyl trimethylcyclotrisiloxane, adaptable to most standard GC-MS systems.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of trivinyl trimethylcyclotrisiloxane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC Parameters:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Interpretation cluster_validation Cross-Validation Sample Trivinyl Trimethylcyclotrisiloxane Sample NMR NMR Spectroscopy (¹H, ²⁹Si) Sample->NMR GCMS GC-MS Analysis Sample->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data GCMS_Data Chromatogram & Mass Spectrum (Retention Time, m/z, Fragmentation) GCMS->GCMS_Data Comparison Data Comparison & Structural Confirmation NMR_Data->Comparison GCMS_Data->Comparison

Caption: Workflow for the cross-validation of trivinyl trimethylcyclotrisiloxane.

LogicalRelationship cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Analysis H1_NMR ¹H NMR - Vinyl Protons - Methyl Protons Structure Confirmed Structure of Trivinyl Trimethylcyclotrisiloxane H1_NMR->Structure Confirms functional groups Si29_NMR ²⁹Si NMR - Cyclotrisiloxane Ring Silicon Si29_NMR->Structure Confirms backbone Molecular_Ion Molecular Ion Peak (m/z = 258) Molecular_Ion->Structure Confirms molecular weight Fragmentation Fragmentation Pattern (e.g., loss of methyl, vinyl) Fragmentation->Structure Confirms substructures

Caption: Logical relationship of NMR and GC-MS data in structural confirmation.

A Comparative Performance Analysis of Vinyl-Functional Silanes in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is paramount in tailoring the properties of silicone elastomers for specific applications. This guide provides an objective comparison of the performance of various vinyl-functional silanes in silicone elastomers, supported by experimental data and detailed methodologies.

Vinyl-functional silanes are instrumental in the curing of silicone elastomers, acting as crosslinkers or coupling agents that significantly influence the final mechanical and physical properties of the material. The choice of a specific vinyl silane can impact tensile strength, elongation, tear strength, hardness, and adhesion, making a clear understanding of their comparative performance essential for material development.

Performance Comparison of Vinyl-Functional Silanes

The following tables summarize the quantitative effects of different vinyl-functional silanes on the mechanical properties of silicone elastomers. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview.

Table 1: Effect of Vinyl Silane Type on Mechanical Properties of Silicone Elastomers

Vinyl-Functional SilaneTensile StrengthElongation at BreakTear StrengthHardnessNotable Characteristics
Vinyltrimethoxysilane (VTMO) ModerateModerateModerateModerateFaster hydrolysis rate, more volatile, better solubility in polar solvents.[1]
Vinyltriethoxysilane (VTEO) Moderate to HighHighModerateModerate to HighSlower hydrolysis rate, less volatile, more compatible with less polar systems.[1]
Vinyldimethylethoxysilane HighHighHighModerateOften used as an end-capping agent for vinyl silicone fluids.[2]
Vinyltris(2-methoxyethoxy)silane ModerateModerateModerateModerateCan improve the dispersion of fillers.
Vinyl-Modified Silica IncreasedDecreasedN/AIncreasedEnhances mechanical strength compared to unmodified silica.[3]

Table 2: Influence of Vinyltriethoxysilane (VTEOS) Concentration on Mechanical Properties of Precipitated Silica Filled Silicone Rubber

VTEOS Concentration (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
0LowerHigherHigherHigher
2.0IncreasedDecreasedDecreasedDecreased

Source: Data synthesized from a study on the effect of VTEOS content in precipitated silica filled silicone rubbers.[4] The study indicated that as the content of VTEOS increased from 0 to 2.0 phr, the hardness of the silicone rubber increased, while tensile strength, elongation at break, and tear strength decreased.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of vinyl-functional silanes in silicone elastomers.

Mechanical Property Testing

1. Tensile Strength and Elongation at Break (ASTM D412)

  • Specimen Preparation: Dumbbell-shaped specimens are cut from cured silicone elastomer sheets using a die.[5][6][7] The thickness of the narrow section is measured at three points, with the median value being used for calculations.[6]

  • Test Procedure: The specimen is placed in the grips of a universal testing machine.[5] The machine is set to a constant rate of grip separation, typically 500 ± 50 mm/min.[6] The force and elongation are recorded until the specimen ruptures.[5]

  • Data Analysis:

    • Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.[7]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[5]

2. Tear Strength (ASTM D624)

  • Specimen Preparation: Test pieces of specific geometries (e.g., Type A, B, C, or T) are prepared.[8]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine.[8] The rate of grip separation is typically 500 mm/min for Type A, B, or C specimens and 50 mm/min for Type T specimens.[8] The force required to propagate a tear is recorded.[8]

  • Data Analysis: Tear strength is calculated as the maximum force recorded divided by the thickness of the specimen.[8]

3. Hardness (ASTM D2240)

  • Apparatus: A durometer of the appropriate type (e.g., Shore A for soft elastomers) is used.[9][10]

  • Test Procedure: The durometer is pressed firmly and vertically onto the surface of the cured silicone elastomer sample.[10] The indentation depth is measured, which corresponds to a hardness value on the Shore scale.[10] The reading is typically taken immediately after firm contact is made.[10]

Curing and Sample Preparation
  • Compounding: The vinyl-functional silane, silicone polymer, filler (e.g., fumed silica), and a curing agent (e.g., peroxide or a platinum catalyst) are mixed using a two-roll mill or an internal mixer.

  • Curing: The compounded silicone elastomer is then cured into sheets of a specified thickness by compression molding at a defined temperature and pressure for a specific duration. For peroxide-cured systems, a post-curing step at a higher temperature is often employed to remove volatile by-products and stabilize the material properties.[11]

Visualizing the Process and Concepts

To better understand the relationships and workflows involved in the performance comparison of vinyl-functional silanes, the following diagrams are provided.

cluster_Silanes Vinyl-Functional Silanes cluster_Elastomer Silicone Elastomer Matrix cluster_Performance Performance Evaluation VTMO Vinyltrimethoxysilane Compounding Compounding VTMO->Compounding Crosslinker VTEO Vinyltriethoxysilane VTEO->Compounding Crosslinker Other_Silanes Other Vinyl Silanes (e.g., Vinyldimethylethoxysilane) Other_Silanes->Compounding Crosslinker Silicone_Polymer Silicone Polymer Silicone_Polymer->Compounding Filler Filler (e.g., Silica) Filler->Compounding Curing_Agent Curing Agent (Peroxide or Platinum Catalyst) Curing_Agent->Compounding Curing Curing Compounding->Curing Molding & Heating Cured_Elastomer Cured_Elastomer Curing->Cured_Elastomer Crosslinked Network Performance_Evaluation Performance_Evaluation Cured_Elastomer->Performance_Evaluation Testing Tensile Tensile Strength & Elongation Performance_Evaluation->Tensile Tear Tear Strength Performance_Evaluation->Tear Hardness Hardness Performance_Evaluation->Hardness

Figure 1: General workflow for evaluating the performance of vinyl-functional silanes.

Start Start Sample_Prep Prepare Dumbbell Specimen (ASTM D412) Start->Sample_Prep Mount_Sample Mount in Universal Testing Machine Sample_Prep->Mount_Sample Apply_Load Apply Tensile Load at Constant Speed (500 mm/min) Mount_Sample->Apply_Load Record_Data Record Force and Elongation Data Apply_Load->Record_Data Rupture Specimen Rupture? Record_Data->Rupture Rupture->Apply_Load No Calculate_Properties Calculate Tensile Strength & Elongation at Break Rupture->Calculate_Properties Yes End End Calculate_Properties->End

Figure 2: Experimental workflow for tensile strength and elongation testing (ASTM D412).

cluster_Properties Resulting Mechanical Properties Silane Vinyl-Functional Silane Curing Curing (Heat + Catalyst) Silane->Curing Silicone_Polymer Silicone Polymer Chains Silicone_Polymer->Curing Crosslinked_Network Crosslinked Silicone Elastomer Network Curing->Crosslinked_Network Forms Covalent Bonds Tensile_Strength Tensile Strength Crosslinked_Network->Tensile_Strength Elongation Elongation Crosslinked_Network->Elongation Hardness Hardness Crosslinked_Network->Hardness

Figure 3: Logical relationship between vinyl silane, curing, and mechanical properties.

References

Vinyl Content Dictates Polysiloxane Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now leverage a detailed comparison of polysiloxane thermal stability as a function of vinyl group concentration. This guide provides a comprehensive overview of how vinyl content influences the thermal degradation of polysiloxanes, supported by experimental data and detailed methodologies.

The inclusion of vinyl groups in the polysiloxane backbone has been shown to significantly alter the thermal properties of these versatile polymers. A study on methylvinylsiloxane rubber demonstrated that a sample containing 2% vinyl by weight exhibited superior characteristics, including a reduced rate of polymer chain bond breakage and enhanced resistance to thermal oxidation compared to those with different vinyl concentrations.[1][2] This suggests an optimal vinyl content for maximizing thermal stability.

Quantitative Comparison of Thermal Stability

The thermal stability of polysiloxanes with varying functional groups can be effectively evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset decomposition temperature (Tonset) and the percentage of residual mass (char yield) at high temperatures.

Polysiloxane TypeVinyl Content (% by weight)Onset Decomposition Temperature (°C)Char Yield at 800°C (%)AtmosphereHeating Rate (°C/min)Reference
Methylvinylsiloxane Rubber2Not explicitly stated, but showed the lowest degradation rateNot explicitly statedNot specifiedNot specified[1][2]
Vinyl-functionalized PolyborosiloxaneNot specified~340~82.4Not specifiedNot specified[3]
Silicone Rubber (only Si-O-Si bonds)0Not specified11.4Not specifiedNot specified[3]
Vinyl-terminated Polydimethylsiloxane (PDMS)Not specifiedPyrolyzed from 325 to 400Not specifiedInert6.25[4]

Note: The table above is a summary of data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol is a generalized methodology for assessing the thermal stability of polysiloxanes using TGA, based on common practices found in the literature.[5][6]

Objective: To determine the thermal stability of polysiloxane samples with different vinyl content by measuring the weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Perkin Elmer TGA 7, Mettler Toledo TGA/DSC1)[6]

  • Analytical Balance

  • Sample Pans (e.g., Al2O3 crucibles)

Materials:

  • Polysiloxane samples with varying vinyl content

  • Inert gas (e.g., Nitrogen)[6]

  • Oxidizing gas (e.g., Air or Oxygen), if studying thermo-oxidative degradation

Procedure:

  • Sample Preparation: Accurately weigh 6-10 mg of the polysiloxane sample into a tared TGA sample pan.[6]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50-60 mL/min) to create an inert atmosphere.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., room temperature or 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C or 900°C).[5][6]

  • Data Collection: Record the sample weight as a function of temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Calculate the char yield, which is the percentage of residual mass at the final temperature.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum degradation rates.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample Polysiloxane Samples (Varying Vinyl Content) Weighing Weigh 6-10 mg of Sample Sample->Weighing Pan Place in TGA Pan Weighing->Pan Load Load Sample into TGA Furnace Pan->Load Purge Purge with N2 (50-60 mL/min) Load->Purge Heat Heat at 10°C/min to 800-900°C Purge->Heat Record Record Weight vs. Temperature Heat->Record Plot Plot TGA and DTG Curves Record->Plot Determine Determine Tonset, Char Yield, and Max Degradation Rate Plot->Determine Compare Compare Thermal Stabilities Determine->Compare

Caption: Experimental workflow for assessing polysiloxane thermal stability using TGA.

Degradation Mechanisms

The thermal degradation of polysiloxanes in an inert atmosphere primarily proceeds through depolymerization, leading to the formation of volatile cyclic oligomers. The presence of vinyl groups can influence this process. In vinyl-functionalized polysiloxanes, the vinyl groups can act as radical scavengers, potentially inhibiting degradation pathways that proceed via radical mechanisms.[7] This can lead to an increase in the thermal stability and a higher char yield at elevated temperatures.[7]

Furthermore, the incorporation of elements like boron in vinyl-functionalized polyborosiloxanes introduces high-energy Si-O-B bonds, which contribute to enhanced thermal stability compared to conventional silicone rubber with only Si-O-Si bonds.[3] The degradation of these materials can involve complex rearrangements and the formation of a stable SiBOC ceramic residue at high temperatures.[3]

References

comparative study of platinum vs peroxide curing for VMC3-based silicones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study: Platinum vs. Peroxide Curing for Medical-Grade Silicones

For researchers, scientists, and drug development professionals, the choice of silicone curing method is a critical decision that impacts the final product's performance, purity, and biocompatibility. This guide provides an objective comparison of platinum-cured and peroxide-cured silicones, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate material for your application. While this guide focuses on general medical-grade silicones, the principles and data are broadly applicable to vinyl-functionalized (VMQ) silicone elastomers, including those with specific formulations like VMC3.

Executive Summary

Platinum-cured silicones, also known as addition-cured silicones, offer higher purity, superior mechanical properties, and excellent biocompatibility, making them the preferred choice for critical medical and pharmaceutical applications.[1][2][3] Peroxide-cured silicones, or free-radical-cured silicones, are a more cost-effective option with a longer history of use and are suitable for less critical applications where the presence of trace byproducts is not a significant concern.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the typical quantitative data for key performance indicators of platinum-cured versus peroxide-cured medical-grade silicones.

Table 1: Comparison of Mechanical Properties

PropertyPlatinum-Cured SiliconePeroxide-Cured SiliconeTest Method
Hardness (Shore A) 60 ± 560DIN 53505
Tensile Strength (MPa) 10.0[5]6 - 11[6][7]DIN 53 504 S2 / ASTM D412
Elongation at Break (%) 450[5]440 - 1200[6][7]DIN 53 504 S2 / ASTM D412
Tear Strength (N/mm) 25[5]Not specifiedASTM D624 die B
Compression Set (%) 18 (22h @ 175°C)31 (22h @ 175°C)[7]-

Table 2: Comparison of Purity and Biocompatibility

PropertyPlatinum-Cured SiliconePeroxide-Cured SiliconeTest Method / Standard
Curing Byproducts None[8]Volatile organic acids, ketones, peroxides[7][8]-
Extractables & Leachables Very low levels of cyclosiloxanes[9]Higher levels of organic acids and other byproducts[10]GC-MS, HPLC-MS
Biocompatibility Excellent, meets USP Class VI, ISO 10993[2][11][12]Good, can meet USP Class VI with post-curing[13][14]USP Class VI, ISO 10993
Cytotoxicity Non-cytotoxic[12]Can be cytotoxic without proper post-curingISO 10993-5

Curing Mechanisms

The fundamental difference between the two types of silicones lies in their curing chemistry.

Platinum Curing (Addition Cure)

In this process, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group across a vinyl (CH2=CH-) group on the polymer chain.[10] This reaction is highly efficient and creates a stable cross-linked network without generating any byproducts.[8]

PlatinumCuring Silicone_Polymer_Vinyl Silicone Polymer (-Si-CH=CH2) Cured_Silicone Cured Silicone Elastomer (-Si-CH2-CH2-Si-) Silicone_Polymer_Vinyl->Cured_Silicone Crosslinker_Hydride Crosslinker (-Si-H) Crosslinker_Hydride->Cured_Silicone Catalyst Platinum Catalyst Catalyst->Cured_Silicone Initiates No_Byproducts No Byproducts Cured_Silicone->No_Byproducts

Platinum Curing Mechanism
Peroxide Curing (Free Radical Cure)

This method utilizes organic peroxides that decompose at high temperatures to form free radicals.[3] These highly reactive radicals then initiate the cross-linking of the silicone polymer chains.[3] This process can leave behind residual byproducts such as volatile organic acids and other compounds if not properly post-cured.[10]

PeroxideCuring Silicone_Polymer Silicone Polymer Free_Radicals Free Radicals Silicone_Polymer->Free_Radicals Reacts with Peroxide Organic Peroxide Heat Heat Peroxide->Heat Heat->Free_Radicals Decomposes Cured_Silicone Cured Silicone Elastomer Free_Radicals->Cured_Silicone Initiates Cross-linking Byproducts Byproducts (e.g., Organic Acids) Cured_Silicone->Byproducts

Peroxide Curing Mechanism

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mechanical Testing: Tensile Strength and Elongation (ASTM D412)

This test determines the force required to stretch a silicone sample until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation).[15][16]

Procedure:

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from a cured silicone sheet of a specified thickness (e.g., 2.0 ± 0.2 mm).[17]

  • Gage Marks: Place two reference marks on the narrow section of the specimen at a defined distance apart.

  • Testing Machine: Use a universal testing machine (tensile tester) equipped with grips suitable for elastomers.[18]

  • Test Execution: Mount the specimen in the grips and pull it at a constant rate of speed (e.g., 500 mm/min) until it ruptures.[17][19]

  • Data Acquisition: Record the force at which the specimen breaks and the distance between the gage marks at the point of rupture.

  • Calculation:

    • Tensile Strength (MPa) = Force at break (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%) = [(Final gage length - Initial gage length) / Initial gage length] x 100

Mechanical Testing: Tear Strength (ASTM D624)

This test measures the resistance of a silicone sample to tearing.[1][20]

Procedure:

  • Specimen Preparation: Cut specimens into one of the specified shapes (e.g., Die C, a 90-degree angle specimen) from a cured silicone sheet.[1][4]

  • Testing Machine: Use a universal testing machine with appropriate grips.[1]

  • Test Execution: Mount the specimen in the grips and pull at a constant rate of speed (e.g., 500 mm/min) until the specimen tears completely.[19]

  • Data Acquisition: Record the maximum force required to propagate the tear.

  • Calculation: Tear Strength (N/mm) = Maximum force (N) / Thickness of the specimen (mm)

Biocompatibility Testing: In Vitro Cytotoxicity (ISO 10993-5)

This test assesses whether a material or its extracts cause cell damage.[21][22]

Procedure:

  • Sample Extraction: Incubate the silicone material in a cell culture medium (e.g., MEM with 10% serum) for a specified time and temperature (e.g., 24 hours at 37°C) to create an extract.[23]

  • Cell Culture: Grow a monolayer of mammalian cells (e.g., L929 mouse fibroblast cells) in culture plates.

  • Exposure: Replace the normal culture medium with the silicone extract and incubate the cells for a defined period (e.g., 24-72 hours).[23]

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for changes in morphology, such as cell rounding, detachment, and lysis.

    • Quantitative: Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells compared to a negative control.[24] A reduction in cell viability below 70% is typically considered a cytotoxic effect.[24]

Extractables and Leachables Testing

This analysis identifies and quantifies chemical compounds that may migrate from the silicone material.

Procedure:

  • Extraction:

    • Select appropriate extraction solvents that represent a range of polarities (e.g., water, ethanol, hexane).[25]

    • Expose the silicone tubing to the solvent under exaggerated conditions of time and temperature (e.g., refluxing for 72 hours) to obtain the extractable profile.[25]

  • Analytical Testing:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile and semi-volatile organic compounds.[26][27]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the analysis of non-volatile organic compounds.[26]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify elemental impurities.[26]

  • Data Analysis: Identify and quantify the extracted compounds. For leachables, the study would be conducted under normal use conditions with the actual drug product formulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of silicone materials.

ExperimentalWorkflow cluster_Preparation Material Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis & Comparison Formulation Silicone Formulation (VMC3-based) Curing Curing Process Formulation->Curing Platinum_Curing Platinum Curing Curing->Platinum_Curing Peroxide_Curing Peroxide Curing Curing->Peroxide_Curing Mechanical_Testing Mechanical Testing Platinum_Curing->Mechanical_Testing Biocompatibility_Testing Biocompatibility Testing Platinum_Curing->Biocompatibility_Testing Extractables_Testing Extractables & Leachables Platinum_Curing->Extractables_Testing Post_Curing Post-Curing (for Peroxide) Peroxide_Curing->Post_Curing Post_Curing->Mechanical_Testing Post_Curing->Biocompatibility_Testing Post_Curing->Extractables_Testing Tensile_Test Tensile Strength (ASTM D412) Mechanical_Testing->Tensile_Test Tear_Test Tear Strength (ASTM D624) Mechanical_Testing->Tear_Test Data_Comparison Comparative Data Analysis Tensile_Test->Data_Comparison Tear_Test->Data_Comparison Cytotoxicity_Test Cytotoxicity (ISO 10993-5) Biocompatibility_Testing->Cytotoxicity_Test Cytotoxicity_Test->Data_Comparison Extraction Solvent Extraction Extractables_Testing->Extraction Analysis GC-MS, LC-MS, ICP-MS Extraction->Analysis Analysis->Data_Comparison Report Final Report & Conclusion Data_Comparison->Report

Comparative Evaluation Workflow

Conclusion

The selection between platinum and peroxide curing systems for VMC3-based silicones depends heavily on the specific requirements of the application. For high-purity applications such as pharmaceutical tubing, drug delivery components, and implantable devices, the superior purity, biocompatibility, and mechanical properties of platinum-cured silicones are highly advantageous.[3][28] For general-purpose applications where cost is a primary driver and the presence of trace impurities can be managed through post-curing, peroxide-cured silicones may be a suitable alternative.[6] It is imperative for researchers and drug development professionals to carefully evaluate the data and consider the regulatory landscape when making their material selection.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicone-based materials, accurately characterizing the crosslink density is paramount for ensuring optimal material performance, particularly in applications demanding precise mechanical properties and stability. This guide provides a comprehensive comparison of key methods for assessing the crosslink density of silicones, with a specific focus on formulations utilizing trivinyl trimethylcyclotrisiloxane as a crosslinking agent.

Introduction to Crosslinking in Silicones

Silicones are versatile polymers known for their biocompatibility, thermal stability, and tunable mechanical properties. Crosslinking, the process of forming covalent bonds between polymer chains, transforms the liquid silicone precursor into a solid, elastic network. The density of these crosslinks is a critical parameter that dictates the material's hardness, elasticity, swelling behavior, and overall durability. Trivinyl trimethylcyclotrisiloxane (V3D3) is a common crosslinking agent in addition-cure silicone systems, where its vinyl groups react with silicon-hydride (Si-H) functional groups on the polymer backbone in the presence of a platinum catalyst.

This guide will compare three primary techniques for measuring crosslink density: Swelling Tests, Dynamic Mechanical Analysis (DMA)/Rheometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly discuss alternative crosslinking agents to provide a broader context for material selection and characterization.

Comparison of Crosslink Density Assessment Methods

The choice of method for assessing crosslink density depends on the specific requirements of the application, available equipment, and the level of detail required. Each technique offers distinct advantages and disadvantages in terms of accuracy, sample requirements, and the nature of the information it provides.

Method Principle Advantages Disadvantages Typical Data Output
Swelling Test Measures the amount of solvent absorbed by the crosslinked polymer network. The extent of swelling is inversely proportional to the crosslink density.Simple, low-cost, and widely accessible.[1]Indirect measurement, can be affected by polymer-solvent interactions, and may not be suitable for all materials.Swelling ratio, volume fraction of polymer in the swollen gel, and calculated crosslink density (ν) or molecular weight between crosslinks (Mc).
Dynamic Mechanical Analysis (DMA)/Rheometry Measures the viscoelastic properties of the material, specifically the storage modulus (G') in the rubbery plateau region, which is directly proportional to the crosslink density.[2][3]Provides quantitative and direct measurement of mechanical properties, sensitive to small changes in crosslink density, and can be used to study the curing process in real-time.[2][4]Requires more sophisticated and expensive equipment, and data interpretation can be complex for filled systems.Storage modulus (G'), loss modulus (G''), tan delta, and calculated crosslink density (ν).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the mobility of polymer chains. Crosslinking restricts chain motion, which can be detected through changes in NMR relaxation times (e.g., T2) or by using techniques like Double Quantum (DQ) NMR.[5]Provides detailed information about the molecular structure and dynamics of the crosslinked network, can distinguish between different types of crosslinks, and is non-destructive.[6][7]Requires highly specialized and expensive equipment and expertise for data acquisition and analysis.Transverse relaxation time (T2), residual dipolar coupling constants, and quantitative crosslink density and distribution.[5][8]

Illustrative Quantitative Data Comparison

The following table presents illustrative data to demonstrate the typical outputs of each method for a hypothetical silicone elastomer crosslinked with trivinyl trimethylcyclotrisiloxane at varying concentrations. Note: This data is for illustrative purposes and actual results will vary depending on the specific formulation and curing conditions.

Crosslinker Concentration Swelling Ratio (Toluene) Storage Modulus (G') at Rubbery Plateau (Pa) NMR T2 Relaxation Time (ms) Calculated Crosslink Density (mol/m³)
Low4.51.0 x 10⁵5040
Medium3.22.5 x 10⁵35100
High2.15.0 x 10⁵20200

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are standardized procedures for each of the discussed methods.

Swelling Test Protocol

The swelling test is a widely used and straightforward method for estimating crosslink density based on the Flory-Rehner equation.[9]

Materials:

  • Cured silicone sample of known initial mass (m_dry) and density (ρ_polymer).

  • A suitable solvent (e.g., toluene, which is a good solvent for silicones).[1]

  • Analytical balance.

  • Beaker or sealed container.

Procedure:

  • Cut a small piece of the cured silicone elastomer (typically 0.1-0.5 g) and accurately weigh it to determine the initial dry mass (m_dry).

  • Immerse the sample in a beaker containing an excess of the chosen solvent at a constant temperature (e.g., room temperature).

  • Allow the sample to swell until equilibrium is reached. This can take anywhere from 24 to 72 hours.[1] Periodically remove the sample, quickly blot the surface with filter paper to remove excess solvent, and weigh it. Equilibrium is reached when the mass of the swollen sample (m_swollen) remains constant over several measurements.

  • The swelling ratio (Q) can be calculated using the following formula: Q = 1 + (ρ_polymer / ρ_solvent) * ((m_swollen / m_dry) - 1)

  • The volume fraction of the polymer in the swollen gel (v₂) is the reciprocal of the swelling ratio (v₂ = 1/Q).

  • The crosslink density (ν) can then be calculated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter (χ).

Dynamic Mechanical Analysis (DMA)/Rheometry Protocol

DMA or rheometry provides a more direct measurement of the mechanical properties related to crosslink density.

Equipment:

  • Dynamic Mechanical Analyzer or Rheometer with a suitable geometry (e.g., parallel plates for soft solids).

Procedure:

  • Prepare a sample of the cured silicone with a defined geometry (e.g., a cylindrical disk of known diameter and thickness).

  • Place the sample in the DMA/rheometer and ensure good contact with the fixtures.

  • Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a small strain amplitude within the linear viscoelastic region of the material. The temperature range should cover the glassy, transition, and rubbery plateau regions of the material.

  • The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density (ν) according to the theory of rubber elasticity: G' = νRT where R is the ideal gas constant and T is the absolute temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Solid-state NMR is a powerful, non-destructive technique for probing the molecular structure of crosslinked polymers.

Equipment:

  • Solid-state NMR spectrometer.

Procedure:

  • A small sample of the cured silicone is packed into an NMR rotor.

  • Various NMR experiments can be performed. A common and relatively simple approach is to measure the transverse (spin-spin) relaxation time (T2). Shorter T2 values indicate more restricted molecular motion and thus a higher crosslink density.

  • More advanced techniques like Double Quantum (DQ) NMR can provide a more quantitative measure of crosslink density and even information about the distribution of crosslinks.[5] These experiments involve applying specific pulse sequences to the sample and analyzing the resulting NMR signal.

  • The data analysis for quantitative NMR methods is complex and typically requires specialized software and a thorough understanding of NMR theory.

Alternative Crosslinking Agents for Silicones

While trivinyl trimethylcyclotrisiloxane is a staple in addition-cure systems, a variety of other crosslinking agents are available, each offering different curing characteristics and final properties. Understanding these alternatives can be crucial for optimizing material performance for specific applications.

Crosslinker Type Curing Chemistry Key Features Common Applications
Hydrosiloxanes Addition cure (with vinyl-functional silicones)Fast cure at elevated temperatures, no byproducts, low shrinkage.Medical devices, electronics encapsulation, molding.
Alkoxy Silanes Condensation cure (moisture cure)Room temperature vulcanization (RTV), releases alcohol as a byproduct.[10]Sealants, adhesives, coatings.
Acetoxy Silanes Condensation cure (moisture cure)Fast RTV cure, releases acetic acid which can be corrosive.[10]General purpose sealants.
Oxime Silanes Condensation cure (moisture cure)RTV cure, releases oximes, good adhesion.[10]Automotive and industrial sealants.
Peroxides Free radical polymerizationHigh-temperature vulcanization (HTV), can be used with a wider range of silicone polymers.High-performance elastomers, tubing.
Thiol-ene Systems Thiol-ene "click" chemistryRapid, catalyst-free curing, often initiated by UV light.Adhesives, coatings, microfluidics.
Dynamic Covalent Bonds Reversible chemistries (e.g., imine, boronic esters)Self-healing and reprocessable materials.[11]Smart materials, recyclable elastomers.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the swelling test and DMA/rheometry.

Swelling_Test_Workflow cluster_prep Sample Preparation cluster_swell Swelling cluster_measure Measurement & Calculation prep Cut & Weigh Dry Sample (m_dry) swell Immerse in Solvent prep->swell Place in solvent equil Reach Equilibrium swell->equil Wait 24-72h weigh Weigh Swollen Sample (m_swollen) equil->weigh Remove & blot calc Calculate Swelling Ratio & Crosslink Density weigh->calc Input data

Caption: Workflow for the swelling test method.

DMA_Workflow cluster_prep Sample Preparation cluster_load Loading & Setup cluster_run Experiment & Analysis prep Prepare Sample with Defined Geometry load Load Sample into DMA/Rheometer prep->load setup Set Experimental Parameters (Temp, Freq, Strain) load->setup run Run Temperature Sweep setup->run analyze Analyze Storage Modulus (G') in Rubbery Plateau run->analyze calc Calculate Crosslink Density analyze->calc

Caption: Workflow for the DMA/Rheometry method.

Conclusion

The assessment of crosslink density is a critical step in the development and quality control of silicone elastomers. This guide has provided a comparative overview of three primary methods: swelling tests, DMA/rheometry, and NMR spectroscopy. While the swelling test offers a simple and low-cost estimation, DMA/rheometry provides more direct and quantitative mechanical data. NMR spectroscopy stands out for its ability to deliver detailed molecular-level insights into the crosslinked network. The choice of the most appropriate technique will be dictated by the specific research or quality control objectives, available resources, and the desired level of analytical detail. By understanding the principles, advantages, and limitations of each method, researchers and professionals can make informed decisions to effectively characterize and optimize their silicone materials.

References

A Comparative Guide to the Thermal Characterization of Poly(1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of poly(1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane) and its alternatives, characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific TGA and DSC data for poly(this compound), data from closely related silicone elastomers, specifically vinyl polysiloxanes and polydimethylsiloxane (PDMS), are used as a proxy. This information is benchmarked against two common alternative polymers: polyurethane (PU) and poly(vinyl alcohol) (PVA).

The following sections present a summary of quantitative data in structured tables, detailed experimental protocols for the cited analyses, and a visualization of the experimental workflow.

Data Presentation: TGA and DSC Comparison

The thermal properties of polymers are critical indicators of their stability and performance under various temperature conditions. The data below, compiled from multiple studies, offers a comparative overview.

Table 1: Thermogravimetric Analysis (TGA) Data Comparison

PolymerOnset Decomposition Temp. (T_onset) (°C)Temperature of 5% Weight Loss (T_d5) (°C)Temperature of Maximum Decomposition Rate (T_max) (°C)Residue at 600°C (%) (in N₂)
Silicone Elastomer (Proxy) ~400[1]374 - 461[2]~600[1]49 (at 600°C in air)[3]
Polyurethane (PU) -273[4]300 - 450[5]-
Poly(vinyl alcohol) (PVA) ~200[6]-300 - 410[7]-

Note: The wide range in some values can be attributed to variations in specific polymer formulations, molecular weights, and experimental conditions such as heating rate and atmosphere.

Table 2: Differential Scanning Calorimetry (DSC) Data Comparison

PolymerGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Crystallization Temp. (T_c) (°C)
Silicone Elastomer (Proxy) -127 to -117.6[3][8]-47 to -43[3][9]~ -102[3]
Polyurethane (PU) ~ -60 (flexible segments)[10]~86.2[10]-
Poly(vinyl alcohol) (PVA) 76 - 88.1[11][12]~210[11]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are generalized protocols for TGA and DSC analysis based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).[4][6]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition, the temperature at specific weight loss percentages (e.g., T_d5), and the temperature of the maximum decomposition rate (from the derivative of the TGA curve, DTG).[4]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as glass transition, crystallization, and melting.

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[10]

  • Thermal Program: A heat-cool-heat cycle is often employed.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its previous thermal history.[10]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -150°C) to observe crystallization.[3]

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the glass transition temperature (T_g) and melting temperature (T_m) of the material with a controlled thermal history.[10]

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to melting, crystallization, and glass transitions, respectively.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the thermal characterization process for polymeric materials.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Weigh 5-10 mg of Polymer Sample tga_instrument Place in TGA under N₂ Atmosphere tga_sample->tga_instrument tga_heat Heat at a Constant Rate (e.g., 10°C/min) tga_instrument->tga_heat tga_data Record Mass Loss vs. Temperature tga_heat->tga_data tga_analysis Determine T_onset, T_d5, T_max tga_data->tga_analysis end Comparative Thermal Property Profile tga_analysis->end dsc_sample Weigh 5-10 mg & Seal in Aluminum Pan dsc_instrument Place Sample & Reference in DSC Cell under N₂ dsc_sample->dsc_instrument dsc_cycle Perform Heat-Cool-Heat Cycle (e.g., 10°C/min) dsc_instrument->dsc_cycle dsc_data Record Differential Heat Flow vs. Temperature dsc_cycle->dsc_data dsc_analysis Determine T_g, T_m, T_c dsc_data->dsc_analysis dsc_analysis->end start Polymer Sample start->tga_sample start->dsc_sample

Experimental workflow for TGA and DSC characterization.

References

Safety Operating Guide

Safe Disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Key Safety and Handling Information

For the safe handling and disposal of this compound, the following precautions and equipment are mandatory.

CategoryRequirementSource
Personal Protective Equipment (PPE)
Hand ProtectionNeoprene or nitrile rubber gloves.[1][2]
Eye ProtectionSafety glasses.[1]
Skin and Body ProtectionWear suitable protective clothing.[1][2]
Respiratory ProtectionNIOSH-certified organic vapor (black cartridge) respirator.[1][2]
Engineering Controls
VentilationProvide local exhaust or general room ventilation.[1][2]
Safety EquipmentEmergency eye wash fountains and safety showers should be readily available.[1][2]
Handling and Storage
Safe HandlingAvoid all eye and skin contact and do not breathe vapor or mist.[1] Use non-sparking tools and take precautions against static discharge.[1]Gelest, Inc.
Storage ConditionsKeep container tightly closed in a cool, well-ventilated place away from heat and oxidizing agents.[1][2][3]Gelest, Inc., Hubei Co-Formula
Disposal Method
Primary MethodIncinerate at a licensed waste disposal facility.[1][4]Gelest, Inc.
Environmental PrecautionsAvoid release to the environment. Prevent entry into sewers and public waters.[1]Gelest, Inc.

Detailed Disposal Protocol

The following step-by-step protocol outlines the procedure for the safe disposal of this compound.

1. Preparation and Personal Protective Equipment (PPE) Inspection:

  • Before handling the waste chemical, ensure that all required PPE is in good condition and worn correctly. This includes neoprene or nitrile rubber gloves, safety glasses, a lab coat or other protective clothing, and a NIOSH-certified organic vapor respirator.[1][2]

  • Confirm that the work area is well-ventilated, either through local exhaust or general room ventilation.[1][2]

  • Locate the nearest emergency eye wash station and safety shower before beginning.[1][2]

2. Waste Collection:

  • All waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads from spills), should be collected in a designated, properly labeled waste container.

  • For liquid waste, use a container that is compatible with organosiloxanes.

  • For solid waste, such as contaminated wipes or personal protective equipment, double-bag the materials in chemically resistant bags.

  • Use non-sparking tools for all transfers to prevent ignition of this combustible liquid.[1]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[1]

  • The cleanup crew must be equipped with the proper PPE.[1]

  • Clean up any spills as soon as possible by using an absorbent, non-combustible material (e.g., vermiculite, sand) to collect the liquid.[1][2]

  • Sweep or shovel the absorbed material into an appropriate container for disposal, using non-sparking tools.[1]

  • Prevent the spill from entering sewers or public waterways.[1]

4. Temporary Storage of Waste:

  • Seal the waste container tightly.[1][3]

  • Store the labeled waste container in a designated, cool, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1][2]

5. Final Disposal:

  • The recommended method for final disposal is incineration.[1]

  • Arrange for the collection of the waste by a licensed waste disposal facility.

  • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation spill Is there a spill? ventilation->spill collect_spill Collect with Absorbent Material (Use Non-Sparking Tools) spill->collect_spill Yes collect_waste Collect Waste in a Labeled, Compatible Container spill->collect_waste No collect_spill->collect_waste storage Store Sealed Container in a Cool, Ventilated Area Away from Ignition Sources collect_waste->storage disposal_facility Arrange for Pickup by a Licensed Waste Disposal Facility storage->disposal_facility incinerate Final Disposal Method: Incineration disposal_facility->incinerate end End of Process incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the proper handling and disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This organosiloxane compound, while valuable in various research and industrial applications, necessitates careful handling due to its potential hazards. This document outlines the necessary precautions to mitigate risks of irritation, flammability, and other adverse effects.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required engineering controls and PPE for handling this compound.

Control TypeRequirementPurpose
Engineering Controls Provide local exhaust or general room ventilation.[1]To prevent the accumulation of vapors and mists in the work area.[1]
Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[1]To provide immediate decontamination in case of eye or skin contact.
Personal Protective Equipment
Eye and Face ProtectionSafety glasses with side shields or chemical goggles. A face shield is recommended where splashing is a risk.[2]To protect eyes and face from splashes and vapors.
Skin ProtectionChemical-resistant gloves (e.g., neoprene, nitrile rubber). Protective clothing to prevent skin contact.To prevent skin irritation and absorption.[1]
Respiratory ProtectionIn case of fire or inadequate ventilation, use a self-contained breathing apparatus (SCBA).[3][4]To protect against inhalation of irritating fumes, vapors, or combustion products.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step procedures cover the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a cool, well-ventilated area.[1][4] Store away from heat, open flames, sparks, and oxidizing agents.[1] Ground and bond the container and receiving equipment to prevent static discharge.[1]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is worn and that the work area is properly ventilated.

  • Procedure: Avoid all eye and skin contact, and do not breathe vapor or mist.[1][4] Use only non-sparking tools to prevent ignition sources.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Spill Management
  • Immediate Actions: In case of a spill, remove all ignition sources and evacuate unnecessary personnel.[1][4]

  • Containment and Cleanup: Use an absorbent material to collect the spill.[1][4] Sweep or shovel the absorbed material into an appropriate container for disposal.[1] Ensure the cleanup crew is equipped with proper protection.[1][4]

  • Environmental Protection: Prevent the spill from entering sewers or public waters.[1][4]

Disposal
  • Waste Collection: Collect waste material in a labeled, sealed container.

  • Disposal Method: Incinerate the waste in a licensed waste disposal facility.[1][4] Dispose of the container and contents in accordance with local, state, and federal regulations.[1] Avoid releasing the chemical into the environment.[1]

Emergency Procedures

In the event of an exposure or fire, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[3]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire.[1][3] Irritating fumes and organic acid vapors may be produced.[1][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Chemical Handling Workflow

The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Ensure Ventilation A->B C Chemical Use A->C D Wash Hands C->D H Spill C->H I Exposure C->I J Fire C->J E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose via Incineration F->G

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.